[4-(1-Ethoxyethyl)phenyl]boronic acid
Description
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Properties
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASAVPZGSGDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280648 | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-39-2 | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of [4-(1-Ethoxyethyl)phenyl]boronic Acid in Biaryl Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1-Ethoxyethyl)phenyl]boronic acid emerges as a pivotal building block in modern organic synthesis, primarily enabling the strategic construction of complex biaryl scaffolds. Its unique bifunctional nature, incorporating a versatile boronic acid moiety for palladium-catalyzed cross-coupling and an acid-labile ethoxyethyl protecting group for a latent phenolic hydroxyl, offers a powerful tool for medicinal chemists and materials scientists. This guide provides an in-depth exploration of its core applications, focusing on the mechanistic intricacies and practical execution of the Suzuki-Miyaura cross-coupling reaction, followed by a detailed protocol for the subsequent deprotection to unveil the corresponding biphenolic compounds.
Introduction: Unveiling a Versatile Synthetic Intermediate
[4-(1-Ethoxyethyl)phenyl]boronic acid, with the chemical formula C10H15BO3, is a stable, solid organic compound that has gained significant traction as a key intermediate in the synthesis of a wide array of complex molecules.[1] Its structure is characterized by a phenylboronic acid core, where a 1-ethoxyethyl ether group is situated at the para position. This seemingly simple modification is, in fact, a strategic design element that imparts significant synthetic advantages.
The boronic acid functional group, -B(OH)₂, is renowned for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] This reaction allows for the efficient and stereospecific creation of biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]
Simultaneously, the 1-ethoxyethyl (EE) group serves as a robust yet readily cleavable protecting group for the phenolic hydroxyl functionality. Acetal protecting groups like EE are stable to a wide range of reaction conditions, including the basic and organometallic environments often employed in cross-coupling reactions.[3] However, they can be selectively removed under mild acidic conditions to reveal the free phenol, enabling further functionalization or direct use in the target molecule.[3] This "protect-and-couple" strategy is invaluable in multi-step syntheses where the presence of a free hydroxyl group would be incompatible with the reaction conditions.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 1005453-39-5 |
| Molecular Formula | C10H15BO3 |
| Molecular Weight | 194.04 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and methanol |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of [4-(1-Ethoxyethyl)phenyl]boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process facilitates the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate, yielding a biaryl compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 4'-(1-Ethoxyethyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with 4-bromobenzonitrile.
Materials:
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.0 eq)
-
4-Bromobenzonitrile (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [4-(1-Ethoxyethyl)phenyl]boronic acid, 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water in a 4:1 ratio to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-(1-Ethoxyethyl)-[1,1'-biphenyl]-4-carbonitrile.
Expected Yield: 80-95%
Deprotection of the Ethoxyethyl Group: Unveiling the Phenol
Following the successful Suzuki-Miyaura coupling, the 1-ethoxyethyl protecting group can be readily removed to yield the corresponding biphenolic compound. This deprotection is typically achieved under mild acidic conditions.
Mechanism of Deprotection
The acid-catalyzed deprotection of the 1-ethoxyethyl ether proceeds via the formation of a hemiacetal intermediate, which then hydrolyzes to the phenol and acetaldehyde ethoxy acetal. The latter can further break down to acetaldehyde and ethanol.
Experimental Protocol: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the deprotection of the 1-ethoxyethyl group from the product obtained in the previous step.
Materials:
-
4'-(1-Ethoxyethyl)-[1,1'-biphenyl]-4-carbonitrile (1.0 eq)
-
Hydrochloric acid (HCl, 2M aqueous solution)
-
Tetrahydrofuran (THF, solvent)
Procedure:
-
Dissolve 4'-(1-Ethoxyethyl)-[1,1'-biphenyl]-4-carbonitrile in THF in a round-bottom flask.
-
Add the 2M aqueous HCl solution to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: >95%
Applications in Medicinal Chemistry and Organic Synthesis
The strategic use of [4-(1-Ethoxyethyl)phenyl]boronic acid extends to the synthesis of a wide range of biologically active molecules and functional materials. The resulting biphenol and substituted biphenol scaffolds are key pharmacophores in numerous drug candidates and approved medicines.
-
Drug Discovery: The biphenyl moiety is a common structural motif in drugs targeting various diseases, including cancer, inflammation, and cardiovascular disorders. The ability to introduce a hydroxyl group at a specific position on one of the phenyl rings allows for further derivatization to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Agrochemicals: Substituted biaryls are also important in the development of new herbicides and pesticides.
-
Materials Science: The rigid and tunable electronic properties of biaryl compounds make them suitable for applications in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
The use of the ethoxyethyl protecting group allows for orthogonal synthesis strategies, where different functional groups can be manipulated in the presence of the protected phenol. This enables the construction of highly complex and functionalized molecules with a high degree of control.
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid stands as a testament to the power of strategic molecular design in organic synthesis. Its dual functionality as a robust Suzuki-Miyaura coupling partner and a precursor to valuable phenolic compounds provides a streamlined and efficient pathway for the synthesis of complex biaryl structures. For researchers in drug discovery and materials science, a thorough understanding of its application in a "protect-and-couple" strategy is essential for the rapid and efficient development of novel and functional molecules. The detailed protocols provided in this guide serve as a practical starting point for the successful implementation of this versatile reagent in the laboratory.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. Available from: [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. Available from: [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
Callam, C. S.; Lowary, T. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. 2001, 78 (7), 947. Available from: [Link]
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Synthesis Pathway for [4-(1-Ethoxyethyl)phenyl]boronic acid
An In-depth Technical Guide
Introduction
Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily serving as indispensable coupling partners in palladium-catalyzed reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2][3] Their stability, low toxicity, and broad functional group tolerance have cemented their role in the rapid assembly of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[3] The target molecule, [4-(1-ethoxyethyl)phenyl]boronic acid, is a valuable building block, featuring a protected acetyl group. This acetal functionality renders the molecule stable to a variety of nucleophilic and basic conditions, allowing for selective transformations at other molecular sites before its potential deprotection to reveal a reactive ketone.
This guide provides a comprehensive overview of a robust and scientifically sound synthetic strategy for [4-(1-Ethoxyethyl)phenyl]boronic acid. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key transformations involved.
Strategic Analysis: A Two-Pronged Retrosynthetic Approach
The synthesis of [4-(1-ethoxyethyl)phenyl]boronic acid can be approached from two primary retrosynthetic directions. The selection of the optimal pathway hinges on the relative stability of the functional groups—the boronic acid and the acetal—to the required reaction conditions.
-
Pathway A (Protection First): This strategy involves the initial protection of the ketone in a readily available starting material, 4'-bromoacetophenone, followed by the introduction of the boronic acid moiety in the final step.
-
Pathway B (Borylation First): This alternative approach begins with the synthesis or purchase of (4-acetylphenyl)boronic acid, followed by the protection of the acetyl group to form the target acetal.
A critical analysis reveals that Pathway A is the superior strategy . The formation of an acetal typically requires acidic conditions and the removal of water.[4][5] Boronic acids, while generally stable, can be susceptible to protodeboronation (loss of the C-B bond) or dehydration to form cyclic boroxine anhydrides under such conditions, potentially complicating the reaction and purification.[6][7][8] Conversely, the acetal functional group is exceptionally stable under the neutral or basic conditions typically employed for modern borylation reactions, such as the Miyaura borylation, and the organometallic conditions of the Grignard reaction.[9][10][11] Therefore, protecting the ketone first ensures the integrity of the crucial boronic acid group, which is introduced at a later, more compatible stage.
Caption: Chosen synthetic strategy for [4-(1-Ethoxyethyl)phenyl]boronic acid.
Part 1: Synthesis of Key Intermediate: 1-Bromo-4-(1-ethoxyethyl)benzene
The first critical step in the sequence is the protection of the electrophilic carbonyl group of 4'-bromoacetophenone. Converting the ketone to its corresponding diethyl acetal masks its reactivity, preventing unwanted side reactions during the subsequent borylation step.[11] This transformation is a reversible, acid-catalyzed reaction with two equivalents of an alcohol.[9] To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, must be removed.
Experimental Protocol: Acetal Protection
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4'-bromoacetophenone, a 10-fold excess of absolute ethanol (which acts as both reagent and solvent), and a catalytic amount (0.05 eq) of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the formation of the acetal.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
-
Extraction: Reduce the volume of ethanol under reduced pressure. Add water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product, 1-bromo-4-(1-ethoxyethyl)benzene, is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.
Data Summary: Acetal Protection
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| 4'-Bromoacetophenone | 199.04 | 1.0 | Starting Material |
| Ethanol | 46.07 | ~10 | Reagent & Solvent |
| p-Toluenesulfonic acid | 172.20 | 0.05 | Acid Catalyst |
Part 2: Borylation of 1-Bromo-4-(1-ethoxyethyl)benzene
With the ketone safely protected, the carbon-bromine bond can be converted into a carbon-boron bond. The Miyaura borylation reaction is a highly efficient and versatile method for this transformation, utilizing a palladium catalyst to couple the aryl halide with a diboron reagent.[12][13]
Principle: The Miyaura Borylation Catalytic Cycle
The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium complex.[1][2][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation: A boryl group from the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, such as potassium acetate (KOAc).
-
Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the desired aryl boronate ester product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The resulting boronic ester (in this case, a pinacol ester) is then hydrolyzed to the final boronic acid during the aqueous workup or in a separate step.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Miyaura Borylation
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-(1-ethoxyethyl)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: Add a dry, degassed solvent such as 1,4-dioxane or DMSO. Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Hydrolysis: Cool the reaction to room temperature. Add water and extract with an organic solvent like ethyl acetate. The pinacol ester can be hydrolyzed to the boronic acid by stirring the organic layer with an aqueous acid (e.g., 1M HCl) for several hours.
-
Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Data Summary: Miyaura Borylation
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| 1-Bromo-4-(1-ethoxyethyl)benzene | 243.12 | 1.0 | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 | Boron Source |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | Base |
| Pd(dppf)Cl₂ | 731.70 | 0.03 | Catalyst |
| 1,4-Dioxane | 88.11 | - | Solvent |
Part 3: Purification and Characterization
The purification of arylboronic acids can present challenges due to their amphiphilic nature and tendency to form boroxines.[6][15]
-
Recrystallization: This is often the most effective method for obtaining high-purity [4-(1-ethoxyethyl)phenyl]boronic acid.[16] A suitable solvent system (e.g., water, or a mixed solvent system like ethyl acetate/hexanes) should be screened to find conditions that provide good recovery of crystalline material.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be purified by extraction into a basic aqueous solution (e.g., dilute NaOH), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid, which can be collected by filtration.[17]
-
Chromatography: While possible, silica gel chromatography can be problematic due to the strong interaction between the Lewis acidic boron atom and the silanol groups on the silica surface, which can lead to tailing and product loss.[15][18] If chromatography is necessary, using silica gel that has been pre-treated with boric acid can help mitigate these issues.[18][19]
The final product should be characterized using standard analytical techniques to confirm its identity and purity, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of [4-(1-ethoxyethyl)phenyl]boronic acid is most reliably achieved through a three-step sequence commencing with the readily available 4'-bromoacetophenone. The strategic decision to first protect the ketone as a stable acetal, followed by a palladium-catalyzed Miyaura borylation, provides a robust and high-yielding pathway that circumvents potential issues with boronic acid instability. This method leverages modern, functional-group-tolerant chemistry to produce a valuable synthetic building block for applications in drug discovery and materials science.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]
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Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
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Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Wikipedia. Boronic acid. [Link]
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Organic Chemistry Portal. Dimethyl Acetals. [Link]
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Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
- Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.
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ACS Publications. Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. [Link]
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YouTube. acetals and ketals as protecting groups. [Link]
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Pearson. Acetal Protecting Group Explained. [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Borates Today. Boronic Acid. [Link]
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National Institutes of Health. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
-
Heterocycles. REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
- Google Patents. WO1999064428A1 - Synthesis of aryl boronic acids.
-
Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
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ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. [Link]
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Organic Syntheses. 4. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22). [Link]
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Arctom Scientific. CAS NO. 1287753-39-2 | (4-(1-Ethoxyethyl)phenyl)boronic acid. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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[4-(1-Ethoxyethyl)phenyl]boronic acid chemical structure and properties
An In-depth Technical Guide to [4-(1-Ethoxyethyl)phenyl]boronic acid for Advanced Research and Development
Introduction: A Versatile Building Block in Modern Chemistry
[4-(1-Ethoxyethyl)phenyl]boronic acid is a specialized arylboronic acid that has emerged as a significant building block in organic synthesis and medicinal chemistry.[1] Like other boronic acids, its utility is anchored in its ability to participate in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to construct complex molecular architectures.[2][3][4]
The unique structure of [4-(1-Ethoxyethyl)phenyl]boronic acid, featuring an ethoxyethyl group on the phenyl ring, allows for the introduction of this specific functionality into target molecules. This capability is particularly valuable in drug discovery and materials science, where precise molecular design is paramount for achieving desired biological activity or material properties.[1][5][6] Researchers leverage this compound to streamline synthetic pathways, enhance the efficacy of therapeutic agents, and develop advanced materials such as functional polymers and sensors.[1][7] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for professionals in research and development.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its application in research. The key properties of [4-(1-Ethoxyethyl)phenyl]boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1287753-39-2 | [8] |
| Molecular Formula | C10H15BO3 | [8] |
| Molecular Weight | 194.04 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9][10] |
| Solubility | Soluble in most polar organic solvents like ether and methanol; poorly soluble in nonpolar solvents like hexanes.[9][11][12] | |
| Stability | Generally stable, but can undergo dehydration to form a trimeric boroxine anhydride, especially when heated.[9][11] |
Synthesis and Preparation
While specific, detailed synthetic procedures for [4-(1-Ethoxyethyl)phenyl]boronic acid are proprietary or found within patent literature, its preparation follows well-established methods for synthesizing arylboronic acids.[11][13] A common and versatile approach involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[11]
Generalized Synthetic Protocol
-
Formation of the Grignard Reagent: The synthesis begins with the corresponding aryl halide, 1-(4-bromophenyl)-1-ethoxyethane. This starting material is reacted with magnesium metal in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) to form the phenylmagnesium bromide reagent.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, typically trimethyl borate (B(OCH₃)₃), in an anhydrous solvent.[13] This reaction forms a boronic ester intermediate.
-
Hydrolysis: The resulting boronic ester is hydrolyzed under aqueous acidic conditions (e.g., with HCl or H₂SO₄) to yield the final [4-(1-Ethoxyethyl)phenyl]boronic acid product.
-
Purification: The crude product is then purified, typically through recrystallization or column chromatography, to obtain the final high-purity compound.
Conceptual Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of arylboronic acids.
Core Applications in Research and Development
The utility of [4-(1-Ethoxyethyl)phenyl]boronic acid stems from the reactivity of the boronic acid moiety, making it a crucial component in several advanced chemical applications.
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic acid and an organic halide or triflate.[2][3][14]
Key Advantages of Using this Reagent in Suzuki Coupling:
-
Functional Group Tolerance: The reaction conditions are mild and tolerate a wide variety of functional groups, which simplifies complex molecular synthesis.[2][4]
-
Versatility: It serves as a versatile building block for introducing the 4-(1-ethoxyethyl)phenyl moiety into pharmaceuticals, agrochemicals, and advanced materials.[1]
-
Stability and Handling: Boronic acids are generally stable, easy to handle solids, making them more convenient and safer to use than many other organometallic reagents.[6][11]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Conceptual diagram of the Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Materials Science
-
Medicinal Chemistry: The incorporation of boronic acids into drug candidates has seen a significant increase, with several FDA-approved drugs containing this functional group.[5][15] [4-(1-Ethoxyethyl)phenyl]boronic acid is used to synthesize novel organic molecules that can target specific biological pathways, potentially leading to more effective therapeutic agents.[1][6]
-
Materials Science: This compound is employed in the development of advanced materials, including conjugated polymers and nanomaterials, which are integral to the performance of electronic devices and sensors.[1][7]
-
Bioconjugation and Sensors: The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for bioconjugation techniques and the development of sensors, for instance, for detecting glucose.[1][7][16]
Stability, Storage, and Safety Protocols
Proper handling and storage are critical for maintaining the integrity of [4-(1-Ethoxyethyl)phenyl]boronic acid and ensuring laboratory safety.
Chemical Stability
Boronic acids can undergo dehydration, particularly upon heating, to form their corresponding cyclic trimeric anhydrides, known as boroxines.[11] While this process is often reversible upon exposure to water, it can affect the reactivity and stoichiometry of reactions. Additionally, boronic acids can be susceptible to oxidation under certain conditions.[17]
Recommended Storage
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keeping it away from moisture, heat, and strong oxidizing agents is essential.[19]
Safety and Handling
As with any chemical reagent, appropriate personal protective equipment (PPE) should be used. This includes safety goggles, gloves, and a lab coat.[18][20] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[18][19]
| Safety Information | Details | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [19][21][22] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18][21][22] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes.[18][19] | |
| First Aid (Skin) | Wash off with soap and plenty of water.[18][19][22] | |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration.[18][19][22] |
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid stands out as a highly valuable and versatile reagent in the toolkit of modern chemists. Its primary role in facilitating Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling protocols allows researchers to fully exploit its potential in pushing the boundaries of drug discovery and materials science.
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An In-Depth Technical Guide to [4-(1-Ethoxyethyl)phenyl]boronic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry and process development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available to the synthetic chemist, substituted phenylboronic acids have carved out a position of exceptional importance. Their stability, functional group tolerance, and, most notably, their reactivity in palladium-catalyzed cross-coupling reactions have made them indispensable tools. This guide focuses on a particularly valuable, yet specific, member of this class: [4-(1-Ethoxyethyl)phenyl]boronic acid. The ethoxyethyl moiety introduces a chiral center and a readily modifiable handle, offering unique structural possibilities and potential for interaction with biological targets. This document serves as a comprehensive technical resource, providing in-depth information on its chemical identity, synthesis, key reactions, and safety considerations, with a focus on its practical application in the synthesis of pharmacologically relevant molecules.
Section 1: Core Chemical Identifiers and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic protocol. This section provides the key identifiers and physicochemical data for [4-(1-Ethoxyethyl)phenyl]boronic acid.
Nomenclature and Registration
-
Systematic Name: [4-(1-Ethoxyethyl)phenyl]boronic acid
-
CAS Number: 1287753-39-2
-
Molecular Formula: C₁₀H₁₅BO₃
-
Molecular Weight: 194.04 g/mol
Physicochemical Data
A summary of the key physical and chemical properties is presented in the table below. It is important to note that some of these values, particularly the boiling point, may be predicted rather than experimentally determined.
| Property | Value | Source |
| Boiling Point | 312.0 ± 44.0 °C (Predicted) | N/A |
| Physical Form | Solid (Typical for Phenylboronic Acids) | N/A |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and THF. Poorly soluble in nonpolar solvents like hexanes. | General knowledge on boronic acids |
Section 2: Synthesis and Manufacturing Principles
The synthesis of [4-(1-Ethoxyethyl)phenyl]boronic acid is not commonly detailed in introductory literature but can be logically deduced from established methods for preparing arylboronic acids. The most probable and industrially scalable route involves the formation of an organometallic intermediate from a suitable aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.
Retrosynthetic Analysis
A logical retrosynthetic pathway for [4-(1-Ethoxyethyl)phenyl]boronic acid points to 4-(1-ethoxyethyl)bromobenzene as a key precursor. This intermediate can be prepared from the commercially available 4-bromoacetophenone.
Caption: Retrosynthetic analysis of [4-(1-Ethoxyethyl)phenyl]boronic acid.
Step-by-Step Synthesis Protocol
This protocol is a representative, field-proven methodology for the synthesis of the target compound, emphasizing the causality behind experimental choices.
Step 1: Synthesis of the Precursor, 4-(1-Ethoxyethyl)bromobenzene
The initial step involves the protection of the ketone in 4-bromoacetophenone as an acetal. This is a critical step to prevent the highly reactive Grignard reagent, formed in the subsequent step, from reacting with the carbonyl group.
-
Reaction: 4-Bromoacetophenone is reacted with ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal.
-
Reagents and Solvents:
-
4-Bromoacetophenone
-
Ethanol (serves as both reagent and solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Dehydrating agent (e.g., molecular sieves) or azeotropic removal of water.
-
-
Procedure:
-
To a solution of 4-bromoacetophenone in an excess of ethanol, add a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-(1-ethoxyethyl)bromobenzene.
-
Step 2: Grignard Formation and Borylation
The heart of the synthesis is the formation of a Grignard reagent from 4-(1-ethoxyethyl)bromobenzene, followed by its reaction with a trialkyl borate. The choice of a more coordinating solvent like tetrahydrofuran (THF) is crucial for the stabilization of the Grignard reagent.[1]
-
Reaction: 4-(1-Ethoxyethyl)bromobenzene is converted to the corresponding Grignard reagent, which then reacts with a trialkyl borate.
-
Reagents and Solvents:
-
4-(1-Ethoxyethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate or trimethyl borate
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of 4-(1-ethoxyethyl)bromobenzene in anhydrous THF is added dropwise to the magnesium turnings. The initiation of the Grignard reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
The Grignard solution is then cooled in an ice bath, and a solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below 0 °C to prevent multiple additions to the borate ester.[2]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Step 3: Hydrolysis to the Boronic Acid
The final step is the acidic workup, which hydrolyzes the boronate ester to the desired boronic acid.
-
Reaction: The boronate ester is hydrolyzed under acidic conditions.
-
Reagents:
-
Aqueous acid (e.g., 1 M hydrochloric acid or sulfuric acid)
-
-
Procedure:
-
The reaction mixture from the previous step is carefully poured into a beaker containing crushed ice and the aqueous acid solution.
-
The mixture is stirred vigorously until the boronic acid precipitates.
-
The crude product is collected by filtration, washed with cold water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ether/hexane mixture.
-
Section 3: Key Applications in Drug Discovery - The Suzuki-Miyaura Cross-Coupling Reaction
[4-(1-Ethoxyethyl)phenyl]boronic acid is a prime substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls and other conjugated systems.[3] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
A General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the use of [4-(1-Ethoxyethyl)phenyl]boronic acid in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reagents and Solvents:
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 - 1.5 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, [4-(1-Ethoxyethyl)phenyl]boronic acid, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfilling.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated with vigorous stirring for the required time (typically 2-24 hours), with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
-
Field-Proven Insight: Application in the Synthesis of Bioactive Molecules
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This section provides essential safety and handling information for [4-(1-Ethoxyethyl)phenyl]boronic acid, based on data for closely related compounds and general principles of laboratory safety.
Hazard Identification
Based on available data for similar compounds, [4-(1-Ethoxyethyl)phenyl]boronic acid should be handled with care.
-
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered solid or when heating solutions.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Phenylboronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, their cyclic anhydrides.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Section 5: Conclusion and Future Outlook
[4-(1-Ethoxyethyl)phenyl]boronic acid stands as a testament to the enabling power of well-designed chemical building blocks. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a reliable and versatile route to complex molecular structures that are of significant interest to the pharmaceutical industry. The ethoxyethyl substituent offers a unique combination of features that can be strategically employed in drug design to fine-tune physicochemical and pharmacokinetic properties. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such specialized reagents is set to increase. Further exploration of the reactivity of the ethoxyethyl group post-coupling could unlock novel synthetic pathways and lead to the discovery of new classes of bioactive compounds. It is the role of the modern synthetic and medicinal chemist to harness the full potential of such reagents in the ongoing quest for new and improved medicines.
References
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Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Available at: [Link]
-
Organic Syntheses. p-BROMOACETOPHENONE. Org. Synth. 1925, 5, 17. DOI: 10.15227/orgsyn.005.0017. Available at: [Link]
-
PrepChem. Synthesis of 4-bromoacetophenone. Available at: [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids. US6576789B1.
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. 2023, 14(1), 105; DOI: 10.3390/chemproc2023014105. Available at: [Link]
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Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
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Carl Roth. Phenylboronic acid SAFETY DATA SHEET. Available at: [Link]
-
CONICET Digital. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Adv., 2017, 7, 36005. DOI: 10.1039/c7ra06359a. Available at: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep; 25(18): 4323. DOI: 10.3390/molecules25184323. Available at: [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? DOI: 10.26434/chemrxiv-2023-gr155-v2. Available at: [Link]
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-
PubMed Central. Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharm Sin B. 2021 Jul; 11(7): 1836–1854. DOI: 10.1016/j.apsb.2021.03.031. Available at: [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents. US9243004B2.
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physical and chemical properties of aryl boronic acids
An In-Depth Technical Guide to the Physical and Chemical Properties of Aryl Boronic Acids
Executive Summary
Aryl boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility, stability, and functional group tolerance.[1][2] Their central role in palladium-catalyzed Suzuki-Miyaura cross-coupling has revolutionized the construction of biaryl motifs, which are prevalent in pharmaceuticals and advanced materials.[1][3][4] Furthermore, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, acting as a potent enzyme inhibitor.[5][6][7] A comprehensive understanding of their physical and chemical properties is therefore not merely academic but a practical necessity for any scientist working with these reagents. This guide provides an in-depth exploration of the core attributes of aryl boronic acids, from their fundamental structure and acidity to their complex reactivity and stability profiles. We will delve into the causality behind their behavior, offering field-proven insights into their handling, characterization, and successful application in research and development.
Introduction: The Indispensable Role of Aryl Boronic Acids
First synthesized in 1860, boronic acids have evolved from chemical curiosities to indispensable tools in the molecular sciences.[2][6] Their utility is rooted in a unique combination of stability and reactivity.[2] While generally stable enough to be isolated, stored, and handled under ambient conditions, their carbon-boron bond can be selectively activated under mild conditions to participate in a wide array of chemical transformations.[4]
The most significant of these is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds with exceptional efficiency.[1][8] This reaction's success is largely due to the favorable properties of boronic acids: they are generally non-toxic, environmentally benign, and commercially available in immense variety.[4]
Beyond their role as synthetic intermediates, the boronic acid functional group, -B(OH)₂, has emerged as a powerful pharmacophore in drug design. Its ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, has led to the development of potent enzyme inhibitors.[6] The proteasome inhibitor Bortezomib (Velcade®), a breakthrough therapy for multiple myeloma, stands as a testament to the therapeutic potential of this class of compounds.[5] This dual identity—as a versatile building block and a bioactive motif—cements the importance of aryl boronic acids in modern drug discovery and development.[5][9]
Molecular Structure and Core Physicochemical Properties
Structure, Bonding, and Geometry
An aryl boronic acid consists of an aryl group attached to a dihydroxyboryl [-B(OH)₂] moiety. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry around the boron center, with the C-B-O and O-B-O bond angles being approximately 120°.[10] X-ray crystallographic studies of phenylboronic acid reveal that the CBO₂ plane is largely coplanar with the aromatic ring.[10][11]
The carbon-boron bond length is typically in the range of 1.55–1.59 Å, slightly longer than a typical C-C single bond.[11] In the solid state, aryl boronic acids exhibit a strong tendency to form hydrogen-bonded dimers through their hydroxyl groups, which further assemble into extended layered networks.[10] This intermolecular hydrogen bonding contributes to their characteristically high melting points.[6]
Acidity and the Boronic Acid-Boronate Equilibrium
A critical and often misunderstood property of boronic acids is their acidity. They function as Lewis acids, not Brønsted acids. Instead of donating a proton, the electron-deficient boron atom accepts a hydroxide ion from water to form a tetrahedral boronate species, [ArB(OH)₃]⁻.[6][12] This equilibrium is fundamental to their chemistry.
The pKa of a boronic acid refers to the equilibrium constant for this reaction. Most aryl boronic acids have pKa values in the range of 4 to 10.[2][13] This value is highly sensitive to the electronic nature of the substituents on the aryl ring.[2][13]
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -F) increase the Lewis acidity of the boron center, stabilizing the negative charge on the resulting boronate. This leads to a lower pKa value.[2][14]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the Lewis acidity, resulting in a higher pKa value.[2]
This pH-dependent equilibrium is the causal factor behind their reactivity in many reactions, including the Suzuki-Miyaura coupling, and their instability via protodeboronation.[12]
| Aryl Boronic Acid | Substituent (Position) | pKa |
| Phenylboronic acid | H | ~8.7-9.6[15] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~9.2-10.3[15] |
| 4-Nitrophenylboronic acid | 4-NO₂ | ~7.1 |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | ~7.6[14] |
| 4-Fluorophenylboronic acid | 4-F | ~8.2[14] |
| 3,5-Dinitrophenylboronic acid | 3,5-(NO₂)₂ | ~6.5[16] |
Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).
Solubility Profile
The solubility of aryl boronic acids is a critical parameter for reaction setup and pharmaceutical formulation. Their behavior is complex and influenced by both the aryl substituent and the solvent system.
-
Aqueous Solubility: Generally, aryl boronic acids exhibit low to moderate solubility in water.[8][17] For example, the solubility of phenylboronic acid in water is approximately 1.9 g/100 g at 20°C.[8] This limited solubility is often attributed to the hydrophobic aryl backbone and the propensity to form less soluble anhydrides (boroxines) in the solid state.[17]
-
Organic Solvents: Solubility in organic solvents is highly variable. Phenylboronic acid shows high solubility in polar aprotic solvents like acetone and ethers, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[8][18]
-
Enhancing Solubility: The apparent aqueous solubility can be significantly increased by forming esters with polyols like mannitol.[17] This is a key strategy used in the formulation of the drug Velcade® to prevent the formation of the less soluble boroxine and to take advantage of the pKa-lowering effect of ester formation.[17]
| Compound | Solvent | Solubility (mole fraction at 25°C) |
| Phenylboronic Acid | Acetone | High |
| Phenylboronic Acid | Chloroform | Moderate |
| Phenylboronic Acid | Methylcyclohexane | Very Low |
| Phenylboronic Pinacol Ester | Chloroform | High |
| Phenylboronic Pinacol Ester | Methylcyclohexane | Moderate |
Data adapted from qualitative and quantitative descriptions.[8][18]
Solid-State Properties: The Boroxine Conundrum
A defining characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating or under anhydrous conditions, to form cyclic trimeric anhydrides known as boroxines .[6][19][20]
This is a reversible equilibrium. The presence of water will rapidly hydrolyze the boroxine back to the monomeric boronic acid.[19][21] The existence of this equilibrium is a crucial practical consideration:
-
Stoichiometry: Commercial boronic acids can be mixtures of the acid and its boroxine, complicating accurate weighing and stoichiometry in reactions.[8]
-
Characterization: The presence of both species can lead to complex spectra in analytical techniques like NMR and mass spectrometry.[20][22]
-
Solubility: Boroxines are generally less soluble than their corresponding acids, which can impact dissolution rates.[17]
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for studying the dehydration process and characterizing the boronic acid/boroxine content of a sample.[19]
Chemical Reactivity and Stability
The utility of aryl boronic acids stems from a delicate balance between stability and controlled reactivity. Understanding the key reactions and decomposition pathways is paramount for their successful application.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] Aryl boronic acids are the most common boron reagents used.[23] The reaction's success hinges on a crucial step: the activation of the boronic acid by a base.
The base reacts with the Lewis acidic boronic acid to form the more nucleophilic tetrahedral boronate 'ate' complex.[12][23] This boronate is then competent to undergo transmetalation , transferring its aryl group from boron to the palladium center. This is often the rate-determining step of the catalytic cycle. The electronic properties of the aryl boronic acid directly influence this step; electron-donating groups on the aryl ring increase its nucleophilicity, generally leading to a faster reaction rate.[3] Conversely, electron-withdrawing groups can slow the reaction.[3]
Protodeboronation: A Critical Decomposition Pathway
The most common and problematic side reaction for aryl boronic acids is protodeboronation (or protodeborylation), the cleavage of the C-B bond and its replacement with a C-H bond.[20][24] This process consumes the starting material, reduces yields, and generates the corresponding arene as an impurity.
Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃ [25][26]
The rate of protodeboronation is highly dependent on several factors:
-
pH: The reaction is often accelerated under both acidic and basic conditions, with many boronic acids being most stable near neutral pH.[12][24] Under basic conditions, the formation of the more reactive tetrahedral boronate anion increases the rate of decomposition for many substrates.[12]
-
Aryl Substituents: The electronic nature of the aryl ring plays a complex role. While historically associated with electron-rich systems, recent studies have shown that highly electron-deficient aryl boronic acids (e.g., polyfluorinated rings) can undergo extremely rapid base-mediated protodeboronation.[16][25] This can occur via a mechanism involving the formation of a transient aryl anion.[16][26]
-
Temperature: Higher temperatures generally increase the rate of decomposition.
Understanding the pH-rate profile of a specific aryl boronic acid is crucial for optimizing reaction conditions and minimizing this undesired pathway.[25][26]
Other Reactivity and Stability Considerations
-
Oxidation: Boronic acids can be susceptible to oxidative degradation, particularly in the presence of strong oxidants or reactive oxygen species.[20] This is a relevant concern in biological applications.
-
Esterification: Boronic acids readily and reversibly react with diols to form five- or six-membered cyclic boronate esters.[6] This reaction is fundamental to their use as sensors for saccharides and is also used to protect the boronic acid or modify its properties.[6] Pinacol esters are widely used derivatives that often exhibit greater stability towards protodeboronation and are amenable to chromatographic purification.[20] However, the degree of "protection" is highly dependent on the diol used, with some esters showing accelerated decomposition.[25][26][27]
Best Practices for Stability, Handling, and Storage
Given their susceptibility to decomposition, proper handling and storage of aryl boronic acids are essential to ensure their integrity and the reproducibility of experimental results.
Key Recommendations
-
Storage Conditions: Aryl boronic acids should be stored in tightly sealed containers in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and oxygen. A refrigerator or freezer is ideal for long-term storage.
-
Handling: When handling boronic acid powders, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used to prevent skin contact and inhalation.[28] Transfers should be done in a well-ventilated area or a fume hood.[28]
-
Use of Derivatives for Enhanced Stability: For particularly unstable compounds (e.g., certain heteroaryl, vinyl, or cyclopropyl boronic acids), conversion to a more stable derivative is a common and effective strategy.[20]
-
Pinacol Esters: These are the most common derivatives, offering a good balance of stability and reactivity. They are generally more stable to storage, protodeboronation, and silica gel chromatography than the free acids.[20][29]
-
Organotrifluoroborates (e.g., K[ArBF₃]): These are highly stable, crystalline solids that can be stored long-term and are used in "slow release" strategies for cross-coupling reactions.[30]
-
Analytical and Characterization Techniques
A multi-technique approach is necessary for the comprehensive characterization of aryl boronic acids, confirming their identity, purity, and stability.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for confirming the structure of the aryl backbone. ¹¹B NMR is particularly useful, with trigonal boronic acids and esters appearing at ~20-30 ppm and tetrahedral boronate species appearing at ~3-10 ppm.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identification.[31] However, care must be taken in interpreting the spectra, as boronic acids can form ions corresponding to the boroxine, solvent adducts, and dimers in the ion source, which can complicate analysis.[22]
-
Ultra-High Performance Liquid Chromatography (UPLC): UPLC coupled with MS (UPLC-MS) is an excellent method for high-throughput analysis of purity and reaction monitoring.[22] A rapid gradient method can often resolve the boronic acid from impurities, including its protodeboronated byproduct.
Experimental Protocol: High-Throughput UPLC-MS Analysis
This protocol provides a general method for the rapid assessment of aryl boronic acid purity.
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the aryl boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[22]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[22]
-
Mobile Phase B: Acetonitrile.[22]
-
Gradient: Start at 5% B, ramp to 95% B over 0.7 minutes, hold for 0.1 minutes, return to 5% B, and re-equilibrate for 0.2 minutes. (Total run time: ~1.0-1.5 minutes).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection (ESI Positive Mode):
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation or adduct formation).
-
-
Data Analysis: Integrate the peak area for the desired aryl boronic acid and any observed impurities (e.g., protodeboronated arene, boroxine) to determine the relative purity.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal stability of boronic acids.[19] TGA can quantify the mass loss associated with the dehydration to form the boroxine, while DSC can identify the temperatures of melting and decomposition.
Conclusion
Aryl boronic acids are powerful reagents whose apparent simplicity belies a rich and complex chemical nature. Their utility in drug discovery and organic synthesis is directly tied to the properties outlined in this guide: the Lewis acidity that drives their reactivity, the solid-state behavior that influences their storage, and the delicate stability that necessitates careful handling and reaction optimization. For the research scientist, a deep, mechanistic understanding of the interplay between the boronic acid-boronate equilibrium, protodeboronation, and boroxine formation is not optional—it is the key to unlocking the full potential of these remarkable compounds and driving innovation in molecular design and synthesis.
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]
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pK a values for boronic acids 1-7. ResearchGate. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]
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(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to Boronic Acids in Organic Synthesis
Introduction
Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have transitioned from chemical curiosities to indispensable tools in modern organic synthesis.[1][2][3] Their unique electronic properties, stability, and versatile reactivity have established them as crucial building blocks in the construction of complex molecules, with profound implications for drug discovery, materials science, and chemical biology.[2][4] This guide provides an in-depth exploration of the core principles of boronic acids, delving into their structure, reactivity, and pivotal role in key synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document aims to furnish a comprehensive understanding of why and how these organoboron species have become so integral to the fabric of contemporary organic chemistry.
The Rise to Prominence: A Unique Combination of Properties
The utility of boronic acids stems from a confluence of favorable characteristics:
-
Lewis Acidity: The boron atom in a boronic acid is sp²-hybridized, possessing an empty p-orbital.[5][6] This electron deficiency confers Lewis acidity, allowing boronic acids to interact with Lewis bases.[1][2][3] This fundamental property underpins their ability to form reversible covalent complexes with diols, amino acids, and other nucleophilic species.[1]
-
Stability and Handling: Compared to many other organometallic reagents, boronic acids are remarkably stable, often appearing as crystalline solids that are amenable to storage and handling under normal laboratory conditions.[2][6] Their generally low toxicity further enhances their appeal as "green" reagents.[2][6]
-
Versatile Reactivity: Boronic acids participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] Beyond this, they are key players in C-N and C-O bond formation, conjugate additions, and as catalysts in their own right.[1][7]
-
Biological Relevance: The ability of boronic acids to reversibly bind with diols is exploited in the design of sensors and drug delivery systems.[1][2] Furthermore, the boronic acid moiety itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[1][4][8][9][10]
The Fundamental Nature of Boronic Acids: Structure and Reactivity
A deep understanding of the structure and inherent reactivity of boronic acids is paramount to harnessing their full synthetic potential.
Structural Characteristics and Electronic Properties
A boronic acid is characterized by a boron atom bonded to an organic group (alkyl, aryl, alkenyl, or alkynyl) and two hydroxyl groups.[1][5][6] The boron center is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[11][12] The vacant p-orbital perpendicular to this plane is the key to their Lewis acidic nature.[5][6][12]
In the solid state, arylboronic acids often exist as hydrogen-bonded dimers.[5][6] They are also prone to dehydration to form cyclic trimers known as boroxines.[1]
Acidity and the Formation of Boronate Complexes
While termed "acids," boronic acids are weak Brønsted acids. Their acidity arises from the interaction of the Lewis acidic boron center with a hydroxide ion, forming a tetrahedral boronate species and releasing a proton.[] The pKa of a typical boronic acid is around 9, but the formation of the tetrahedral boronate complex can occur at a lower pKa of approximately 7.[1][3]
This equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion is highly dependent on the pH of the medium and is a critical factor in their reactivity, particularly in aqueous solutions.[11]
Boronic Esters: Stable and Versatile Derivatives
Boronic acids readily react with alcohols, especially 1,2- and 1,3-diols, to form cyclic boronic esters (or boronate esters).[1][3] These derivatives are often more stable and easier to purify than their parent boronic acids.[3] The formation of boronic esters is a reversible process, allowing them to serve as protecting groups for diols. Pinacol esters, formed with pinacol, are particularly common due to their high stability and crystallinity.
| Derivative | General Structure | Key Features |
| Boronic Acid | R-B(OH)₂ | Crystalline solid, Lewis acidic, can form boroxines. |
| Boronic Ester | R-B(OR')₂ | Often more stable and easier to handle than boronic acids. |
| Cyclic Boronic Ester | R-B(O-R'-O) | Formed with diols, used as protecting groups and in purification. |
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura coupling, is arguably the most significant application of boronic acids in organic synthesis. Its discovery revolutionized the construction of biaryl and related structures, which are prevalent in pharmaceuticals and advanced materials.[4]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or more accurately, the boronate) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential decomposition.
-
Choice of Base: The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential for its stability and catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
Beyond Suzuki-Miyaura: Expanding the Synthetic Utility
While the Suzuki-Miyaura coupling is their most famous application, the utility of boronic acids extends to a variety of other important transformations.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by reacting a boronic acid with an amine or an alcohol in the presence of a copper catalyst.[1] This reaction is a powerful alternative to traditional methods like the Buchwald-Hartwig amination.
Petasis Reaction: A Multicomponent Approach
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.
Boronic Acids as Catalysts
Emerging research has highlighted the use of boronic acids themselves as catalysts.[14][15] Their Lewis acidity allows them to activate functional groups, particularly hydroxyl groups in alcohols and carboxylic acids, for various transformations such as esterification, amidation, and Friedel-Crafts type reactions.[7][14][15][16] This catalytic role offers a mild and atom-economical alternative to traditional methods.[14]
Applications in Drug Discovery and Development
The impact of boronic acids on the pharmaceutical industry is profound, serving both as versatile building blocks for active pharmaceutical ingredients (APIs) and as key pharmacophores.[4]
Boronic Acids as Key Building Blocks
The ability to efficiently construct complex molecular scaffolds through reactions like the Suzuki-Miyaura coupling makes boronic acids invaluable in medicinal chemistry.[4] This allows for the rapid synthesis of compound libraries for screening and the late-stage functionalization of drug candidates to fine-tune their pharmacological properties.[4] The introduction of fluorine-containing boronic acids, for instance, can enhance metabolic stability and bioavailability.[4]
Boronic Acid-Containing Drugs
The boronic acid functional group can act as a warhead that covalently and reversibly binds to the active site of enzymes, particularly serine proteases.[1] This has led to the development of several successful drugs:
-
Bortezomib (Velcade®): A dipeptidyl boronic acid that inhibits the 26S proteasome and is used in the treatment of multiple myeloma.[8][9][10]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor for multiple myeloma.[8][10]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor that restores the activity of β-lactam antibiotics against resistant bacteria.
Caption: Role of boronic acids in the drug discovery workflow.
Conclusion
Boronic acids have firmly established their position as a cornerstone of modern organic synthesis. Their unique structural features and predictable reactivity have empowered chemists to construct complex molecules with unprecedented efficiency. From the workhorse Suzuki-Miyaura coupling to their emerging roles in catalysis and their direct application as therapeutic agents, the influence of boronic acids continues to expand. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications outlined in this guide is essential for navigating the landscape of contemporary organic chemistry and driving future innovation.
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[4-(1-Ethoxyethyl)phenyl]boronic acid molecular weight and formula
An In-depth Technical Guide: [4-(1-Ethoxyethyl)phenyl]boronic acid
Abstract
[4-(1-Ethoxyethyl)phenyl]boronic acid is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the boronic acid moiety, make it an indispensable reagent for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of [4-(1-Ethoxyethyl)phenyl]boronic acid, detailing its physicochemical properties, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's capabilities in creating complex molecular architectures for novel therapeutics and advanced materials.
Core Compound Identification and Physicochemical Properties
The precise identification and understanding of a reagent's properties are foundational to its effective use in research and development.
Molecular Structure and Properties
[4-(1-Ethoxyethyl)phenyl]boronic acid is an aromatic compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a 1-ethoxyethyl group (-CH(OCH₂CH₃)CH₃). The boronic acid group is a mild Lewis acid, a characteristic that underpins its reactivity.[1] The compound is typically supplied as a hydrate.
A summary of its key identifiers and properties is presented below:
| Property | Value | Source |
| Chemical Name | [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate | [2] |
| Molecular Formula | C₁₀H₁₇BO₄ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥95% | [2] |
| InChI Key | JRHCLTFLFNNSJF-UHFFFAOYSA-N | [2] |
Note: The anhydrous form of the molecule has a molecular formula of C₁₀H₁₅BO₃ and a molecular weight of approximately 194.04 g/mol .
Stability and Storage
The utility of organoboronic acids is contingent upon their stability. Like many of its class, [4-(1-Ethoxyethyl)phenyl]boronic acid is susceptible to several decomposition pathways that must be managed through proper handling and storage.
-
Dehydration to Boroxine: Under thermal stress or in the presence of dehydrating agents, three molecules of the boronic acid can condense to form a stable, six-membered trimeric anhydride known as a boroxine.[1][4] This process is reversible upon the addition of water.
-
Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under acidic or basic conditions.[4][5]
-
Oxidation: The carbon-boron bond can be oxidized, converting the boronic acid into a phenol.[4]
To mitigate degradation and ensure reagent integrity, the following storage conditions are imperative:
-
Inert Atmosphere: Keep under an inert gas like argon or nitrogen to prevent oxidation.[6][7]
-
Dry Conditions: The compound is hygroscopic; store in a tightly sealed container in a dry, well-ventilated place to prevent hydrolysis and other moisture-related decomposition.[4][6]
Synthesis and Purification
The synthesis of arylboronic acids is a well-established field in organic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials and the tolerance of other functional groups.
Recommended Synthetic Protocol: Grignard-Based Borylation
One of the most robust and widely used methods for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[1][8] This approach offers high yields and a straightforward procedure.
Starting Material: 1-Bromo-4-(1-ethoxyethyl)benzene
Key Reagents: Magnesium (Mg) turnings, an initiator (e.g., iodine), anhydrous Tetrahydrofuran (THF), Triisopropyl borate (B(O-iPr)₃), Hydrochloric acid (HCl).
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon). A small crystal of iodine can be added to initiate the reaction.
-
Add a solution of 1-bromo-4-(1-ethoxyethyl)benzene in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Causality: The Grignard reagent forms an organometallic species where the carbon attached to the magnesium becomes highly nucleophilic, enabling it to attack the electrophilic boron atom in the next step. Anhydrous conditions are critical as any trace of water will quench the Grignard reagent.[1]
-
-
Borylation:
-
Cool the freshly prepared Grignard solution to -78°C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise. Maintain the low temperature throughout the addition.
-
Causality: The reaction is performed at very low temperatures to prevent over-addition of the highly reactive Grignard reagent to the borate ester, which would lead to unwanted borinate and borate byproducts.
-
-
Hydrolysis:
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid (e.g., 2M HCl).
-
Stir vigorously until the boronic acid precipitates or can be extracted.
-
Causality: Acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and removes magnesium salts by converting them to water-soluble MgCl₂.
-
Synthesis and Workup Workflow
The following diagram illustrates the logical flow from starting material to the purified product.
Caption: Workflow for the synthesis and purification of [4-(1-Ethoxyethyl)phenyl]boronic acid.
Purification and Quality Control
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water/acetone or hexanes/ethyl acetate) or by flash column chromatography on silica gel. The purity and identity of the final product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.
Core Applications in Research and Development
[4-(1-Ethoxyethyl)phenyl]boronic acid is not an end product itself but a versatile intermediate. Its primary value lies in its ability to participate in reactions that build molecular complexity.
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[3][9][10] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[11]
In this context, [4-(1-Ethoxyethyl)phenyl]boronic acid serves as the source of the 4-(1-ethoxyethyl)phenyl group, enabling its facile installation into a target molecule. This is particularly crucial in drug discovery, where rapid synthesis of analog libraries is needed to explore structure-activity relationships (SAR).
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Beyond
The ability to efficiently construct biaryl and other complex scaffolds makes [4-(1-Ethoxyethyl)phenyl]boronic acid a valuable tool for medicinal chemists.[3][9]
-
Pharmaceutical Development: It is used as a key intermediate in the synthesis of biologically active compounds for targeting diseases like cancer and diabetes.[12] The incorporation of the boron atom itself into final drug molecules is also an area of active research, with drugs like Bortezomib (Velcade®) demonstrating the therapeutic potential of organoboron compounds.[13]
-
Materials Science: This boronic acid can be used in the development of advanced materials, including polymers and nanomaterials, where its specific electronic and structural properties can be exploited.[9]
-
Chemical Sensors: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides. This property is harnessed to create chemical sensors for detecting specific analytes like glucose.[1][12]
Safety, Handling, and Regulatory Context
While boronic acids are generally regarded as stable and having low toxicity, proper laboratory safety protocols are essential.[1][10]
Laboratory Safety and PPE
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water. If ingested or inhaled, seek immediate medical attention.
Regulatory Considerations in Pharmaceutical Manufacturing
In the synthesis of Active Pharmaceutical Ingredients (APIs), residual boronic acids can be a concern. Some arylboronic acids have been found to be weakly mutagenic, classifying them as potential genotoxic impurities (PGIs).[5] Regulatory agencies require strict control of such impurities in final drug products. Therefore, development scientists must implement strategies to purge residual [4-(1-Ethoxyethyl)phenyl]boronic acid from the API.
Methods for Removal Include:
-
Selective Crystallization: Designing a crystallization process where the boronic acid remains in the mother liquor.[5]
-
Basic Washes: Utilizing the acidic nature of the boronic acid to remove it via aqueous basic washes.[5]
-
Scavenger Resins: Employing resins functionalized with groups like diethanolamine to selectively bind and remove boronic acids.[5]
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid is a high-value synthetic intermediate with a central role in modern chemical R&D. Its utility, anchored by the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides scientists with a reliable tool for constructing the complex molecules required for next-generation pharmaceuticals and materials. A thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory and beyond.
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stability and handling of [4-(1-Ethoxyethyl)phenyl]boronic acid
An In-Depth Technical Guide to the Stability and Handling of [4-(1-Ethoxyethyl)phenyl]boronic acid
Introduction
[4-(1-Ethoxyethyl)phenyl]boronic acid is a valuable arylboronic acid derivative widely employed in modern organic synthesis. As with other members of the boronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional precision.[1][2][3] This capability makes it a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[4]
However, the efficacy and reproducibility of reactions involving [4-(1-Ethoxyethyl)phenyl]boronic acid are intrinsically linked to its chemical stability and proper handling. Boronic acids, as a class, are susceptible to specific degradation pathways that can compromise reagent integrity, reduce reaction yields, and complicate product purification. This guide provides an in-depth examination of the stability challenges associated with this reagent and offers field-proven protocols for its storage, handling, and successful application, ensuring researchers can harness its full synthetic potential with confidence.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its correct handling and use.
| Property | Value | Source(s) |
| CAS Number | 1287753-39-2 | [Arctom Scientific][5] |
| Molecular Formula | C₁₀H₁₅BO₃ | [Arctom Scientific][5] |
| Molecular Weight | 194.04 g/mol | [Arctom Scientific][5] |
| Appearance | White to off-white crystalline powder | [Generic SDS for similar compounds][6] |
| Solubility | Soluble in most polar organic solvents (e.g., Ether, Ethanol); poorly soluble in nonpolar solvents (e.g., Hexanes).[7] | [General Phenylboronic Acid Data][7] |
| Melting Point | Data not widely available; similar arylboronic acids melt in the range of 130-220 °C.[6] | [Generic SDS for similar compounds][6] |
Core Stability Challenges & Degradation Pathways
The utility of [4-(1-Ethoxyethyl)phenyl]boronic acid is governed by its susceptibility to two primary, often competing, degradation pathways. Understanding these processes is critical for troubleshooting and optimizing reaction outcomes.
Boroxine Formation (Dehydration)
Boronic acids exist in a dynamic equilibrium with their corresponding cyclotrimeric anhydrides, known as boroxines.[8][9] This process involves the intermolecular condensation of three boronic acid molecules to form a stable six-membered ring, releasing three molecules of water.
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is reversible and its position is dictated by the presence or absence of water.[9] Storing the boronic acid under anhydrous conditions or heating it in a non-polar, anhydrous solvent can drive the equilibrium toward the boroxine form.[10][11]
Causality and Impact: The formation of boroxine alters the effective molecular weight of the reagent. If a researcher weighs out the compound assuming it is purely the monomeric boronic acid when a significant portion is the boroxine, the stoichiometry of the reaction will be incorrect, leading to reduced yields and unreacted starting materials.
Protodeboronation (C-B Bond Cleavage)
Protodeboronation is a well-documented and often detrimental side reaction for arylboronic acids.[12] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the reagent and converting it into the corresponding arene (1-ethoxyethyl)benzene.
R–B(OH)₂ + H⁺ → R–H + B(OH)₃
This reaction is highly dependent on the specific conditions, including pH, temperature, solvent, and the electronic nature of the aryl group.[12][13] It is particularly problematic in aqueous basic media, which are common conditions for Suzuki-Miyaura couplings.[13] The presence of water and a proton source facilitates this undesired pathway, which can compete directly with the desired catalytic cycle.
Causality and Impact: Protodeboronation leads to a direct loss of the active reagent, resulting in lower product yields. It also generates a non-reactive byproduct that can complicate the purification of the desired coupled product. Minimizing the presence of water and controlling the pH are key strategies to suppress this pathway.[13]
Oxidative Degradation
A third, though typically less common, degradation pathway under standard synthetic conditions is oxidation. In the presence of oxidizing agents, boronic acids can be converted to their corresponding phenols.[14][15] While this reactivity is sometimes exploited synthetically, it represents an instability when unintended. This pathway is of greater concern in biological systems or if the reaction is exposed to strong oxidants.[16]
Recommended Handling and Storage Protocols
Adherence to strict handling and storage protocols is the most effective strategy to mitigate the degradation pathways described above and preserve the integrity of [4-(1-Ethoxyethyl)phenyl]boronic acid.
Storage
-
Atmosphere: Store the compound under a dry, inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with atmospheric moisture, which drives both protodeboronation and hydrolysis of boroxine back to the acid.
-
Temperature: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[17] Refrigeration (2-8 °C) is often recommended to slow the rate of any potential degradation.[18]
-
Container: Use a well-sealed container to prevent moisture ingress. For long-term storage, consider sealing the container with paraffin film.
Handling: A Step-by-Step Protocol
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Conduct all manipulations in a fume hood or a well-ventilated area.[17] For maximum protection, use a glovebox or glove bag with a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][19][20]
-
Dispensing: Open the container and quickly weigh the desired amount of the solid. Minimize the time the container is open to the atmosphere.
-
Avoid Dust: Handle the powder carefully to avoid creating dust, which poses an inhalation hazard and increases surface area exposure to air.[17]
-
Sealing: Immediately and tightly reseal the main container after dispensing. If using a larger bottle, consider transferring a smaller working quantity to a separate vial for daily use to protect the bulk stock.
-
Cleanup: Clean any spills promptly by sweeping up the solid material and placing it in a suitable container for disposal.[19] Wash hands thoroughly after handling.[17]
Experimental Workflow: Best Practices in Suzuki-Miyaura Coupling
Applying the principles of stability directly to a common application demonstrates their importance. The following workflow for a Suzuki-Miyaura coupling highlights the critical control points.
Protocol
-
Reagent Preparation: Dry all glassware in an oven (e.g., >100 °C) overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Vessel Charging: To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium catalyst, and any phosphine ligands.
-
Inerting the System: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to thoroughly remove oxygen and atmospheric moisture.
-
Reagent Addition: Under a positive pressure of inert gas, add [4-(1-Ethoxyethyl)phenyl]boronic acid as a solid.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent(s) via cannula or syringe, followed by the degassed aqueous base solution. Note: Using an anhydrous base and solvent system can further minimize protodeboronation risk.
-
Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous workup and extraction.
Troubleshooting Guide
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Low or No Reaction Yield | Protodeboronation: The boronic acid was consumed by a side reaction. This is likely if wet solvents/reagents were used or if the reaction was heated too long in aqueous base.[13] | Ensure all solvents are anhydrous and reagents are dry. Degas all solutions thoroughly. Consider using anhydrous conditions (e.g., K₃PO₄ in dioxane). Minimize reaction time. |
| Inconsistent Results | Boroxine Formation: The reagent is a mixture of the boronic acid and its boroxine, leading to inaccurate stoichiometry. This occurs with improper storage.[9] | Store the reagent rigorously under a dry, inert atmosphere. If boroxine formation is suspected, one can attempt to convert it back to the acid by dissolving it in a minimal amount of a polar solvent (like ether) containing a trace of water and then removing the solvent under vacuum, though careful storage is the best prevention. |
| Unidentified Byproduct | Protodeboronation: The byproduct may be (1-ethoxyethyl)benzene, which has a mass 158.22 g/mol (C₁₁H₁₆O). | Confirm byproduct identity via GC-MS or LC-MS. If confirmed, implement solutions to prevent protodeboronation. |
| Reaction Fails to Initiate | Reagent Degradation: The boronic acid may have completely degraded during prolonged or improper storage. | Purchase a new batch of the reagent from a reputable supplier and adhere strictly to recommended storage and handling protocols. |
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid is a powerful reagent for constructing complex molecular architectures. Its successful application, however, is not trivial and depends on a disciplined approach to its handling and storage. The primary threats to its integrity—boroxine formation and protodeboronation—are both mediated by the presence of water. By employing rigorous anhydrous and inert atmosphere techniques, researchers can effectively mitigate these degradation pathways. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals to ensure the reliability, reproducibility, and success of their synthetic endeavors involving this versatile building block.
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Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Tyrell, J. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
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Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]
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Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Sci-Hub. Retrieved from [Link]
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Boroxine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Protodeboronation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Yamamoto, Y. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Retrieved from [Link]
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Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. ACS Publications. Retrieved from [Link]
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Gonzales, J. C., et al. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Retrieved from [Link]
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Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
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Narang, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved from [Link]
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Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Properties of a Model Aryl Boronic Acid and Its Boroxine. (n.d.). ResearchGate. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Retrieved from [Link]
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Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Safety Data Sheet - Phenylboronic acid. (n.d.). Junsei Chemical Co., Ltd.. Retrieved from [Link]
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Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (n.d.). LinkedIn. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]
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The Evolving Landscape of Drug Discovery: A Technical Guide to Substituted Phenylboronic Acids
Introduction: The Unique Versatility of Phenylboronic Acids in Medicinal Chemistry
Substituted phenylboronic acids (PBAs) have emerged from the realm of versatile synthetic reagents to become a cornerstone in modern drug discovery and development. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a functionality prevalent in biological systems, has opened up a plethora of applications, from targeted cancer therapies and sophisticated drug delivery systems to advanced diagnostic tools. This guide provides an in-depth exploration of the core principles, synthesis, and applications of substituted phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of this remarkable class of molecules. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" that drives innovation in this exciting field.
I. The Chemistry of Phenylboronic Acids: More Than Just a Phenyl Group Donor
At its core, a phenylboronic acid is a derivative of boric acid where one hydroxyl group is replaced by a phenyl ring.[1] This seemingly simple substitution imparts a unique combination of properties that are central to its utility in a biological context.
The Boronic Acid Moiety: A Hub of Reversible Covalent Interactions
The boron atom in a phenylboronic acid possesses a vacant p-orbital, making it a mild Lewis acid.[1] This Lewis acidity is the key to its ability to interact with diols, such as those found in sugars and glycoproteins, to form five- or six-membered cyclic boronate esters.[2] This interaction is highly dependent on pH, with the anionic tetrahedral boronate species, formed at higher pH, exhibiting a greater propensity for ester formation.[3] This pH-dependent binding and reversible nature of the boronate ester bond are fundamental to the design of "smart" drug delivery systems that can release their payload in response to specific physiological cues.[4]
The Phenyl Ring: A Scaffold for Tailored Functionality
The phenyl ring serves as a versatile scaffold that can be functionalized with a wide array of substituents.[5] These substituents can be strategically chosen to modulate the physicochemical properties of the molecule, including its pKa, solubility, and binding affinity for specific biological targets.[3][5] For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom, thereby enhancing binding to diols at physiological pH.[3] Conversely, the introduction of specific functional groups can enable targeted delivery to particular cells or tissues.
II. Synthesis of Substituted Phenylboronic Acids: A Practical Guide
The ability to synthesize a diverse range of substituted phenylboronic acids is crucial for exploring their full potential in drug discovery. Several synthetic strategies have been developed, each with its own advantages and limitations.
Classical Approaches: Grignard and Organolithium Reagents
One of the most established methods for synthesizing phenylboronic acids involves the reaction of a phenyl Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis.[6] While effective, this method can be limited by the functional group tolerance of the highly reactive organometallic intermediates.[7]
Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted phenylboronic acids. The Suzuki-Miyaura coupling, in particular, has become a workhorse in this field, allowing for the efficient formation of carbon-carbon bonds between an aryl halide or triflate and a diboron reagent.[8][9] This method offers excellent functional group tolerance and allows for the introduction of a wide variety of substituents onto the phenyl ring.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Substituted Phenylboronic Acid
This protocol provides a general procedure for the synthesis of a substituted phenylboronic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Bis(pinacolato)diboron (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol)
-
Base (e.g., potassium acetate) (3.0 mmol)
-
Anhydrous solvent (e.g., dioxane)
-
Stir bar
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide or triflate, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-100 °C) for the specified reaction time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted phenylboronic acid pinacol ester.
-
The pinacol ester can be hydrolyzed to the corresponding boronic acid using acidic conditions if required.
III. Applications in Drug Discovery and Development: A Multifaceted Approach
The unique chemical properties of substituted phenylboronic acids have led to their exploration in a wide range of therapeutic and diagnostic applications.
Targeted Cancer Therapy: Exploiting the Sweet Tooth of Tumors
Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acid residues on their surface.[2] This "sweet tooth" of tumors can be exploited by phenylboronic acids, which can selectively bind to these sialic acid moieties, leading to targeted drug delivery and enhanced therapeutic efficacy.[2][11] The pH-dependent nature of this interaction is particularly advantageous, as the slightly acidic tumor microenvironment can enhance the binding affinity.[11]
Experimental Protocol: In Vitro Evaluation of PBA-Based Anticancer Agents
This protocol outlines a general procedure for assessing the in vitro anticancer activity of a substituted phenylboronic acid derivative.[12]
Materials:
-
Cancer cell line (e.g., 4T1 mouse mammary adenocarcinoma)[12]
-
Normal cell line (e.g., L929 mouse dermal fibroblasts) for cytotoxicity comparison[12]
-
Cell culture medium and supplements
-
Substituted phenylboronic acid test compound
-
MTT or SRB assay kit for cell viability assessment
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the substituted phenylboronic acid test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using an MTT or SRB assay according to the manufacturer's instructions.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for both cell lines to determine the compound's potency and selectivity.
Glucose-Responsive Drug Delivery: A Smart Solution for Diabetes Management
The ability of phenylboronic acids to bind to glucose has been extensively explored for the development of "closed-loop" insulin delivery systems.[4][13] These systems are designed to release insulin in response to elevated blood glucose levels, mimicking the function of a healthy pancreas. Phenylboronic acid-functionalized polymers can form hydrogels that swell or shrink in the presence of glucose, thereby controlling the release of encapsulated insulin.[13]
Enzyme Inhibition: A Covalent Approach to Drug Design
The boronic acid moiety can act as a transition-state analog inhibitor for a variety of enzymes, particularly serine proteases.[14] The boron atom forms a reversible covalent bond with the active site serine residue, effectively blocking the enzyme's catalytic activity. This mechanism of action has been successfully exploited in the development of drugs such as bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[15]
Data Presentation: Physicochemical Properties of Phenylboronic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₇BO₂ | [16] |
| Molar Mass | 121.93 g/mol | [16] |
| Appearance | White to off-white crystalline solid | [17] |
| Melting Point | 216–219 °C | [17] |
| Solubility in Water | ~10 g/L at 20 °C | [17] |
| pKa | 8.83 | [1] |
Data Presentation: Comparative Binding Affinities of Phenylboronic Acids for Diols
| Boronic Acid Derivative | Diol | Association Constant (Kₐ, M⁻¹) | Reference |
| Phenylboronic Acid | D-Fructose | 4370 | [18] |
| Phenylboronic Acid | D-Glucose | 110 | [18] |
| 3-Nitrophenylboronic Acid | D-Fructose | ~1500 | [18] |
| 3-Nitrophenylboronic Acid | D-Glucose | ~150 | [18] |
| 4-Fluorophenylboronic Acid | D-Fructose | ~2000 | [18] |
| 4-Fluorophenylboronic Acid | D-Glucose | ~100 | [18] |
| 5-Isoquinolinylboronic acid | D-Fructose | 1432 | [18] |
| 5-Isoquinolinylboronic acid | D-Glucose | 42 | [18] |
Note: Association constants are typically measured at physiological pH (7.4) in a buffer solution.
IV. Future Perspectives and Challenges
The field of substituted phenylboronic acids continues to evolve, with ongoing research focused on developing new synthetic methodologies, designing more sophisticated drug delivery systems, and exploring novel therapeutic applications. Key challenges remain, including improving the selectivity of PBA-based therapies to minimize off-target effects and enhancing the in vivo stability of boronic acid-containing molecules. However, the inherent versatility and tunable properties of substituted phenylboronic acids ensure that they will remain a vital tool in the arsenal of medicinal chemists and drug development professionals for years to come.
V. References
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Dowlut, M. & Hall, D. G. Molecular recognition of sialic acid end groups by phenylboronates. J. Am. Chem. Soc.127 , 13642–13643 (2005).
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Ghosh, A. et al. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Adv.14 , 9345-9362 (2024).
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BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid. (2025).
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Wang, R. et al. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. J. Am. Chem. Soc.145 , 9446–9455 (2023).
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Singaram, B. et al. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. J. Diabetes Sci. Technol.2 , 1029–1043 (2008).
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Shabat, D. et al. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega8 , 46835–46845 (2023).
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Shabat, D. et al. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Sens.9 , 1133–1142 (2024).
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Olsen, B. D. et al. Internal and External Catalysis in Boronic Ester Networks. Macromolecules52 , 8279–8288 (2019).
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Ghorbani-Choghamarani, A. et al. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Polycycl. Aromat. Compd.42 , 1-13 (2022).
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Deng, Z. et al. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Int. J. Nanomedicine11 , 587–596 (2016).
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Park, J. H. et al. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. Biomacromolecules23 , 3948–3957 (2022).
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Trippier, P. C. & McGuigan, C. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm1 , 183-198 (2010).
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Cravotto, G. & Cintas, P. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts7 , 98 (2017).
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Sels, B. F. et al. Synthetic routes for grafting phenylboronic acid moieties onto an amino microporous resin proposed by Wang et al. Green Chem.21 , 5094-5125 (2019).
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Wietrzyk, J. et al. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacol. Rep.72 , 1314–1327 (2020).
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Liu, Y. et al. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Front. Chem.9 , 818695 (2022).
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Wulff, G. et al. ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. J. Chem. Soc., Perkin Trans. 2 1341-1349 (1997).
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Sparrow Chemical. What are the derivatives of Phenylboronic Acid? (2026).
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Domańska-Balska, M. et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. J. Chem. Eng. Data65 , 3804–3811 (2020).
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Domańska-Balska, M. et al. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Crystals9 , 113 (2019).
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Matsumoto, A. et al. Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. Anal. Sci.30 , 111-117 (2014).
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Zhang, Y. et al. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. J. Mater. Chem. B2 , 6569-6575 (2014).
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Mao, Z. et al. Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. J. Fluoresc.29 , 1033–1041 (2019).
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Ishihara, K. et al. (3,4,5-trifluorophenyl)boronic acid. Org. Synth.83 , 121 (2006).
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Zhang, Y. et al. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels5 , 18 (2019).
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Stubelius, A. et al. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomater. Sci. (2025).
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James, T. D. et al. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nat. Commun.10 , 3791 (2019).
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Sim, S. H. et al. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Med. Chem.15 , 531-537 (2024).
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The Versatility of Boronic Acids: A Technical Guide to Their Fundamental Reactions for Drug Discovery and Development
Introduction: The Ascendancy of Boronic Acids in Modern Chemistry
Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have transitioned from niche reagents to indispensable tools in the arsenal of researchers, synthetic chemists, and drug development professionals.[1][2] Their unique electronic properties, relative stability, and predictable reactivity have established them as versatile building blocks for constructing complex molecular architectures.[3][4] This guide provides an in-depth exploration of the fundamental reactions of boronic acids, offering field-proven insights into their mechanisms, practical applications, and the causality behind experimental choices. Of particular note is the pivotal role of boronic acids in medicinal chemistry, underscored by the FDA approval of several boronic acid-containing drugs, including bortezomib, ixazomib, and vaborbactam.[5][6] These successes have catalyzed a surge in research, leveraging the unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets, thereby enhancing therapeutic potency and pharmacokinetic profiles.[7]
Core Reactions and Mechanistic Insights
The reactivity of boronic acids is dominated by their participation in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most prominent reaction of boronic acids, facilitating the formation of a carbon-carbon bond between an organoboron reagent and an organic halide or triflate.[3][8] This Nobel Prize-winning reaction is celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[3]
Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.[9][10]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) transfers its organic moiety to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
The choice of catalyst and ligand is critical for the success of a Suzuki-Miyaura coupling, especially with challenging substrates like chloro- or heteroaryl halides.
| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 95 | [9] |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 92 | [9] |
| PdCl₂(dppf) | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | K₂CO₃ | DMF | 88 | [9] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically the coupling of boronic acids with amines (N-H) and alcohols (O-H) to form C-N and C-O bonds, respectively.[11][12] A key advantage of this copper-catalyzed reaction is its ability to be performed under mild conditions, often at room temperature and open to the air.[11][12]
Mechanism of Action: The Chan-Lam coupling proceeds through a copper(II)-mediated catalytic cycle:
-
Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) catalyst.
-
Transmetalation: The boronic acid transfers its organic group to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.
-
Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically atmospheric oxygen.[11]
Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.
Experimental Protocol: A General Procedure for Chan-Lam N-Arylation
This protocol describes the coupling of an aniline with an arylboronic acid.
Materials:
-
Aniline (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane (DCM), 10 mL)
Procedure:
-
To a flask, add the aniline, arylboronic acid, and copper(II) acetate.
-
Add the solvent and then the base.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with aqueous ammonium hydroxide, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[11]
Data Presentation: Comparison of Copper Catalysts in Chan-Lam Coupling
The choice of copper source can influence the efficiency of the Chan-Lam coupling.
| Copper Source | Substrate 1 | Substrate 2 | Base | Solvent | Yield (%) | Reference |
| Cu(OAc)₂ | Aniline | Phenylboronic acid | Pyridine | DCM | 88 | [13] |
| Cu(OTf)₂ | Imidazole | Phenylboronic acid | K₂CO₃ | MeOH | 75 | [14] |
| CuCl | Indole | 4-Tolylboronic acid | Et₃N | Toluene | 82 | [15] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
The Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters
The Liebeskind-Srogl coupling is a unique palladium-catalyzed reaction that forms ketones from the cross-coupling of thioesters and boronic acids.[16][17] This reaction proceeds under neutral conditions and is notable for its use of a stoichiometric amount of a copper(I) carboxylate co-catalyst in its original form.[16][17]
Mechanism of Action: The mechanism is distinct from other cross-coupling reactions:
-
Copper(I) Coordination: The copper(I) carboxylate (CuTC) coordinates to the sulfur atom of the thioester, activating it.
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the activated carbon-sulfur bond.
-
Transmetalation: The boronic acid transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on palladium couple to form the ketone product, regenerating the Pd(0) catalyst.[18]
Caption: Simplified pathway of the Liebeskind-Srogl cross-coupling reaction.
Experimental Protocol: General Procedure for Liebeskind-Srogl Coupling
This protocol provides a general method for the synthesis of ketones from thioesters and boronic acids.
Materials:
-
Thioester (1.0 mmol)
-
Boronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tris(2-furyl)phosphine (TFP) (0.1 mmol, 10 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (1.2 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
In a glovebox, combine the thioester, boronic acid, Pd₂(dba)₃, TFP, and CuTC in a dry flask.
-
Add anhydrous THF and stir the mixture at 50 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.[18][19]
Data Presentation: Substrate Scope of the Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is compatible with a wide range of thioesters and boronic acids.
| Thioester | Boronic Acid | Yield (%) | Reference |
| S-Phenyl benzothioate | Phenylboronic acid | 92 | [19] |
| S-Ethyl 4-methoxybenzothioate | 2-Naphthylboronic acid | 85 | [20] |
| S-Phenyl thiophene-2-carbothioate | Vinylboronic acid pinacol ester | 78 | [18] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Expanding the Repertoire: Other Fundamental Reactions
Beyond the "big three" cross-coupling reactions, boronic acids participate in a host of other valuable transformations.
The Petasis (Borono-Mannich) Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[21][22][23] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives under mild conditions.[21][22]
Mechanism of Action: The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group of the boronic acid.[24] The presence of a hydroxyl group on the carbonyl component can facilitate the reaction by forming a more reactive "ate" complex with the boronic acid.[24]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid
Introduction: The Strategic Importance of C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the array of methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and relatively mild reaction conditions.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, has become an indispensable tool for synthesizing complex molecules such as biaryls, polyolefins, and styrenes.[4][5] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]
This application note provides a detailed protocol and technical guidance for the use of a specialized boronic acid, [4-(1-ethoxyethyl)phenyl]boronic acid, in Suzuki-Miyaura coupling reactions. The ethoxyethyl group present on this reagent offers a versatile handle for further synthetic modifications and can influence the electronic properties and solubility of the resulting coupled products, making it a valuable building block in drug discovery and materials development.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[6][8] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[4][9]
-
Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12][13] This is often the rate-determining step of the reaction.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][6][7]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of [4-(1-ethoxyethyl)phenyl]boronic acid with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl; 0.04 equivalents)
-
Potassium phosphate (K₃PO₄; 2.0 equivalents)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), [4-(1-ethoxyethyl)phenyl]boronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water in a 10:1 ratio. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Common Options | Rationale and Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that require in-situ reduction or ligand association to form the active catalyst.[1][9] Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(dppf)Cl₂ is a stable Pd(II) pre-catalyst.[1] The choice often depends on the stability and reactivity of the substrates. |
| Ligand | Biarylphosphines: SPhos, XPhos; Triphenylphosphine (PPh₃) | Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are highly effective for a broad range of substrates, including sterically hindered and less reactive aryl chlorides, by promoting both oxidative addition and reductive elimination.[14][15] PPh₃ is a classic, less expensive ligand suitable for more reactive substrates.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | The base activates the boronic acid to form a boronate, which is more nucleophilic and reactive in the transmetalation step.[10][11][16] K₃PO₄ is a strong base often used with hindered substrates.[17] K₂CO₃ is a milder and commonly used base.[7] Cs₂CO₃ is highly effective but more expensive.[4] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.[1] Aprotic solvents like toluene and dioxane are widely used.[1][4] The addition of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the reaction.[1][18] |
| Temperature | Room Temperature to 120 °C | The reaction temperature is dependent on the reactivity of the coupling partners. Less reactive substrates, such as aryl chlorides, often require higher temperatures.[6] |
graph TD { subgraph "Experimental Workflow" A[Reagent Preparation] --> B{Reaction Setup}; B --> C{Inert Atmosphere}; C --> D[Solvent Addition]; D --> E{Reaction Execution}; E --> F[Monitoring]; F --> G{Workup}; G --> H[Purification]; H --> I[Product Characterization]; endstyle A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style D fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style G fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style H fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style I fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor solubility of reagents- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents to remove oxygen, which can deactivate the catalyst.[1]- Experiment with different solvent systems or add a co-solvent to improve solubility.[18][19]- Screen different bases and solvents to find the optimal conditions for your specific substrates.[20] |
| Protodeborylation | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and a minimal amount of water if required.- Monitor the reaction closely and stop it once the starting material is consumed. The use of boronic esters can sometimes mitigate this issue.[19] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precursor without complete reduction to Pd(0) | - Ensure the reaction is performed under a strict inert atmosphere.[1]- The addition of a small amount of a reducing agent or ensuring the ligand can facilitate the reduction of Pd(II) can be beneficial. |
| Formation of Byproducts | - Side reactions of functional groups- Catalyst decomposition | - Protect sensitive functional groups if they are not compatible with the reaction conditions.- Use a more stable catalyst system or lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The successful application of this reaction with [4-(1-ethoxyethyl)phenyl]boronic acid requires a careful consideration of the catalyst system, base, and solvent. The protocol and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors. Further optimization based on the specific substrates and desired outcomes is encouraged to achieve the best results.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]
-
Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(36), 8277-8281. [Link]
-
PubMed. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
American Chemical Society. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 19035–19043. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Semantic Scholar. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Wiley Online Library. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 35(5), e6175. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(8), 954. [Link]
-
ResearchGate. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2017). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Wikipedia. (2023). Phenylboronic acid. [Link]
-
National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). [Link]
-
YouTube. (2020, June 17). CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling: A Powerful Tool with Boronic Acid Intermediates. [Link]
-
ResearchGate. (2020). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]
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Application Notes & Protocols: Leveraging [4-(1-Ethoxyethyl)phenyl]boronic acid in Modern Pharmaceutical Synthesis
Introduction: The Strategic Role of Boronic Acids in Drug Discovery
In the landscape of modern pharmaceutical development, boronic acids have become indispensable tools for medicinal chemists.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing the complex molecular architectures of novel drug candidates.[2][3] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance, is the most prominent application of these reagents.[1][2][4]
This guide focuses on [4-(1-Ethoxyethyl)phenyl]boronic acid , a specialized reagent that offers significant strategic advantages in multi-step pharmaceutical synthesis.[5] Its structure contains a masked aldehyde in the form of an ethoxyethyl acetal. This feature allows chemists to perform sensitive cross-coupling reactions at the boronic acid site without interference from a highly reactive aldehyde. The protected aldehyde can then be revealed in a later step for further elaboration, a crucial tactic for the late-stage functionalization of complex drug intermediates.
Reagent Profile: Physicochemical Properties and Safe Handling
Understanding the properties and handling requirements of [4-(1-Ethoxyethyl)phenyl]boronic acid is critical for its successful and safe implementation in any synthetic workflow.
| Property | Value |
| IUPAC Name | [4-(1-Ethoxyethyl)phenyl]boronic acid |
| CAS Number | 160061-49-4[6] |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol [6] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like THF, Dioxane, Ethanol |
2.1. Stability and Storage
Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This process is often driven by heat or the presence of moisture. While boroxines are often still reactive in Suzuki couplings, their presence can complicate stoichiometry.
-
Best Practices: Store [4-(1-Ethoxyethyl)phenyl]boronic acid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize moisture exposure and prevent boroxine formation.[8] For long-term storage, refrigeration is recommended.[8]
2.2. Safety and Handling
While generally considered to have low toxicity, boronic acids should be handled with appropriate care in a laboratory setting.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]
-
First Aid:
-
Skin Contact: May cause skin irritation.[10][11] Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: May cause serious eye irritation.[10][11] Rinse cautiously with water for several minutes.[9]
-
Inhalation: May cause respiratory irritation.[10][11] Move the person to fresh air.[9]
-
Core Application: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone application for this reagent, enabling the formation of a biaryl linkage—a common structural motif in pharmaceuticals.[1][12]
3.1. Mechanistic Overview & The Causality of Reagent Choice
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13] A critical, and often overlooked, step is the activation of the boronic acid by a base. The base converts the neutral, trivalent boronic acid into a nucleophilic, tetravalent "ate" complex, which is essential for the efficient transfer of the aryl group from boron to palladium during transmetalation.[14]
3.2. Strategic Advantage of the Ethoxyethyl Group
The ethoxyethyl moiety is an acid-labile acetal protecting group for an aldehyde. Its inclusion offers a distinct advantage:
-
Compatibility: It allows the Suzuki-Miyaura coupling to proceed without the risk of undesired side reactions involving a free aldehyde (e.g., aldol condensation, oxidation, or catalyst inhibition).
-
Sequential Functionalization: After the C-C bond is formed, the aldehyde can be unmasked under mild acidic conditions. This newly revealed functional handle can then be used for a variety of transformations, such as reductive amination to install amine diversity, Wittig reactions to form alkenes, or oxidation to a carboxylic acid.
Detailed Experimental Protocols
4.1. Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a reliable starting point for coupling [4-(1-Ethoxyethyl)phenyl]boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents & Equipment:
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate [K₂CO₃], anhydrous (3.0 equiv)[15]
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), [4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe or cannula.
-
Catalyst Addition: Add the Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Briefly purge the flask with inert gas again.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Rationale for Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a classic, cost-effective catalyst system. For more challenging or sterically hindered substrates, advanced catalyst systems like those using Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may provide higher yields.[14][16]
-
Base: K₂CO₃ is a mild and inexpensive base suitable for many substrates.[17] For less reactive partners or those sensitive to hydrolysis, K₃PO₄ or Cs₂CO₃ can be more effective.[18]
-
Solvent: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.[17]
Table of Expected Outcomes for Varied Substrates:
| Aryl Bromide Partner | Catalyst System | Base | Temp (°C) | Approx. Time (h) | Expected Yield |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 90 | 6 | >90% |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 8 | 80-90% |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 85 | 4 | >95% |
| 2-Bromotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 100 | 12 | 75-85% |
4.2. Protocol 2: Post-Coupling Acetal Deprotection
This protocol unmasks the aldehyde for subsequent functionalization.
Reagents & Equipment:
-
Coupled Biaryl Acetal (1.0 equiv)
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Standard glassware for reaction and workup
Step-by-Step Procedure:
-
Dissolution: Dissolve the biaryl acetal (1.0 equiv) in THF in a round-bottom flask.
-
Acid Addition: Add 2M aqueous HCl (approx. 2-3 equiv) dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product aldehyde will typically have a different Rf and may be visualized with a 2,4-dinitrophenylhydrazine (DNP) stain. The reaction is usually complete within 30-60 minutes.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting aldehyde is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure/degraded boronic acid (boroxine). 3. Insufficiently strong base. 4. Poorly degassed system (O₂ present). | 1. Use a fresh catalyst or a more active pre-catalyst. 2. Recrystallize the boronic acid or use a fresh bottle.[15] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Ensure thorough degassing of solvents and purging of the reaction vessel. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or run for too long. | 1. Use anhydrous base and solvents. Minimize water in the solvent system. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed. |
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid is more than just another coupling partner; it is a strategic building block that embodies the principles of protecting group chemistry to enable complex synthetic routes. Its ability to participate efficiently in Suzuki-Miyaura couplings, followed by a simple deprotection to reveal a versatile aldehyde functional group, makes it an exceptionally valuable tool for researchers, scientists, and drug development professionals aiming to accelerate the synthesis of novel pharmaceutical agents.
References
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.).
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.).
- [4-(1-Ethoxyethyl)phenyl]boronic acid. (n.d.). Chem-Impex.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Safety Data Sheet for 4-Methylphenylboronic acid. (n.d.). AK Scientific, Inc..
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet for Phenylboronic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet for 4-Ethylphenylboronic acid. (n.d.). Fisher Scientific.
- Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. (n.d.). Organic Syntheses.
- Phenylboronic acid. (n.d.). Wikipedia.
- Safety Data Sheet for (E)-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid. (2025). Angene Chemical.
- Safety Data Sheet for Phenylboronic acid. (2020). Thermo Fisher Scientific.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid. (2025). BenchChem.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- (4-(2-Ethoxyethyl)phenyl)boronic acid. (n.d.). BLDpharm.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Process for the preparation of substituted phenylboronic acids. (n.d.).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI.
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applications of [4-(1-Ethoxyethyl)phenyl]boronic acid in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of [4-(1-Ethoxyethyl)phenyl]boronic Acid
Introduction: The Strategic Value of Boronic Acids in Drug Discovery
Boron-containing compounds, once considered niche reagents, have firmly established themselves as indispensable tools in modern medicinal chemistry.[1][2] This ascent is largely attributed to the versatility of the boronic acid moiety, which can engage in a diverse range of chemical transformations and biological interactions.[2] Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized method for forming carbon-carbon bonds, a fundamental step in constructing complex molecular architectures found in many pharmaceuticals.[3][4][5][6]
[4-(1-Ethoxyethyl)phenyl]boronic acid has emerged as a particularly valuable building block within this class. Its structure incorporates two key features: the phenylboronic acid group, which serves as the reactive handle for cross-coupling reactions, and the 4-(1-ethoxyethyl) substituent. This ethoxyethyl group, an acetal, not only influences the molecule's physicochemical properties but also acts as a stable, masked equivalent of an acetyl group, which can be deprotected under acidic conditions to reveal a ketone. This latent functionality provides an additional site for synthetic diversification, allowing for the creation of a wider array of drug candidates from a single scaffold. This guide provides a detailed overview of the applications, protocols, and strategic considerations for using [4-(1-Ethoxyethyl)phenyl]boronic acid in drug discovery programs.
Core Application: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The primary application of [4-(1-Ethoxyethyl)phenyl]boronic acid in medicinal chemistry is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This reaction enables the efficient synthesis of biaryl and heteroaryl-aryl structures, which are privileged motifs in a vast number of approved drugs and clinical candidates.[5][6] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of the boronic acid starting materials.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the electrophile), forming a Pd(II) complex.[4]
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (the [4-(1-Ethoxyethyl)phenyl] moiety) to the palladium center, displacing the halide.[7]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Enzyme Inhibitor Synthesis
Phenylboronic acids and their derivatives are recognized as potent inhibitors of various enzymes, particularly serine hydrolases.[1][8] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis and leading to potent inhibition.[8]
Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoid signaling lipids like anandamide.[9][10][11] Inhibiting FAAH raises endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects of direct cannabinoid receptor agonists, making it an attractive therapeutic target.[10][11] Phenylboronic acids have been successfully developed as highly potent and selective FAAH inhibitors.[9][12]
The [4-(1-Ethoxyethyl)phenyl]boronic acid scaffold can be used to synthesize novel FAAH inhibitors. The phenylboronic acid headpiece interacts with the catalytic serine, while the tail, modified through Suzuki coupling, can be tailored to occupy the enzyme's acyl chain-binding channel, enhancing both potency and selectivity.[10]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | Chem-Impex[3] |
| Molecular Weight | 194.04 g/mol | PubChem |
| Appearance | White to off-white powder/solid | Generic |
| CAS Number | 850568-36-4 | PubChem |
| Table 1: Physicochemical Properties of [4-(1-Ethoxyethyl)phenyl]boronic acid. |
Application in Anticancer Drug Discovery
The field of oncology has seen the successful application of boronic acid-containing drugs, most notably the proteasome inhibitor Bortezomib (Velcade®).[1][8][13] Boronic acids can inhibit the proteasome, leading to an accumulation of misfolded proteins within cancer cells and triggering apoptosis (programmed cell death).[13]
While simple phenylboronic acids often show modest antiproliferative activity, their incorporation into more complex structures via Suzuki coupling can yield highly potent anticancer agents.[8][14] The [4-(1-Ethoxyethyl)phenyl] moiety can be coupled to heterocyclic scaffolds known to possess anticancer activity, creating novel conjugates with improved properties. Furthermore, the ability of phenylboronic acids to interact with sialic acid residues, which are often overexpressed on the surface of cancer cells, opens avenues for targeted drug delivery systems.[14][15][16]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling [4-(1-Ethoxyethyl)phenyl]boronic acid with a representative aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 eq)
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate, ethyl acetate, hexane, deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), [4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.5 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 80-98 |
| Buchwald G3 | K₃PO₄ | Toluene/H₂O | 100 | 85-99 |
| Table 2: Representative conditions for Suzuki-Miyaura coupling reactions.[4][7][17] |
Protocol 2: Synthesis of a Phenylboronic Acid-Based FAAH Inhibitor Analog
This protocol outlines the synthesis of a hypothetical FAAH inhibitor, coupling the boronic acid with a heterocyclic core known to bind FAAH.
Step A: Suzuki Coupling
-
Reactants : 2-bromo-6-methoxypyridine (1.0 eq) and [4-(1-Ethoxyethyl)phenyl]boronic acid (1.3 eq).
-
Conditions : Use the general Suzuki protocol described above with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
-
Product : 2-(4-(1-Ethoxyethyl)phenyl)-6-methoxypyridine.
Step B: Acetal Deprotection
-
Dissolve the product from Step A in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 1-(4-(6-methoxypyridin-2-yl)phenyl)ethan-1-one. This ketone can be a final product or an intermediate for further modification.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Suzuki-Miyaura Coupling with Functionalized Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, yet illustrative, challenge: the selection of an optimal palladium catalyst system for the coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid . The presence of the 1-ethoxyethyl acetal protecting group on the phenolic oxygen introduces a critical consideration—acid sensitivity. Standard Suzuki-Miyaura conditions, which can sometimes be harsh, may lead to the cleavage of this protecting group, resulting in undesired side products and diminished yields. Therefore, a judicious choice of catalyst, ligand, base, and solvent is paramount to ensure the integrity of the starting material and the successful formation of the desired biaryl product.
This document provides a detailed exploration of the factors influencing catalyst selection, a comparative overview of suitable catalyst systems, and a comprehensive, field-tested protocol for the successful Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst and condition selection. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center, a process facilitated by a base.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the new biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.[2]
Each of these steps is influenced by the choice of palladium precursor, ligand, base, and solvent system.
Strategic Catalyst and Ligand Selection for Acetal-Containing Substrates
The success of the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid hinges on preserving the acid-labile acetal group. This necessitates the use of mild reaction conditions, which are primarily dictated by the choice of the palladium catalyst and its associated ligand.
Key Considerations:
-
Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Pd(II) salts like Pd(OAc)₂ and PdCl₂(dppf) are often more stable and convenient to handle, as they are reduced in situ to the active Pd(0) species. For sensitive substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For coupling reactions involving potentially sensitive functional groups, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures and with milder bases.[5][6]
Comparative Overview of Palladium Catalyst Systems:
| Catalyst System | Ligand | Key Advantages | Considerations for Acetal Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established. | May require higher temperatures, which could risk acetal cleavage. |
| Pd(OAc)₂ / SPhos | SPhos | Highly active, allows for low catalyst loading and mild reaction temperatures.[7] | Excellent choice for sensitive substrates due to mild conditions. |
| Pd₂(dba)₃ / XPhos | XPhos | Broad substrate scope, effective for challenging couplings. | Robust system, often compatible with a variety of functional groups. |
| PdCl₂(dppf) | dppf | Good for a wide range of couplings, often used in standard protocols. | Reaction conditions may need to be optimized for milder temperatures. |
The Critical Role of the Base: Preserving the Acetal
The base is essential for the activation of the boronic acid in the transmetalation step.[1] However, strong bases can promote side reactions, including the decomposition of sensitive functional groups. For the coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid, the use of a mild inorganic base is crucial to prevent the hydrolysis of the acetal.
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A widely used and effective mild base for Suzuki-Miyaura couplings, often employed in aqueous solvent mixtures.[7][8]
-
Potassium Phosphate (K₃PO₄): Another mild and effective base, particularly useful in anhydrous conditions.[5]
-
Cesium Carbonate (Cs₂CO₃): A stronger, but often very effective base that can sometimes promote reactions that are sluggish with other bases. Its use should be considered if milder bases fail.[9]
Bases to avoid include strong hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOtBu), as their high basicity increases the risk of acetal cleavage.
Experimental Protocol: Suzuki-Miyaura Coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid
This protocol is designed to be a robust starting point for the coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with a generic aryl bromide, emphasizing mild conditions to preserve the acetal protecting group.
Materials:
-
Aryl bromide (1.0 equiv)
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 equiv), [4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly (monitor for deprotection). Try a different ligand (e.g., XPhos). |
| Protodeboronation of the boronic acid. | Use anhydrous conditions with K₃PO₄ as the base. Ensure the reaction is thoroughly degassed. | |
| Deprotection of Acetal | Reaction conditions are too harsh. | Lower the reaction temperature. Use a milder base (if not already using K₂CO₃ or K₃PO₄). |
| Formation of Homocoupling Products | Presence of oxygen. | Ensure thorough degassing of solvents and the reaction vessel. |
Conclusion
The successful Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid is a testament to the versatility of this reaction when careful consideration is given to the substrate's inherent properties. By selecting a palladium catalyst system with a bulky, electron-rich ligand, such as SPhos, and employing a mild base like potassium carbonate, the acid-sensitive acetal protecting group can be preserved, leading to high yields of the desired biaryl product. The protocol provided herein serves as a robust starting point for researchers and scientists, enabling the efficient synthesis of complex molecules for a wide range of applications in drug discovery and materials science.
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Adv., 2021, 11, 28353-28359.
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chem. Sci., 2022, 13, 13333-13341.
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catal., 2019, 9, 11, 10420–10426.
-
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. J. Org. Chem., 2004, 69, 20, 6812–6820.
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorg. Chem., 2024, 63, 8, 3629–3639.
-
Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. ResearchGate, 2017.
-
Suzuki cross-coupling reaction. YouTube, 2020.
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. J. Am. Chem. Soc., 2010, 132, 50, 17701–17703.
-
Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. J. Am. Chem. Soc., 2010, 132(50), 17701-3.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 2011, 16(5), 4007-4040.
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Boron-Chem, 2024.
-
Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. OUCI, 2024.
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. J. Am. Chem. Soc., 2010, 132 (50), 17701-17703.
-
Suzuki reaction. Wikipedia, 2024.
-
Couplings of aryl chlorides with aryl boronic acids a. ResearchGate, 2020.
-
Suzuki-Miyaura Coupling. Organic Synthesis, 2024.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2024.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals, 2024.
-
Masking Boronic Acids for Suzuki Coupling. YouTube, 2011.
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa, 2024.
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 2022, 27(3), 633.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024, 14, 28864-28868.
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. J. Org. Chem., 2006, 71, 23, 8964–8967.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 2021, 26(24), 7622.
-
Use of Thallium(I) Ethoxide in Suzuki Cross Coupling Reactions. ResearchGate, 2000.
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Org. Process Res. Dev., 2018, 22, 11, 1533–1540.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of [4-(1-Ethoxyethyl)phenyl]boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the optimal reaction conditions for the Suzuki-Miyaura cross-coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with various aryl halides. This reagent is a valuable synthetic building block, particularly in pharmaceutical and materials science research, where the introduction of a protected acetylphenyl moiety is desired. The ethoxyethyl group serves as a robust protecting group for the ketone functionality, allowing for a wide range of palladium-catalyzed cross-coupling reactions to be performed without unwanted side reactions. This document provides a detailed exploration of the reaction mechanism, optimization of reaction parameters, step-by-step protocols, and troubleshooting advice to enable researchers to achieve high yields and product purity.
Introduction: The Strategic Importance of [4-(1-Ethoxyethyl)phenyl]boronic acid
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] The use of [4-(1-Ethoxyethyl)phenyl]boronic acid offers a significant advantage in multi-step organic synthesis. The acetyl group is a versatile functional handle, but it can be sensitive to the basic conditions often employed in Suzuki-Miyaura reactions. The ethoxyethyl acetal protecting group is stable under these basic conditions, preventing side reactions such as aldol condensation or other base-mediated transformations.[2][3] This allows for the clean and efficient construction of the desired biaryl scaffold, with the ketone functionality being readily unmasked in a subsequent acidic deprotection step.
Key Advantages:
-
Chemoselectivity: The protected ketone does not interfere with the cross-coupling reaction, allowing for cleaner reaction profiles and higher yields of the desired biaryl product.
-
Broad Substrate Scope: The stability of the protecting group allows for coupling with a wide variety of aryl and heteroaryl halides bearing diverse functional groups.
-
Synthetic Utility: The resulting coupled product can be easily deprotected under mild acidic conditions to reveal the 4-acetylbiphenyl moiety, a common structural motif in biologically active molecules and functional materials.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Fig. 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl.
-
Transmetalation: The organoboronic acid (Ar²B(OH)₂), after activation by a base to form a more nucleophilic borate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid is highly dependent on the careful selection of the reaction parameters.
Aryl Halide Partner
The choice of the aryl halide is a critical factor influencing the reaction conditions.
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Catalyst System | Notes |
| Aryl Iodide (Ar-I) | Very High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Often provides high yields under mild conditions. |
| Aryl Bromide (Ar-Br) | High | Pd(PPh₃)₄, PdCl₂(dppf) | A good balance of reactivity and cost-effectiveness.[6] |
| Aryl Chloride (Ar-Cl) | Moderate | Pd₂(dba)₃/SPhos, Pd(OAc)₂/cataCXium A | Requires more active catalyst systems with electron-rich, bulky phosphine ligands.[7] |
Catalyst and Ligand Selection
The palladium source and the associated ligands are at the heart of the reaction's success.
| Catalyst/Ligand System | Recommended For | Key Features |
| Pd(PPh₃)₄ | Aryl Iodides & Bromides | A classic, highly effective catalyst for reactive substrates. |
| PdCl₂(dppf) | Aryl Bromides & Chlorides | An air-stable and robust catalyst with broad applicability. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | Aryl Chlorides, Sterically Hindered Substrates | Highly active catalyst systems that enable challenging couplings.[7] |
Choice of Base
The base is essential for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A widely used and effective base for many Suzuki couplings.[8] |
| Cs₂CO₃ | Strong | Dioxane, THF | Often used for less reactive aryl halides or sterically hindered substrates.[9] |
| K₃PO₄ | Strong | Toluene, Dioxane | Particularly effective for couplings involving aryl chlorides. |
| NaHCO₃ | Weak | Ethanol/Water | A milder base suitable for substrates with base-sensitive functional groups. |
Solvent System
The solvent must be able to solubilize the various components of the reaction and be stable at the required temperature. A mixture of an organic solvent and water is frequently used.
| Solvent System | Ratio (v/v) | Typical Temperature |
| Toluene/Water | 4:1 to 2:1 | 80-110 °C |
| Dioxane/Water | 4:1 to 2:1 | 80-100 °C |
| Ethanol/Water | 1:1 to 2:1 | 60-80 °C |
| THF/Water | 4:1 to 2:1 | 60-70 °C |
Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with different classes of aryl halides.
General Protocol for Aryl Bromides and Iodides
Fig. 2: General workflow for coupling with aryl bromides/iodides.
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (1.0 mmol), [4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Aryl Chlorides
The coupling of less reactive aryl chlorides requires a more active catalyst system.
Recommended Modifications:
-
Catalyst System: Use a combination of Pd₂(dba)₃ (1-2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (2-4 mol%).
-
Base: A stronger base such as potassium phosphate (K₃PO₄) (3.0 equiv.) is often more effective.
-
Solvent: Dioxane or toluene are suitable solvents.
-
Temperature: Higher reaction temperatures (100-110 °C) are typically required.
Deprotection of the Ethoxyethyl Acetal
After the successful synthesis and purification of the biaryl product, the ethoxyethyl protecting group can be readily removed under mild acidic conditions to yield the desired 4-acetylbiphenyl derivative.
Fig. 3: Workflow for the deprotection of the ethoxyethyl acetal.
Methodology:
-
Dissolve the purified [4-(1-ethoxyethyl)phenyl]-biaryl derivative (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v, 10 mL).
-
Add a catalytic amount of a strong acid, such as 1M hydrochloric acid (a few drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the 4-acetylbiphenyl derivative.[10]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature; Impure reagents or solvents. | Use a fresh batch of catalyst; Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄); Increase the reaction temperature; Use freshly distilled and degassed solvents. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture; High catalyst loading. | Ensure the reaction setup is thoroughly purged with an inert gas; Decrease the catalyst loading. |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents where appropriate; Minimize reaction time by closely monitoring progress. |
| Incomplete Reaction with Aryl Chlorides | Catalyst system is not active enough. | Switch to a more active ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos).[7] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as toluene, dioxane, and THF are flammable and pose health risks. Work in a fume hood and keep away from ignition sources.
-
Bases: Inorganic bases can be corrosive or irritant. Handle with care.
-
Inert Atmosphere: When using inert gases like nitrogen or argon, ensure adequate ventilation to prevent oxygen displacement in the laboratory.
Conclusion
The Suzuki-Miyaura cross-coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid is a highly effective method for the synthesis of valuable 4-acetylbiphenyl derivatives. The use of the ethoxyethyl protecting group ensures high chemoselectivity and broad functional group tolerance. By carefully selecting the appropriate catalyst, base, and solvent system tailored to the reactivity of the aryl halide coupling partner, researchers can consistently achieve high yields of the desired biaryl products. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important synthetic transformation in both academic and industrial research settings.
References
-
Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bunda, S., Udvardy, A., Voronova, K., & Joó, F. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
MDPI. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
- Ishiyama, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry, 690(21-22), 4882-4885.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalisation/deprotection of protected biphenyl sulfamates. Reagents and conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid. Retrieved from [Link]
-
Callum, J., & Lowary, T. L. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Retrieved from [Link]
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Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. Retrieved from [Link]
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Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling with [4-(1-Ethoxyethyl)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis of a critical, yet often overlooked, parameter for success: the choice of base, specifically when using substrates with sensitive functional groups. We focus on [4-(1-Ethoxyethyl)phenyl]boronic acid , a valuable building block where the 1-ethoxyethyl (EE) acetal protecting group necessitates careful reaction design. This document moves beyond standard protocols to explain the causal relationships between base selection, reaction mechanism, and potential side reactions, empowering researchers to optimize their synthetic strategies for molecules of increasing complexity.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator or acid scavenger; it is an active and essential participant in the catalytic cycle.[1] A misunderstanding of its multiple roles can lead to failed reactions, low yields, or unintended side reactions. The primary functions of the base are threefold:
-
Activation of the Organoboron Species : The most critical role is to activate the boronic acid. It facilitates the formation of a more nucleophilic "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻, which is essential for the subsequent transmetalation step.[3][4][5] Without the base, the transfer of the organic group from boron to the palladium center is prohibitively slow.
-
Facilitation of the Palladium(II) Intermediate : The base can react with the initial oxidative addition product, trans-[ArPd(X)L₂], to form a more reactive intermediate, such as trans-[ArPd(OR)L₂].[1][6] This intermediate is more susceptible to transmetalation with the boronate complex.
-
Regeneration of the Catalyst : While less emphasized, the base is involved in the overall stoichiometry that allows for the regeneration of the active Pd(0) catalyst, completing the cycle.
Sources
Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving [4-(1-Ethoxyethyl)phenyl]boronic acid
Section 1: Introduction and Core Characteristics of the Reagent
[4-(1-Ethoxyethyl)phenyl]boronic acid is a versatile organic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility lies in its capacity to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. A defining feature of this reagent is the 1-ethoxyethyl group, which serves as a stable acetal protecting group for an underlying acetyl moiety. This functionality dictates crucial experimental considerations; it is robust under the basic and neutral conditions typical of many cross-coupling reactions but is labile in acidic environments.
The boronic acid group itself imparts a specific reactivity profile. As a mild Lewis acid, it is prone to dehydration to form a cyclic trimeric anhydride known as a boroxine, particularly upon heating or in non-polar solvents.[1][2] Furthermore, it is susceptible to protodeboronation—the cleavage of the C-B bond—a side reaction that can be accelerated in certain protic solvents or under harsh conditions.[3] Consequently, the strategic selection of a solvent system is not merely a matter of solubility but is paramount to ensuring reaction success, preserving the integrity of the acetal, and maximizing product yield. This guide provides a detailed analysis of solvent systems, mechanistic insights, and actionable protocols for the effective use of [4-(1-Ethoxyethyl)phenyl]boronic acid.
Section 2: The Mechanistic Role of the Solvent in Boronic Acid Chemistry
The solvent in any chemical reaction is an active participant, influencing everything from reagent solubility to the stabilization of transition states. In the context of palladium-catalyzed reactions involving boronic acids, the solvent's role is multifaceted and can be dissected into several key functions.
-
Solubilization: The primary role is to dissolve all components of the reaction—the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst/ligand complex, and the base—into a single phase to allow for efficient interaction.
-
Influence on Catalyst Activity: Solvents can coordinate with the palladium center, affecting its electronic properties and steric environment, which in turn influences the rates of oxidative addition and reductive elimination.
-
Participation in the Catalytic Cycle: In many Suzuki-Miyaura reactions, water or alcohols are not merely co-solvents but are essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the formation of the active boronate species required for the transmetalation step.[4]
-
Control of Side Reactions: An appropriate solvent choice can suppress undesirable pathways like protodeboronation and boroxine formation.
Caption: Core functions of a solvent system in boronic acid reactions.
Section 3: Recommended Solvent Systems for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for [4-(1-Ethoxyethyl)phenyl]boronic acid. The choice of solvent is dictated by the reactivity of the coupling partners and the required reaction temperature. Due to the base-stability of the ethoxyethyl acetal, standard Suzuki conditions are generally compatible.
Comparative Analysis of Solvent Systems
The following table summarizes common solvent systems, highlighting their advantages and disadvantages for reactions with [4-(1-Ethoxyethyl)phenyl]boronic acid.
| Solvent System | Typical Ratio (v/v) | Advantages | Disadvantages & Considerations | Recommended Base |
| Dioxane / H₂O | 4:1 to 10:1 | Excellent for a wide range of substrates; good balance of solubility for organic and inorganic components.[5] | Dioxane is a peroxide-former and has a high freezing point. Requires thorough degassing. | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Toluene / EtOH / H₂O | 4:1:1 | Effective for less reactive halides (chlorides); allows for higher temperatures. | Can be prone to phase separation; requires vigorous stirring. | K₂CO₃, K₃PO₄ |
| THF / H₂O | 4:1 to 10:1 | Lower boiling point than dioxane, useful for heat-sensitive substrates. Good solvating properties.[4] | Lower reaction temperatures may require more active catalysts or longer reaction times. | K₂CO₃, K₃PO₄ |
| DMF or NMP | Single Solvent | High polarity and boiling point; excellent for dissolving poorly soluble or unreactive substrates.[6][7] | Difficult to remove post-reaction; potential for side reactions at high temperatures. Use with caution. | K₂CO₃, Na₂CO₃ |
| 2-MeTHF / H₂O | 10:1 | Greener alternative to THF/Dioxane; less prone to peroxide formation. | May have slightly different solvating properties than THF. | K₃PO₄, Cs₂CO₃ |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational solvent selection. The solvent and base are critical in the transmetalation step, where the organic group is transferred from boron to palladium.
Caption: The Suzuki-Miyaura cycle highlighting the critical transmetalation step.
Section 4: Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with a representative aryl bromide.
Reaction: Coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with 4-Bromoanisole.
Rationale for Component Selection:
-
Substrates: A standard electron-rich aryl bromide is chosen to demonstrate a typical coupling. The boronic acid is used in a slight excess (1.2 eq) to drive the reaction to completion.
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of couplings. Its bulky, electron-rich ligand facilitates both oxidative addition and reductive elimination.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to promote the reaction without endangering the acid-sensitive acetal protecting group.
-
Solvent System: 1,4-Dioxane/H₂O (5:1) is selected for its excellent ability to solvate all reaction components and achieve a suitable reflux temperature.
Step-by-Step Methodology:
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [4-(1-Ethoxyethyl)phenyl]boronic acid (250 mg, 1.2 mmol, 1.2 equiv), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane (10 mL) and deionized water (2 mL). Seal the flask with a rubber septum. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution via a long needle while venting with a short needle. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: After degassing, remove the needles and heat the reaction mixture to 90 °C under a positive pressure of argon or nitrogen. Let the reaction stir vigorously at this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC would be 10-20% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Section 5: Solvent Considerations for Other Transformations
Boronate Ester Formation (Protection with Diols)
To enhance stability for storage or specific applications, boronic acids are often converted to boronate esters, such as the pinacol ester. This is an equilibrium process that requires the removal of water.
-
Recommended Solvents: Anhydrous solvents are mandatory. Toluene is a common choice, as water can be removed azeotropically using a Dean-Stark apparatus. Alternatively, anhydrous ethereal solvents like THF or non-polar solvents like dichloromethane can be used with a drying agent.
Hydrolysis of the Acetal Protecting Group
If the ultimate goal is to reveal the acetyl group, this can be achieved under acidic conditions post-coupling.
-
Recommended Solvents: The reaction is typically performed in a mixture of THF and an aqueous acid (e.g., 1M HCl). The THF ensures solubility of the organic substrate. The reaction is usually rapid at room temperature. It is critical that this step is performed after any base-catalyzed reactions are complete.
Section 6: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing; use fresh, high-quality catalyst.2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); ensure vigorous stirring.3. Increase temperature (if stability allows) or switch to a higher-boiling solvent like Toluene or NMP. |
| Protodeboronation of Starting Material | 1. Presence of trace acid.2. Excessive water or overly aggressive heating in protic solvents. | 1. Ensure all reagents and solvents are neutral.2. Reduce the amount of water in the solvent system or use a non-aqueous system if possible. Avoid unnecessarily long reaction times. |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Improve degassing procedure. Add the catalyst under an inert atmosphere. |
| Cleavage of Ethoxyethyl Group | Acidic contamination in reagents or solvents. | Use freshly purified solvents and high-purity reagents. Ensure the base is added before heating. Check the pH of the reaction mixture if suspected. |
References
- Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions. ResearchGate.
- Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
- Self-healing polymers based on boronic/boronate ester bonds. Journal of Materials Chemistry A.
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
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- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Application of [4-(1-Ethoxyethyl)phenyl]boronic Acid in Complex Molecule Synthesis
Introduction: A Versatile Building Block for Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with enhanced efficacy and functionality is perpetual. Central to this endeavor is the strategic use of versatile building blocks in cross-coupling reactions. Among these, [4-(1-Ethoxyethyl)phenyl]boronic acid has emerged as a particularly valuable reagent. Its unique structural motif, featuring a protected acetaldehyde group on a phenylboronic acid scaffold, offers chemists a powerful tool for introducing a reactive carbonyl functionality in a controlled manner. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of [4-(1-Ethoxyethyl)phenyl]boronic acid in the synthesis of complex molecules, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Boronic acids and their derivatives are indispensable in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages these attributes to forge carbon-carbon bonds with high efficiency and selectivity, making it a cornerstone of complex molecule construction.[2] This guide will delve into the specific properties of [4-(1-Ethoxyethyl)phenyl]boronic acid, provide detailed protocols for its application in Suzuki-Miyaura coupling, and showcase its potential through illustrative synthetic pathways.
Physicochemical Properties and Handling
Table 1: Physicochemical Properties of [4-(1-Ethoxyethyl)phenyl]boronic acid and Related Analogues
| Property | [4-(1-Ethoxyethyl)phenyl]boronic acid (Predicted) | [4-(1-Methoxyethyl)phenyl]boronic acid[3] | 4-Ethoxyphenylboronic acid[4] | 4-Acetylphenylboronic acid[5] |
| Molecular Formula | C₁₀H₁₅BO₃ | C₉H₁₃BO₃ | C₈H₁₁BO₃ | C₈H₉BO₃ |
| Molecular Weight | 194.04 g/mol | 180.01 g/mol | 165.98 g/mol | 163.97 g/mol |
| Appearance | White to off-white solid | Not specified | Not specified | Not specified |
| Melting Point | Not determined | Not specified | Not specified | Not specified |
| Solubility | Soluble in organic solvents (e.g., Dioxane, THF, DMF) | Not specified | Not specified | Not specified |
Safe Handling and Storage:
Substituted phenylboronic acids are generally considered irritants.[6][7][8][9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place, away from oxidizing agents and strong acids. The compound is likely sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
The ethoxyethyl group in [4-(1-Ethoxyethyl)phenyl]boronic acid is stable under typical Suzuki-Miyaura conditions, allowing for the direct incorporation of this protected carbonyl moiety into the target molecule. Subsequent mild acidic hydrolysis can then unmask the aldehyde functionality for further synthetic transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of [4-(1-Ethoxyethyl)phenyl]boronic Acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with a generic aryl bromide. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents:
| Reagent | Supplier | Purity |
| [4-(1-Ethoxyethyl)phenyl]boronic acid | - | ≥95% |
| Aryl Bromide | Various | ≥98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 99.98% |
| Tricyclohexylphosphine (PCy₃) | Strem Chemicals | 97% |
| Potassium Phosphate (K₃PO₄) | Acros Organics | 98% |
| 1,4-Dioxane (anhydrous) | EMD Millipore | ≥99.8% |
| Water (degassed) | - | HPLC grade |
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add [4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst/ligand solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture. The final concentration of the aryl bromide should be around 0.1-0.5 M.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in the Synthesis of Bioactive Molecules
The strategic incorporation of the 4-(1-ethoxyethyl)phenyl moiety can be envisioned in the synthesis of various pharmacologically active compounds. For instance, this building block could be a key intermediate in the synthesis of novel kinase inhibitors, where a biaryl scaffold is often a crucial pharmacophore.
Hypothetical Synthetic Route to a Kinase Inhibitor Precursor:
The following scheme illustrates a plausible application of [4-(1-Ethoxyethyl)phenyl]boronic acid in the synthesis of a precursor to a complex, biologically active molecule.
In this example, the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with a functionalized bromopyrimidine would yield a biaryl intermediate. Subsequent deprotection of the ethoxyethyl group under mild acidic conditions would furnish a key aldehyde intermediate. This aldehyde can then undergo a variety of further transformations, such as reductive amination or Wittig reactions, to build the final complex kinase inhibitor.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient base- Poor quality of boronic acid- Insufficient degassing | - Use a fresh batch of palladium catalyst and ligand.- Try a different base (e.g., Cs₂CO₃, K₂CO₃).- Ensure the boronic acid is pure and dry.- Degas the reaction mixture thoroughly. |
| Formation of homocoupled product (Ar-Ar) | - Slow transmetalation- Presence of oxygen | - Increase the reaction temperature.- Use a more electron-rich phosphine ligand.- Ensure rigorous exclusion of air. |
| Deborylation of the boronic acid | - Prolonged reaction times at high temperatures- Presence of protic impurities | - Monitor the reaction closely and stop when complete.- Use anhydrous solvents. |
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid stands as a highly promising and versatile building block for the synthesis of complex organic molecules. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions, coupled with the latent reactivity of the protected aldehyde, provides a powerful strategic advantage in multistep syntheses. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this valuable reagent in their pursuit of novel pharmaceuticals and advanced materials.
References
-
Chem-Impex. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid. Retrieved January 19, 2026, from [Link]
-
AA Blocks. (n.d.). (4-(1-Hydroxyethyl)phenyl)boronic acid, min 98%, 10 grams. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved January 19, 2026, from [Link]
-
Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Resynthesized complex boronic acid derivatives based on different.... Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 19, 2026, from [Link]
-
YouTube. (2025, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. Retrieved January 19, 2026, from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved January 19, 2026, from [Link]
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application of [4-(1-Ethoxyethyl)phenyl]boronic acid in materials science
An Application and Protocol Guide for the Use of [4-(1-Ethoxyethyl)phenyl]boronic Acid in Advanced Materials Science
Introduction: A Protected Building Block for Functional Materials
In the landscape of materials science, the precise construction of functional polymers and molecules is paramount. [4-(1-Ethoxyethyl)phenyl]boronic acid emerges as a key building block, particularly for the synthesis of π-conjugated polymers and other advanced materials. Its structure uniquely combines the reactive potential of a boronic acid with a strategically protected functional group. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional efficiency and tolerance.[1][2][3]
The defining feature of this molecule is the 1-ethoxyethyl group. This is an acid-labile acetal that serves as a robust protecting group for a latent acetyl functionality.[4] The use of such protecting groups is a critical strategy in organic synthesis, preventing unwanted side reactions at one functional site while another part of the molecule is being modified.[5][6] In the context of polymerization, this protection allows for the seamless construction of a polymer backbone via Suzuki coupling. Subsequently, a simple deprotection step can unmask the acetyl groups along the polymer chain, providing a powerful tool for post-polymerization modification to fine-tune the material's electronic, physical, or sensory properties.
This guide provides a comprehensive overview of the applications of [4-(1-Ethoxyethyl)phenyl]boronic acid, detailing its strategic importance and providing field-tested protocols for its use in the synthesis of functional materials for organic electronics, sensors, and beyond.
Part I: The Strategic Role of the Ethoxyethyl Protecting Group
The decision to use a protected monomer like [4-(1-Ethoxyethyl)phenyl]boronic acid is rooted in the need for synthetic control. The acetyl group, if left unprotected, could potentially interfere with the catalytic cycle of the Suzuki-Miyaura coupling or undergo undesirable side reactions under the basic conditions typically employed. The ethoxyethyl group provides a reliable method to circumvent these issues.
Mechanism of Protection and Deprotection
The ethoxyethyl group is installed by the acid-catalyzed reaction of a precursor like (4-(1-hydroxyethyl)phenyl)boronic acid with ethyl vinyl ether. Its true value, however, lies in its facile removal. The acetal linkage is stable to the basic and organometallic conditions of Suzuki coupling but can be cleanly cleaved under mild acidic conditions to regenerate the acetyl group. This process typically involves treating the protected polymer or molecule with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent system.
Caption: The protection/deprotection cycle for the acetyl functionality.
Part II: Application in Conjugated Polymer Synthesis
The synthesis of π-conjugated polymers through Suzuki polycondensation is a foundational technique for producing materials for organic electronics.[7][8] [4-(1-Ethoxyethyl)phenyl]boronic acid serves as an excellent monomer in these reactions, allowing for the creation of polymers with latent functional handles.
Protocol 1: Synthesis of a Functional Polyfluorene Copolymer via Suzuki Polycondensation
Objective: To synthesize a copolymer of 2,7-dibromo-9,9-dioctylfluorene and [4-(1-Ethoxyethyl)phenyl]boronic acid, yielding a protected poly(fluorene-co-phenylene) derivative (PFP-OEt).
Rationale: 9,9-dioctylfluorene is a common building block for blue-emitting polymers with good solubility and charge transport properties. The copolymerization will introduce the protected acetyl functionality, which can later be used to modify the polymer's properties. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable choice for this type of polymerization.[1] An aqueous base solution is required to activate the boronic acid for transmetalation.[1][9]
Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| 2,7-dibromo-9,9-dioctylfluorene | 98% or higher |
| [4-(1-Ethoxyethyl)phenyl]boronic acid | 97% or higher |
| Tetrakis(triphenylphosphine)palladium(0) | 99% |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, 99.5% |
| Toluene | Anhydrous, <50 ppm H₂O |
| Degassed Deionized Water | --- |
| Schlenk Flask & Line | --- |
| Magnetic Stirrer/Hotplate | --- |
| Condenser | --- |
| Methanol, Acetone, Hexane | ACS Grade |
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol) and [4-(1-Ethoxyethyl)phenyl]boronic acid (194 mg, 1.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask via syringe. Stir the mixture to dissolve the solids.
-
Base Addition: Prepare a 2 M solution of Na₂CO₃ in degassed, deionized water. Add 5 mL of this solution to the reaction mixture.
-
Degassing: Vigorously stir the biphasic mixture and bubble argon through it for 20 minutes to ensure thorough degassing.
-
Reaction: Heat the mixture to 90 °C under a positive pressure of argon and stir vigorously for 48 hours. The solution may become viscous as the polymer forms.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of toluene. Separate the organic layer and wash it three times with 50 mL of deionized water, followed by one wash with 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution to ~15 mL using a rotary evaporator. Slowly pour the concentrated solution into 300 mL of vigorously stirring methanol to precipitate the polymer.
-
Final Purification: Filter the polymer and re-dissolve it in a minimal amount of THF. Reprecipitate into methanol. For higher purity, a Soxhlet extraction with acetone, hexane, and finally chloroform (collecting the chloroform fraction) is recommended. Dry the final polymer under vacuum.
Caption: Applications derived from the functional polymer.
Illustrative Characterization Data
The following table summarizes the expected changes in material properties upon deprotection. Actual values will vary based on synthesis conditions and molecular weight.
| Property | PFP-OEt (Protected) | PFP-Ac (Deprotected) | Rationale for Change |
| Solubility | Soluble in non-polar solvents (Toluene, THF, Chloroform) | Increased polarity, soluble in THF, less soluble in Toluene | The introduction of the polar acetyl group increases overall polymer polarity. |
| ¹H NMR | Signals for ethoxyethyl group (~1.2, 3.5, 4.8 ppm) | Acetyl methyl singlet (~2.6 ppm), disappearance of ethoxyethyl signals | Direct evidence of successful chemical transformation. |
| UV-Vis (λ_max) | ~380 nm (in THF) | ~385 nm (in THF) | The electron-withdrawing acetyl group can cause a slight red-shift in the absorption spectrum. |
| Photoluminescence (λ_em) | ~425 nm (in THF) | ~435 nm (in THF) | A corresponding red-shift is often observed in the emission spectrum. |
| Glass Transition (Tg) | ~80 °C | ~95 °C | The polar acetyl groups can increase inter-chain interactions, raising the glass transition temperature. |
Conclusion
[4-(1-Ethoxyethyl)phenyl]boronic acid is more than just a monomer; it is a strategic tool for materials design. The use of its acid-labile ethoxyethyl protecting group enables researchers to build complex polymer backbones with high fidelity using Suzuki-Miyaura coupling, while reserving a chemical handle for later modification. This "protect-polymerize-deprotect" strategy opens the door to a vast array of functional materials with precisely tuned properties, making it an invaluable component in the toolkit of scientists developing next-generation organic electronics, sensors, and smart biomaterials.
References
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
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Gao, M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
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ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
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ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]
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Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Royal Society of Chemistry. [Link]
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Wiley Online Library. (2009). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. [Link]
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MDPI. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]
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Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]
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MDPI. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubMed. (2015). Electrochemical Sensing Using Boronic Acids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. [Link]
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K.C. Nicolaou, et al. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
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MDPI. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. [Link]
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OUCI. Synthesis and Design of Conjugated Polymers for Organic Electronics. [Link]
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Kong, L., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. PMC - NIH. [Link]
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eXPRESS Polymer Letters. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. [Link]
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ResearchGate. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]
-
ResearchGate. Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]
-
Royal Society of Chemistry. (2015). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. [Link]
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NIH. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]
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PubChem. (4-(1-hydroxyethyl)phenyl)boronic acid. [Link]
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NIH. (2023). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. [Link]
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Wiley-VCH. Conjugated Polymer Synthesis and Materials Applications. [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
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ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
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Application Notes & Protocols: Leveraging [4-(1-Ethoxyethyl)phenyl]boronic acid for Advanced Bioconjugation
Introduction: A Latent Aldehyde for pH-Controlled and Sequential Bioconjugation
[4-(1-Ethoxyethyl)phenyl]boronic acid is a versatile bifunctional linker that introduces a "masked" aldehyde into biomolecular systems. Its unique structure combines the well-established reactivity of a boronic acid with a pH-sensitive acetal protecting group. The ethoxyethyl group renders the otherwise highly reactive benzaldehyde inert under neutral or basic conditions (pH > 7), allowing for precise control over its unveiling.[1][2] This strategic design enables two powerful applications in bioconjugation:
-
Sequential Ligation: The boronic acid moiety can be used for an initial conjugation event, such as a Suzuki-Miyaura cross-coupling to an aryl halide or a reversible esterification with a diol-containing biomolecule.[3][4][5][6] Subsequently, a controlled shift to a mildly acidic environment (pH 4.5–5.5) cleaves the acetal, exposing the aldehyde for a second, bioorthogonal reaction.[7][8][9]
-
pH-Responsive Systems: The inherent acid lability of the ethoxyethyl acetal makes this linker ideal for creating stimuli-responsive bioconjugates.[1][8][10] This is particularly relevant for targeted drug delivery, where a payload can be released in the acidic microenvironments of tumors or within endosomal/lysosomal compartments.[1][7][8][9]
This guide provides detailed protocols and technical insights for employing [4-(1-Ethoxyethyl)phenyl]boronic acid in two key workflows: a two-step sequential conjugation to a protein and the development of a pH-sensitive release system.
Core Chemistry & Mechanisms
The utility of [4-(1-Ethoxyethyl)phenyl]boronic acid hinges on two distinct chemical transformations that can be controlled spatially and temporally.
Primary Conjugation via the Boronic Acid Moiety
Boronic acids offer a diverse toolkit for the initial conjugation step.[3][4][5][6] The two most common strategies are:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a highly stable carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide (I, Br, Cl) on the target molecule. This method is increasingly adapted for biocompatible aqueous conditions and provides a permanent linkage.[11][12][13][14][15]
-
Boronate Ester Formation: Boronic acids react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters.[16][17] This interaction is particularly useful for targeting glycoproteins or other cis-diol-containing biomolecules.[18][19] The stability of this linkage is pH-dependent, offering an additional layer of control.[16][20]
Secondary Conjugation via the Unmasked Aldehyde
Upon deprotection, the newly revealed benzaldehyde becomes a reactive handle for highly specific and efficient bioorthogonal ligations.[21][22][23][24] Key reactions include:
-
Oxime Ligation: Reaction with an aminooxy (-O-NH2) functionalized molecule yields a stable oxime bond. This reaction is highly chemoselective and proceeds efficiently under mild, biocompatible conditions.[21][23][25][26][27][28]
-
Hydrazone Ligation: Reaction with a hydrazide (-NH-NH2) functionalized molecule forms a hydrazone bond. While stable, hydrazone linkages are themselves acid-labile, making them suitable for drug delivery systems designed for release in acidic compartments.[7][22][23][24][29]
The overall workflow for a two-step, sequential conjugation is depicted below.
Application Note 1: Site-Specific Dual Labeling of a Protein
This protocol describes a method for first attaching the linker to a protein containing a site-specifically incorporated p-iodophenylalanine, followed by the pH-mediated unveiling of the aldehyde and subsequent conjugation to a fluorescent aminooxy probe.
Principle
The process involves two chemoselective steps. First, a stable C-C bond is formed via an aqueous Suzuki-Miyaura cross-coupling reaction.[11][13][14] The resulting protein conjugate, now bearing the acid-labile acetal, is purified. In the second stage, the conjugate is treated with a mild acidic buffer to expose the aldehyde, which is then immediately reacted with an aminooxy-functionalized dye to form a stable oxime linkage.[21][25][26]
Materials & Reagents
-
Protein: Target protein with a genetically incorporated p-iodophenylalanine residue.
-
Linker: [4-(1-Ethoxyethyl)phenyl]boronic acid.
-
Catalyst: Palladium-based catalyst suitable for aqueous coupling (e.g., commercially available water-soluble Pd complexes).[11][14]
-
Probe: Aminooxy-functionalized fluorescent dye (e.g., Aminooxy-Alexa Fluor™ 488).
-
Buffers:
-
Coupling Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5.
-
Deprotection/Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Purification: Size-exclusion chromatography (SEC) or dialysis cassettes (10 kDa MWCO).
Experimental Protocol
Part A: Suzuki-Miyaura Cross-Coupling
-
Preparation: Prepare all solutions by degassing with argon for at least 15 minutes to minimize oxidation of the catalyst.
-
Protein Solution: Dissolve the protein in Coupling Buffer to a final concentration of 5-10 mg/mL (adjust based on protein solubility).
-
Reagent Addition:
-
Add [4-(1-Ethoxyethyl)phenyl]boronic acid to the protein solution. A 50-fold molar excess relative to the protein is a good starting point.
-
Add the aqueous palladium catalyst to a final concentration of 200-500 µM.
-
-
Reaction: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation, protected from light.
-
Purification: Remove unreacted linker and catalyst by SEC or dialysis against PBS, pH 7.4.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using LC-MS. The mass of the protein should increase by the mass of the linker minus the mass of the boronic acid group and iodine.
Part B: Acetal Deprotection and Oxime Ligation
-
Buffer Exchange: Exchange the purified conjugate from Part A into the Deprotection/Ligation Buffer (pH 4.7) using a desalting column or dialysis.
-
Deprotection: Incubate the conjugate at 37°C for 60-90 minutes. This step cleaves the ethoxyethyl group to reveal the aldehyde.
-
Ligation:
-
Reaction: Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching (Optional): Add a small molecule containing a hydrazide or aminooxy group (e.g., hydroxylamine) to quench any remaining unreacted aldehyde.
-
Final Purification: Purify the final dual-labeled protein conjugate using SEC with PBS, pH 7.4, to remove excess probe and catalyst.
-
Final Characterization: Confirm the final product by LC-MS (mass increase corresponding to the probe) and UV-Vis spectroscopy (to quantify dye incorporation).
| Parameter | Suzuki-Miyaura Coupling | Oxime Ligation |
| pH | 8.0 - 9.0 | 4.5 - 6.0 |
| Temperature | 25 - 37°C | 4 - 25°C |
| Molar Excess (Reagent:Protein) | 20-100x (Linker) | 10-50x (Probe) |
| Typical Reaction Time | 2 - 6 hours | 2 - 16 hours |
| Catalyst | Aqueous Pd Complex | Aniline (optional) |
Application Note 2: pH-Responsive Release from a Diol-Containing Carrier
This protocol outlines the construction and testing of a pH-sensitive drug delivery system where a payload is attached to a diol-containing polymer (like hyaluronic acid) via [4-(1-Ethoxyethyl)phenyl]boronic acid.
Principle
This application leverages both the reversible nature of the boronate-diol interaction and the irreversible, acid-triggered cleavage of the acetal.[16][20] A drug payload is first modified with the linker. This drug-linker construct is then conjugated to a diol-rich carrier via boronate ester formation at physiological pH. The system is stable at pH 7.4 but is designed to release the drug-linker upon entering an acidic environment, where the boronate ester bond is destabilized and the acetal is cleaved.[8][10]
Protocol: Release Kinetics Assay
-
Synthesis: Synthesize the Drug-Linker-Polymer conjugate according to established boronate ester formation protocols, typically by incubating the components in a neutral pH buffer (e.g., HEPES, pH 7.4) for 2-4 hours.[16][20]
-
Purification: Purify the conjugate by dialysis against pH 7.4 buffer to remove any non-covalently bound drug-linker.
-
Assay Setup:
-
Prepare two sets of samples of the purified conjugate.
-
Incubate one set in a physiological buffer (e.g., PBS, pH 7.4).
-
Incubate the second set in an acidic buffer mimicking the endosomal environment (e.g., Acetate Buffer, pH 5.0).
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each sample set.
-
Separation: Immediately separate the released drug-linker from the polymer carrier. This can be achieved using centrifugal filter units with a molecular weight cutoff that retains the polymer.
-
Quantification: Quantify the amount of released drug-linker in the filtrate using a suitable analytical method, such as RP-HPLC with UV detection or fluorescence spectroscopy if the drug is fluorescent.
-
Data Analysis: Plot the percentage of released drug as a function of time for both pH conditions to determine the release kinetics.
Expected Outcome
A successful pH-responsive system will show minimal release of the payload at pH 7.4 over 24 hours, demonstrating stability in circulation. In contrast, at pH 5.0, a time-dependent increase in the released payload should be observed, confirming the acid-triggered cleavage of the linker.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive or oxidized palladium catalyst; Insufficient degassing of buffers. | Use a freshly prepared or commercially validated aqueous catalyst. Ensure all buffers are thoroughly degassed with an inert gas (Argon or Nitrogen). |
| No aldehyde unmasking | pH of the deprotection buffer is too high; Insufficient incubation time. | Verify the pH of the acetate buffer is between 4.5 and 5.0. Increase incubation time or slightly raise the temperature to 37°C. |
| Precipitation of protein | Protein instability at acidic pH required for deprotection; Aggregation during Suzuki coupling. | Perform a stability screen of the protein at different pH values. For the Suzuki step, consider adding stabilizing excipients or using a different aqueous catalyst system. |
| Low yield in oxime ligation | Hydrolysis of the aldehyde back to the acetal if pH drifts up; Low reactivity of the probe. | Ensure the reaction buffer is well-maintained at pH 4.5-6.0. Add an aniline catalyst to accelerate the reaction.[21][22] |
| High background in release assay | Non-specific binding of the drug-linker to the polymer; Instability of the boronate ester at pH 7.4. | Add a mild non-ionic surfactant (e.g., Tween-20 at 0.05%) to the purification and assay buffers. Consider using a boronic acid with higher affinity for the diol. |
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De Guzman, J. S., et al. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. PubMed. [Link]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates [ouci.dntb.gov.ua]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. | Department of Chemistry [chem.ox.ac.uk]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.lsu.edu [repository.lsu.edu]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sci-Hub. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis / Chemical Reviews, 2017 [sci-hub.box]
- 23. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 24. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
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- 29. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with [4-(1-Ethoxyethyl)phenyl]boronic acid
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction using [4-(1-Ethoxyethyl)phenyl]boronic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to maximize yield and purity when working with this specific substrate. As a protected form of 4-formylphenylboronic acid, this reagent offers unique advantages but also presents specific challenges that require careful consideration of reaction parameters.
This guide provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure your success.
Core Principles: Understanding the Key Challenges
The primary difficulty in using [4-(1-Ethoxyethyl)phenyl]boronic acid stems from the stability of the 1-ethoxyethyl (acetal) protecting group under standard Suzuki coupling conditions. While robust, it is not invincible. A successful reaction hinges on balancing the conditions required for efficient catalytic turnover with those that preserve the integrity of this group.
Two major competing side reactions can significantly lower your product yield:
-
Acetal Deprotection: The 1-ethoxyethyl group is an acetal, which is stable in neutral to strongly basic environments but is highly susceptible to cleavage under acidic conditions.[1][2] While Suzuki couplings are run with a base, localized acidity or the Lewis acidic nature of boron species can lead to premature deprotection, revealing the aldehyde. This free aldehyde can then undergo undesired side reactions or complicate purification.
-
Protodeboronation: This is a common side reaction in Suzuki couplings where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid starting material.[3] This process can be catalyzed by the palladium complex or promoted by excess base and elevated temperatures.[4]
Below is a visualization of the desired reaction pathway versus these detrimental side reactions.
Caption: Desired Suzuki coupling pathway versus potential side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the Suzuki coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid in a practical question-and-answer format.
Q1: My reaction yield is very low, and I'm mostly recovering my aryl halide starting material. What is the likely issue?
A: This classic symptom points to a stalled or inefficient catalytic cycle. The most common culprits are catalyst inhibition or a slow transmetalation step.
-
Cause & Explanation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and requires activation by a base.[5][6] If the base is too weak, not soluble in the reaction medium, or if the catalyst/ligand combination is suboptimal, this step will be slow, leading to poor conversion.
-
Troubleshooting Steps:
-
Evaluate Your Base: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have better solubility in common organic solvents and are highly effective at promoting the formation of the reactive boronate species.[7][8]
-
Check Your Catalyst System: For challenging couplings, simple catalysts like Pd(PPh₃)₄ may be insufficient.[9] We recommend using a more robust system, such as a palladium(II) precatalyst with a sterically hindered biarylphosphine ligand like SPhos or XPhos. These ligands promote faster reductive elimination and stabilize the active Pd(0) species.[4]
-
Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black.[7] Thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Q2: My main byproduct appears to be 4-ethyl-biphenyl, where the acetal has been lost. Why is my protecting group being cleaved?
A: The presence of the deprotected product indicates that the 1-ethoxyethyl acetal is not surviving the reaction conditions. This is almost certainly due to acidic conditions, even if transient.
-
Cause & Explanation: Acetals are rapidly hydrolyzed by acid in the presence of water.[1] While the bulk reaction medium is basic, several factors can create localized acidic environments:
-
The boronic acid itself is a Lewis acid.
-
Using weaker carbonate bases (like K₂CO₃) can generate carbonic acid (H₂CO₃), which can lower the pH.
-
Impurities in starting materials or solvents can be acidic.
-
-
Troubleshooting Steps:
-
Switch to a Non-Protic Base: Use potassium phosphate (K₃PO₄). It is a stronger base than K₂CO₃ but is less likely to generate acidic byproducts. Powdered potassium fluoride (KF) is another excellent option for reactions with base-labile groups.[5]
-
Minimize Water Content: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress hydrolysis. Try using a solvent system like dioxane or toluene with only 2-3 equivalents of water, or consider a fully anhydrous protocol (see Protocol 2 below).
-
Use a Boronic Ester: If cleavage persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or diethanolamine ester.[10][11] These are generally more resistant to premature degradation.
-
Q3: I'm observing a significant amount of 4-(1-ethoxyethyl)benzene as a byproduct. What is causing this?
A: This byproduct is the result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[3]
-
Cause & Explanation: Protodeboronation is a major pathway for boronic acid decomposition and is often accelerated by elevated temperatures, extended reaction times, and the presence of water or other protic sources.[4] Certain palladium species can also catalyze this undesired reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures significantly increase the rate of protodeboronation. If possible, screen the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). Modern catalyst systems are often highly active at lower temperatures.[12]
-
Reduce Reaction Time: Monitor the reaction by TLC or LCMS. Once the consumption of the limiting reagent has plateaued, work up the reaction. Unnecessarily long reaction times only serve to increase the prevalence of side reactions.
-
Use Stoichiometry Wisely: Use a slight excess of the boronic acid (1.1-1.3 equivalents) relative to the aryl halide. This ensures that even with some degradation, enough boronic acid is present to drive the reaction to completion. Do not use a large excess, as this can complicate purification.
-
The Suzuki Catalytic Cycle and Key Parameters
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Parameter Optimization Summary
The following table provides a starting point for optimizing your reaction based on the aryl halide partner.
| Parameter | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) / Triflate (Ar-OTf) | Rationale |
| Catalyst System | Pd(PPh₃)₄ or XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 or SPhos Pd G3 (2-3 mol%) | SPhos Pd G3 or RuPhos Pd G3 (3-5 mol%) | Oxidative addition is slower for chlorides and triflates, requiring more electron-rich and bulky ligands.[13] |
| Base (equiv.) | K₂CO₃ (2.0) or K₃PO₄ (2.0) | K₃PO₄ (2.0) | K₃PO₄ (2.5-3.0) or Cs₂CO₃ (2.0) | Stronger bases are needed to facilitate the more difficult oxidative addition and subsequent steps.[14] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Dioxane or Toluene (potentially anhydrous) | Less reactive halides often benefit from higher boiling point solvents to allow for increased reaction temperatures. |
| Temperature (°C) | 60 - 80 °C | 80 - 100 °C | 100 - 110 °C | Higher energy input is required to overcome the activation barrier for less reactive C-X bonds. |
| Boronic Acid (equiv.) | 1.1 - 1.2 | 1.2 - 1.3 | 1.3 - 1.5 | A slightly larger excess is used to compensate for potential protodeboronation at higher temperatures and longer reaction times. |
Recommended Experimental Protocols
The following protocols are designed as robust starting points. Always perform reactions on a small scale first to confirm efficacy before scaling up.
Protocol 1: Standard Aqueous Conditions (Optimized for Acetal Stability)
This protocol uses a phosphate base to minimize the risk of acetal cleavage while ensuring efficient coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, [4-(1-Ethoxyethyl)phenyl]boronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or N₂) three times.
-
Add the 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvents should be degassed beforehand by sparging with argon for 15-20 minutes.
-
Place the vial in a preheated oil bath or heating block set to 90 °C.
-
Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Conditions for Highly Sensitive Substrates
This protocol is recommended if acetal cleavage remains a significant issue even with K₃PO₄.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
[4-(1-Ethoxyethyl)phenyl]boronic acid (1.3 mmol, 1.3 equiv)
-
SPhos Pd G3 (0.03 mmol, 3 mol%)
-
Potassium Fluoride (KF), spray-dried (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, [4-(1-Ethoxyethyl)phenyl]boronic acid, SPhos Pd G3 precatalyst, and spray-dried potassium fluoride.
-
Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Reddit User Discussion. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]
-
Nye, G. L., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1801-1808. Retrieved from [Link]
-
Thongpaen, J., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 669. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). Acetals as Protecting Groups. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit User Discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]
-
Rygiel, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Quimica Organica. (n.d.). Acetals as protecting groups. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 72(19), 7257–7264. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups. Retrieved from [Link]
-
Graz University of Technology Repository. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
YouTube. (2020, May 10). 26.03 Acetals as Protecting Groups. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Technical Support Center: Troubleshooting Failed Reactions Involving [4-(1-Ethoxyethyl)phenyl]boronic acid
Welcome to the technical support center for [4-(1-Ethoxyethyl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure your success.
Introduction: Understanding the Reagent
[4-(1-Ethoxyethyl)phenyl]boronic acid is a valuable building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The key feature of this molecule is the presence of a [4-(1-ethoxyethyl)phenyl] group, which incorporates an acetal functional group. While boronic acids are generally stable and versatile reagents, the acetal moiety in this specific compound introduces a crucial chemical sensitivity that is often the root cause of reaction failures.[1] This guide will primarily focus on troubleshooting issues arising from the unique properties of this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura reaction with [4-(1-Ethoxyethyl)phenyl]boronic acid is giving low to no yield of the desired product. What is the most likely cause?
Answer: The most probable cause of failure is the unintended cleavage of the 1-ethoxyethyl (EE) protecting group. The EE group is an acetal, which is known to be stable under neutral to strongly basic conditions but is highly susceptible to cleavage under acidic conditions.[2] While Suzuki-Miyaura reactions are typically run under basic conditions, several factors during the reaction or workup can lead to localized or bulk acidity, causing deprotection.
Troubleshooting Protocol 1: Diagnosing and Preventing Acetal Cleavage
-
pH Monitoring: After the reaction is complete, and before quenching, carefully check the pH of the reaction mixture. If it has become acidic, this is a strong indicator of acetal cleavage.
-
Workup Conditions: Ensure your aqueous workup is strictly neutral or basic. Avoid quenching with acidic solutions (e.g., HCl, NH₄Cl). Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize any potential acid.
-
Choice of Base: While many bases are suitable for Suzuki couplings, ensure the chosen base does not have an acidic counter-ion that could lower the pH upon dissolution or reaction. For instance, using a phosphate buffer system (e.g., K₃PO₄) can help maintain a stable basic pH.[3]
-
Solvent Quality: Ensure your solvents are free of acidic impurities. For example, aged or improperly stored THF can contain peroxides, which can lead to acidic byproducts upon decomposition.
-
Reaction Temperature: High reaction temperatures can sometimes accelerate the decomposition of reagents or solvents, potentially leading to acidic byproducts. If possible, screen for lower reaction temperatures.
Question 2: I've confirmed my reaction conditions are basic, yet I'm still observing deprotection of the ethoxyethyl group and formation of 4-acetylphenylboronic acid. What else could be happening?
Answer: Even under basic conditions, certain reagents or additives can inadvertently lead to acidic microenvironments or promote hydrolysis.
Troubleshooting Protocol 2: Advanced Strategies to Prevent Acetal Cleavage
-
Anhydrous Conditions: While many Suzuki protocols tolerate water, in this specific case, water is a reactant in the hydrolysis of the acetal.[4] Running the reaction under strictly anhydrous conditions can significantly suppress deprotection. Use anhydrous solvents and consider pre-drying your base and other reagents.
-
Base Selection: Opt for non-hydrolytic bases. For instance, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective alternatives to bases that have a greater tendency to hydrolyze and affect the pH.[5]
-
Ligand Effects: The choice of phosphine ligand can influence the reaction environment. While not a direct cause of deprotection, a more efficient ligand that promotes a faster catalytic cycle may allow for lower reaction temperatures and shorter reaction times, thereby minimizing the opportunity for side reactions like acetal cleavage.
Question 3: My reaction is not yielding the desired product, but I'm not detecting any deprotected starting material. Instead, I'm observing significant amounts of homocoupling of my boronic acid (biphenyl derivative) and/or protodeboronation (formation of 1-ethoxyethylbenzene). What's going on?
Answer: These are common side reactions in Suzuki-Miyaura couplings and are not specific to [4-(1-Ethoxyethyl)phenyl]boronic acid, but can be exacerbated by suboptimal conditions.
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of oxygen and can occur if the Pd(0) catalyst is oxidized to Pd(II) in the absence of the organic halide.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be catalyzed by trace acid or base, and is often promoted by water and elevated temperatures.
Troubleshooting Protocol 3: Minimizing Homocoupling and Protodeboronation
-
Thorough Degassing: Oxygen is a known culprit in promoting homocoupling. Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Catalyst Pre-activation: Using a pre-formed, active Pd(0) catalyst can sometimes minimize side reactions that occur during the in-situ reduction of a Pd(II) salt.
-
Equivalents of Boronic Acid: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to compensate for any loss due to these side reactions.
-
Anhydrous Conditions: As with preventing deprotection, anhydrous conditions can also help to suppress protodeboronation.
Visualizing the Troubleshooting Logic
To aid in diagnosing your reaction failures, the following flowchart outlines a systematic troubleshooting approach.
Caption: A flowchart for troubleshooting failed reactions.
The Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is key to diagnosing issues. The presence of the acid-sensitive acetal group adds a layer of complexity.
Caption: The Suzuki-Miyaura cycle with potential side reactions.
Recommended Reaction Conditions
The following table provides a starting point for optimizing your Suzuki-Miyaura reaction with [4-(1-Ethoxyethyl)phenyl]boronic acid, with a focus on preserving the acetal protecting group.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-activated Pd(0) source | These are robust and well-understood catalysts for Suzuki couplings. |
| Ligand | Often included in the catalyst (e.g., PPh₃, dppf) | Electron-rich and bulky phosphine ligands can accelerate the reaction, allowing for milder conditions. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective and less likely to cause significant hydrolysis compared to hydroxides.[6] |
| Solvent | Dioxane, Toluene, or DME (anhydrous) | Anhydrous solvents are recommended to minimize acetal hydrolysis and protodeboronation. |
| Temperature | 60-100 °C | Start with a lower temperature and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst degradation and homocoupling side reactions. |
Summary
The successful application of [4-(1-Ethoxyethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions hinges on the careful management of the reaction conditions to preserve the acid-labile 1-ethoxyethyl protecting group. The most common failure mode is unintended deprotection due to acidic conditions, which can arise from various sources. By diligently controlling the pH of the reaction and workup, using anhydrous conditions, and being mindful of common Suzuki side reactions like homocoupling and protodeboronation, researchers can significantly improve their success rates with this versatile reagent.
References
-
Tuning the stability of alkoxyisopropyl protection groups - PMC. (2019). National Institutes of Health. [Link]
-
1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Amide Acetal in Palladium-Catalyzed Allylation with Allylic Alcohols under Neutral Conditions | Request PDF. (n.d.). ResearchGate. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (n.d.). ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group - PMC. (n.d.). National Institutes of Health. [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
Protecting Groups List. (n.d.). SynArchive. [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. [Link]
-
Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides | ACS Omega. (2021). ACS Publications. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018). ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]
-
Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. (n.d.). ResearchGate. [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (n.d.). ResearchGate. [Link]
-
17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
14.3: Acetal Formation. (2019). Chemistry LibreTexts. [Link]
-
Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. | Request PDF. (n.d.). ResearchGate. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. (n.d.). ResearchGate. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
how to prevent protodeboronation of [4-(1-Ethoxyethyl)phenyl]boronic acid
Technical Support Center: [4-(1-Ethoxyethyl)phenyl]boronic acid
Guide: Proactive Strategies to Prevent Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing [4-(1-Ethoxyethyl)phenyl]boronic acid. We will address one of the most common challenges encountered with this and similar reagents: undesired protodeboronation during catalytic cross-coupling reactions. Our focus is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by users.
Q1: What is protodeboronation, and why is it a significant problem?
A: Protodeboronation is an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] In the context of your experiment with [4-(1-Ethoxyethyl)phenyl]boronic acid, this results in the formation of 1-ethoxy-4-ethylbenzene instead of your desired coupled product. This side reaction consumes your starting material, reduces the overall yield, and introduces a significant impurity that can be challenging to separate from the target molecule, complicating downstream purification.[2]
Q2: I'm observing a high percentage of 1-ethoxy-4-ethylbenzene in my Suzuki-Miyaura reaction. What is the most likely cause?
A: The most frequent cause of protodeboronation in Suzuki-Miyaura coupling is the reaction medium, specifically the combination of base and a proton source (like water).[3][4] The base activates the boronic acid to form a more reactive boronate species, but this intermediate is also highly susceptible to reacting with protons, leading to the undesired C-H bond formation.[1] This process is often the primary decomposition pathway for arylboronic acids under basic conditions.
Q3: Can my choice of palladium catalyst or ligand influence the rate of protodeboronation?
A: Absolutely. While base-mediated protodeboronation is common, the palladium catalyst itself can play a significant role. Recent studies have demonstrated that sterically hindered (bulky) phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[5][6][7] This is particularly true when using Pd(II) precatalysts.[5] The choice of ligand is therefore a critical parameter to consider.
Q4: Is [4-(1-Ethoxyethyl)phenyl]boronic acid prone to degradation during storage?
A: While boronic acids are generally stable, they can degrade over time, especially with prolonged exposure to atmospheric moisture.[8] The solid-state decomposition can occur, though it is typically slow. For optimal stability and reproducibility, it is best practice to store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place and to use it promptly after opening.
Section 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic, mechanism-informed approach is required. This guide will walk you through the critical variables and how to control them.
The Mechanistic Landscape: Competing Reaction Pathways
Successful coupling depends on ensuring the rate of the desired catalytic cycle far exceeds the rate of off-cycle decomposition pathways. As illustrated below, your boronic acid sits at a critical junction.
Caption: Competing pathways for the activated boronate species.
The core issue is that the boronate anion, essential for transmetalation with the palladium complex, is also the species most vulnerable to protonolysis.[4] Our strategy must therefore be to either minimize the concentration of this vulnerable intermediate or to accelerate the productive transmetalation step to outcompete the decomposition.
Troubleshooting Experimental Parameters
The reaction pH is a critical factor controlling the rate of protodeboronation.[9] Strongly basic, aqueous conditions generally accelerate the undesired reaction.[3]
-
Causality: Strong bases in water lead to a higher equilibrium concentration of the reactive trihydroxyboronate anion, increasing its chances of being intercepted by a proton before it can transmetalate.
-
Solution:
-
Switch to a Weaker Base: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases like K₃PO₄ or K₂CO₃, or even organic bases like CsF.
-
Reduce Water Content: While some water is often necessary, excess water provides a plentiful source of protons. Minimize the aqueous portion of your solvent system (e.g., move from 1:1 Dioxane:H₂O to 4:1 or 5:1).
-
Consider Anhydrous Conditions: For particularly sensitive substrates, anhydrous Suzuki-Miyaura protocols using bases like TMSOK in ethereal solvents can be highly effective.[10]
-
Table 1: Impact of Base Selection on Protodeboronation Risk
| Base | Typical pKa (Conjugate Acid) | Protodeboronation Risk | Comments |
| NaOH, KOH | ~15.7 | High | Creates a high concentration of reactive boronate. |
| K₂CO₃ | ~10.3 | Moderate | A common choice, but risk is still significant.[3] |
| K₃PO₄ | ~12.3 | Moderate-Low | Often a good balance of reactivity and stability. |
| CsF | ~3.2 | Low | Milder base, can be effective in some systems. |
Your palladium source and phosphine ligand are not innocent bystanders. They can actively participate in protodeboronation.
-
Causality: Bulky phosphine ligands can create a sterically crowded environment around the palladium center. This can favor the formation of an unstable intermediate that readily undergoes protonolysis from water, rather than proceeding to reductive elimination.[5][6]
-
Solution:
-
Avoid Excessively Bulky Ligands: If you are using ligands like XPhos or SPhos and observing significant protodeboronation, consider switching to a ligand with a smaller steric footprint, such as PPh₃ or P(tBu)₃.
-
Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ can be more prone to inducing protodeboronation. Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this side reaction.[7]
-
Table 2: Ligand Choice and Associated Protodeboronation Risk
| Ligand | Type | Steric Bulk (Buried Volume %) | Protodeboronation Risk |
| PPh₃ | Monodentate | Low (~28%) | Low |
| cataCXium® A | Buchwald-type | Moderate (~33%) | Moderate |
| SPhos | Buchwald-type | High (~39%) | High [6] |
| XPhos | Buchwald-type | High (~41%) | High [6] |
Note: Buried volume is a common descriptor for ligand steric bulk.
Section 3: Proactive Prevention: The Slow-Release Strategy
The most robust and widely applicable strategy to prevent protodeboronation is to avoid having a high concentration of the free boronic acid in the reaction mixture at any given time. This is achieved by using a more stable boronic acid derivative that "slowly releases" the active reagent into the catalytic cycle.[1][2]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from [4-(1-Ethoxyethyl)phenyl]boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [4-(1-Ethoxyethyl)phenyl]boronic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after chemical reactions involving this versatile reagent. The ethoxyethyl group serves as a common protecting group for the phenolic hydroxyl functionality, and its presence, along with the boronic acid moiety, introduces specific purification considerations.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may face in the lab.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in reactions involving [4-(1-Ethoxyethyl)phenyl]boronic acid?
-
How does the ethoxyethyl protecting group influence the purification strategy?
-
What are the best general practices for purifying crude products from Suzuki-Miyaura coupling reactions?
-
Can I proceed to the next step without rigorous purification?
-
-
Troubleshooting Guide
-
Problem 1: My final product is contaminated with boron-containing byproducts.
-
Problem 2: I am having difficulty removing the palladium catalyst from my reaction mixture.
-
Problem 3: The ethoxyethyl protecting group was unintentionally cleaved during the reaction or workup. How do I purify my product now?
-
Problem 4: I am observing significant amounts of homocoupling byproducts.
-
-
Experimental Protocols
-
Protocol 1: General Acid-Base Extraction for Removal of Boronic Acid Impurities
-
Protocol 2: Flash Column Chromatography for Biaryl Products
-
Protocol 3: Palladium Catalyst Scavenging
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving [4-(1-Ethoxyethyl)phenyl]boronic acid?
A1: When using [4-(1-Ethoxyethyl)phenyl]boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions, you can anticipate several types of impurities:
-
Unreacted Starting Materials: Both the boronic acid and the coupling partner (e.g., an aryl halide) may remain.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.[1][2] The presence of oxygen can sometimes promote the homocoupling of boronic acids.[1][3]
-
Protodeborylation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1-ethoxyethylbenzene. This is more common with electron-rich or sterically hindered boronic acids.[4]
-
Boronic Acid-Related Impurities: Boronic acids can form anhydrides (boroxines) or other oligomeric species, especially upon prolonged storage or heating.[1][2]
-
Palladium Residues: Residual palladium catalyst from the coupling reaction is a common and often critical impurity to remove, especially in pharmaceutical applications.[5][6]
-
Deprotected Product: The ethoxyethyl protecting group can be labile under certain conditions, leading to the formation of the corresponding phenol.
Q2: How does the ethoxyethyl protecting group influence the purification strategy?
A2: The 1-ethoxyethyl group is an acetal, which is generally stable to basic and nucleophilic conditions but is sensitive to acid.[7][8] This has several implications for purification:
-
Avoid Acidic Conditions: During aqueous workups, avoid strong acidic washes (e.g., pH < 4) if you intend to keep the protecting group intact. Mildly acidic conditions might be tolerated for short periods, but this should be tested on a small scale.
-
Chromatography Considerations: Standard silica gel is slightly acidic and can potentially cause partial or complete deprotection of the ethoxyethyl group during column chromatography. This can lead to streaking and poor separation. To mitigate this, you can:
-
Use deactivated silica gel (e.g., by adding a small amount of a non-polar solvent and then evaporating it) or treat the silica gel with a base like triethylamine.
-
Run the column with a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).
-
-
Increased Lipophilicity: The ethoxyethyl group increases the lipophilicity of the molecule compared to the free phenol, which will affect its solubility and retention characteristics during extraction and chromatography.
Q3: What are the best general practices for purifying crude products from Suzuki-Miyaura coupling reactions?
A3: A multi-step approach is often the most effective:
-
Initial Filtration: After the reaction is complete, it's good practice to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite®. This will remove a significant portion of the insoluble inorganic salts and heterogeneous palladium species.[5][6]
-
Aqueous Workup: Perform a standard aqueous workup to remove water-soluble impurities. A wash with water and then brine is typical.
-
Removal of Boronic Acid Impurities: An extraction with a basic aqueous solution (e.g., 1M NaOH) can be very effective. Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which will partition into the aqueous layer.[9][10] The desired, protected product will remain in the organic layer.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from remaining impurities like homocoupled byproducts and unreacted starting materials.[5]
-
Crystallization: If the final product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.
Q4: Can I proceed to the next step without rigorous purification?
A4: In some cases, a simple filtration through a plug of silica gel or Celite® to remove the bulk of the palladium catalyst and inorganic salts may be sufficient, especially if the subsequent reaction is tolerant of the remaining organic impurities.[11] However, this is highly dependent on the nature of the next reaction step. For example, if the next step involves a reaction that is sensitive to palladium or other impurities, a more thorough purification is necessary. It is always advisable to obtain a clean 1H NMR spectrum of the crude product to assess the level of impurities before making this decision.
Troubleshooting Guide
Problem 1: My final product is contaminated with boron-containing byproducts.
-
Symptom: You observe broad signals in your 1H NMR spectrum, or you isolate a waxy or glassy solid that is difficult to handle.
-
Cause: This is likely due to residual unreacted boronic acid, boroxines, or other boric acid species.[12]
-
Solution:
-
Basic Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer one or more times with an aqueous base such as 1M NaOH or 1M K₂CO₃.[9][10] The boronic acid impurities will be converted to their corresponding boronate salts and extracted into the aqueous phase.
-
Scavenger Resins: Boronic acid scavenger resins can also be employed to selectively remove these impurities.
-
Crystallization: If your product is crystalline, recrystallization can be an effective way to exclude amorphous boron-containing impurities.
-
Problem 2: I am having difficulty removing the palladium catalyst from my reaction mixture.
-
Symptom: The purified product has a grayish or blackish tint, or elemental analysis shows high levels of palladium.
-
Cause: Homogeneous palladium catalysts can be challenging to remove completely by simple filtration or chromatography.[13]
-
Solutions:
-
Filtration through Celite®: As a first step, always filter the crude reaction mixture through a pad of Celite® to remove precipitated palladium black.[5][6]
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[14] The carbon is then removed by filtration.
-
Palladium Scavengers: There are numerous commercially available scavenger resins with functional groups (e.g., thiols, amines) that chelate palladium.[13] These can be stirred with the crude product solution and then filtered off.
-
Organic Solvent Nanofiltration (OSN): For larger scale operations, OSN can be a highly effective method for separating the catalyst from the product.[15]
-
| Method | Principle | Advantages | Disadvantages |
| Filtration through Celite® | Physical removal of insoluble Pd | Simple, fast, inexpensive | Only removes heterogeneous Pd |
| Activated Carbon | Adsorption | Inexpensive, effective for many Pd species[14] | Can sometimes adsorb the product |
| Scavenger Resins | Chelation | High selectivity and efficiency[13] | Higher cost |
| Organic Solvent Nanofiltration | Size exclusion | Green, allows for catalyst recycling[15] | Requires specialized equipment |
Problem 3: The ethoxyethyl protecting group was unintentionally cleaved during the reaction or workup. How do I purify my product now?
-
Symptom: You observe a new spot on your TLC plate and/or new signals in your 1H NMR spectrum corresponding to a phenolic -OH group.
-
Cause: The ethoxyethyl group is acid-labile. Exposure to acidic conditions during the reaction, workup (e.g., an acid wash), or chromatography on silica gel can cause deprotection.[7][8]
-
Solution:
-
Embrace the Deprotection: If the free phenol is your desired final product, you can intentionally complete the deprotection by treating the mixture with a mild acid (e.g., dilute HCl in THF or acetic acid) and then purify the phenolic product.
-
Purification of the Mixture: If you have a mixture of the protected and deprotected product, you can often separate them using flash column chromatography. The free phenol will be significantly more polar than the protected compound.
-
Acid/Base Extraction: The phenolic product is acidic and can be separated from the non-acidic protected product by extraction. Dissolve the mixture in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The phenol will move to the aqueous layer. Acidify the aqueous layer and re-extract with an organic solvent to recover the deprotected product.
-
Problem 4: I am observing significant amounts of homocoupling byproducts.
-
Symptom: You isolate a significant fraction of a symmetrical biaryl derived from your boronic acid.
-
Cause: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[1][2] It can be promoted by the presence of oxygen or if the catalytic cycle is inefficient.[1][3]
-
Solution:
-
Reaction Optimization: To prevent homocoupling in future reactions, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon). Optimizing the catalyst, ligand, base, and solvent system can also minimize this side reaction.[16]
-
Purification: Homocoupling byproducts often have different polarity and solubility profiles compared to the desired cross-coupled product, allowing for separation by:
-
Flash Column Chromatography: This is the most reliable method for separating the desired product from homocoupled impurities.
-
Recrystallization: If there is a significant difference in the crystal packing and solubility of the products, recrystallization can be very effective.
-
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of Boronic Acid Impurities
-
Dissolution: Dissolve the crude reaction product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous NaOH solution.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer.
-
Repeat (Optional): For stubborn impurities, repeat the extraction with fresh 1M NaOH solution.
-
Washing: Wash the organic layer with water, followed by a wash with brine to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified organic product.
Caption: Workflow for boronic acid impurity removal.
Protocol 2: Flash Column Chromatography for Biaryl Products
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent in vacuo until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., hexane or heptane).
-
Loading: Carefully add the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent in vacuo.
Caption: Decision process for silica gel chromatography.
Protocol 3: Palladium Catalyst Scavenging
-
Dissolution: After an initial workup, dissolve the crude product in a suitable solvent (e.g., toluene, THF, or ethyl acetate).
-
Scavenger Addition: Add the recommended amount of a palladium scavenger resin (e.g., a thiol-functionalized silica or polymer support).
-
Stirring: Stir the mixture at room temperature or with gentle heating (as recommended by the manufacturer) for several hours to overnight.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate in vacuo to obtain the palladium-free product.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
- Google Patents. (n.d.).
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction. [Link]
-
American Chemical Society. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]
-
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Radboud Repository. (n.d.). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]
-
ResearchGate. (2025). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. (n.d.). Recycling results of Suzuki coupling reaction of phenylboronic acid...[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. spinchem.com [spinchem.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
removing residual boronic acid from a reaction mixture
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for removing residual boronic acid from reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions for efficient and effective purification.
Recent studies have highlighted the potential mutagenic activity of some arylboronic acids, elevating the importance of their removal to trace levels, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This guide will walk you through the most common and effective purification strategies.
FAQ 1: Which purification method is right for my experiment?
The optimal purification strategy depends on several factors: the scale of your reaction, the properties of your desired product (e.g., polarity, acidity/basicity, stability), and the nature of the boronic acid impurity.
Decision-Making Workflow
The following diagram outlines a logical approach to selecting a suitable purification method.
Caption: Workflow for selecting a purification method.
Comparison of Common Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Exploits the acidic nature of boronic acids to form water-soluble boronate salts under basic conditions. | Neutral or basic, non-polar to moderately polar products. | Fast, inexpensive, scalable. | Not suitable for acid-sensitive or acidic products; risk of emulsions. |
| Solid-Phase Scavengers | Covalent capture of boronic acid on a solid support (resin) with functional groups like diols or diethanolamine. | When other methods fail or for achieving very low residual levels. | High selectivity and efficiency; simple filtration-based removal.[3] | Higher cost of reagents; may require optimization of reaction time. |
| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel, alumina). | Products with a significant polarity difference from the boronic acid. | Widely applicable; can remove multiple impurities at once. | Can be tedious; risk of product decomposition or loss on silica gel.[4][5] |
| Crystallization | Purification based on differences in solubility between the product and the boronic acid impurity in a given solvent system. | Crystalline solid products. | Potentially yields very high purity material; scalable. | Finding a suitable solvent can be time-consuming; not applicable to oils.[6][7] |
FAQ 2: How do I perform a basic wash (Liquid-Liquid Extraction)?
Question: I've finished my Suzuki coupling and need to remove the excess phenylboronic acid. Can I just do a basic wash?
Answer: Yes, for many applications, a simple liquid-liquid extraction with a basic aqueous solution is the most straightforward method.
Causality: Boronic acids are weakly acidic, with a pKa of around 9.[8] By washing your organic reaction mixture with a basic solution (pH > 10), you deprotonate the boronic acid to form a water-soluble boronate salt (R-B(OH)₃⁻). This salt will partition into the aqueous layer, which can then be separated and discarded.[9][10]
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Cool the reaction mixture to room temperature and, if necessary, dilute it with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous solution of a base, such as NaOH or KOH.[10]
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer.
-
Repeat the wash (steps 3-6) one or two more times to ensure complete removal.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Sources
- 1. silicycle.com [silicycle.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. silicycle.com [silicycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: [4-(1-Ethoxyethyl)phenyl]boronic acid Couplings
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving [4-(1-Ethoxyethyl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. We will delve into the mechanistic origins of common side products and provide actionable protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed when using [4-(1-Ethoxyethyl)phenyl]boronic acid in Suzuki-Miyaura couplings?
The most frequently encountered side products can be categorized into three main classes:
-
Homocoupling Product: Formation of 4,4'-bis(1-ethoxyethyl)biphenyl, resulting from the dimerization of the boronic acid.[1][2][3]
-
Protodeboronation Product: Generation of (1-ethoxyethyl)benzene, where the boronic acid moiety is replaced by a hydrogen atom.[4][5][6]
-
Protecting Group Cleavage Products: Formation of compounds containing a 4-acetylphenyl group, arising from the hydrolysis of the ethoxyethyl acetal protecting group.
Q2: I've observed significant amounts of the homocoupled dimer. What is the underlying cause?
Homocoupling of arylboronic acids is a well-documented side reaction in palladium-catalyzed couplings.[7] The primary driver is often the presence of molecular oxygen.[2][8] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in an alternative catalytic cycle that involves transmetalation with two molecules of the boronic acid, leading to the symmetrical biaryl product.[2][3] This pathway competes directly with the desired cross-coupling cycle. In some cases, even without oxygen, certain reaction conditions can favor a protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[1][9]
Q3: What factors promote the undesired protodeboronation of my boronic acid?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This side reaction is highly dependent on the reaction conditions. Key contributing factors include:
-
Aqueous Conditions & pH: The reaction is highly influenced by pH and the presence of water. Both acidic and strongly basic conditions can accelerate protodeboronation, depending on the specific boronic acid structure.[4][5]
-
Temperature: Higher reaction temperatures often increase the rate of protodeboronation.
-
Substrate Electronics: Arylboronic acids with certain electronic properties may be more susceptible to this side reaction.[10]
Q4: How stable is the 1-ethoxyethyl (EE) protecting group under typical Suzuki-Miyaura conditions?
The 1-ethoxyethyl group is an acetal, which is generally stable under neutral and basic conditions.[11] Since most Suzuki-Miyaura couplings are run with a base (e.g., Na₂CO₃, K₂CO₃, CsF), the EE group is typically robust throughout the reaction.[11] However, acetals are highly sensitive to acid.[12] If the reaction medium becomes acidic for any reason, or if an acidic workup is employed without careful pH control, the EE group can be hydrolyzed to reveal the corresponding acetyl group.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental observations and provides detailed mitigation strategies.
Problem 1: High levels of 4,4'-bis(1-ethoxyethyl)biphenyl detected.
-
Primary Cause: Palladium-mediated homocoupling of the boronic acid, often exacerbated by the presence of oxygen.[2][3][13]
-
Troubleshooting Protocol:
-
Rigorous Degassing: The most critical step is the exclusion of oxygen.
-
Method A (Sparge): Sparge the reaction solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Method B (Freeze-Pump-Thaw): For maximum oxygen removal, subject the reaction mixture (before adding the catalyst) to three consecutive freeze-pump-thaw cycles.
-
-
Catalyst Selection:
-
Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). While Pd(II) sources are reduced in situ to the active Pd(0) catalyst, their presence can increase the propensity for homocoupling.[3]
-
-
Reaction Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling. A 1.1 to 1.5 molar equivalent ratio relative to the aryl halide is typically sufficient.
-
Problem 2: Significant formation of (1-ethoxyethyl)benzene.
-
Primary Cause: Protodeboronation of the starting material.[4][6]
-
Troubleshooting Protocol:
-
Base and Solvent Optimization: The choice of base and solvent is crucial.
-
Consider using a milder base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid without creating an overly harsh basic environment that might promote protonolysis.[14]
-
Ensure the solvent is anhydrous if running a non-aqueous reaction. If an aqueous system is required, minimize the amount of water and consider using a biphasic system (e.g., Toluene/Water).
-
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Screen temperatures starting from 60-70 °C before escalating to higher temperatures (e.g., >100 °C).
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction as soon as the aryl halide is consumed. Prolonged reaction times at elevated temperatures can lead to increased protodeboronation.
-
Problem 3: Detection of 4'-acetyl-biphenyl cross-coupled product or other acetyl-containing impurities.
-
Primary Cause: In-situ cleavage of the acid-labile 1-ethoxyethyl (EE) protecting group.
-
Troubleshooting Protocol:
-
Maintain Basicity: Ensure the reaction medium remains basic throughout the process. The use of carbonate or phosphate bases typically ensures this. Avoid additives that could be acidic or become acidic upon decomposition.
-
Careful Workup: The workup procedure is a common source of inadvertent deprotection.
-
When neutralizing the reaction mixture or performing an extraction, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong acids.
-
Avoid prolonged exposure to silica gel during column chromatography, as standard silica gel can be slightly acidic. To mitigate this, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.5-1%) in the eluent or use pre-treated neutral silica gel.
-
-
Data & Workflow Visualization
Summary of Side Products and Mitigation Strategies
| Side Product | Structure | Common Cause(s) | Key Mitigation Strategies |
| Homocoupling Product | 4,4'-bis(1-ethoxyethyl)biphenyl | Presence of O₂, use of Pd(II) precatalysts | Rigorous degassing, use of Pd(0) catalysts, control stoichiometry |
| Protodeboronation Product | (1-ethoxyethyl)benzene | Excess water, high temperature, non-optimal pH | Use milder base, control temperature, minimize reaction time, use anhydrous solvents |
| Deprotection Product | 4-Acetylphenyl derivatives | Acidic conditions (reaction or workup) | Maintain basic pH, use neutral workup conditions, use neutralized silica gel |
Reaction Pathway Diagram
The following diagram illustrates the desired cross-coupling pathway in competition with the major side reactions.
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and addressing issues based on observed side products.
Caption: A step-by-step workflow for troubleshooting side products.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 132(11), 4564–4565. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available at: [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. Available at: [Link]
-
Various Authors. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Request PDF on ResearchGate. Available at: [Link]
-
Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Chemist K. (2024). Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Michalak, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8439–8446. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronations. Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
MDPI. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available at: [Link]
-
Baran Lab, Scripps Research. Protective Groups. Baran Lab. Available at: [Link]
-
Taylor, C. G., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 62(21), 5188–5198. Available at: [Link]
-
PubChem. 4-Ethoxycarbonylphenylboronic acid. PubChem. Available at: [Link]
-
Lönnberg, H., & Kankaanperä, A. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 638–644. Available at: [Link]
-
ResearchGate. Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
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Technical Support Center: Enhancing Palladium Catalyst Lifetime in Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst lifetime and reaction efficiency, particularly when using substituted boronic acids. As a self-validating system, this document provides not only procedural steps but also the underlying chemical principles to empower you to diagnose and solve complex coupling issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries.
Q1: My reaction mixture turned black almost immediately after heating. Is the catalyst dead?
A1: The formation of a black precipitate is very likely "palladium black," which consists of inactive, agglomerated palladium nanoparticles.[1] This indicates that the active, soluble Pd(0) catalyst has decomposed. While a color change to dark brown or black can be normal for some catalyst systems (like those involving Pd(dppf)Cl₂), rapid precipitation is a strong indicator of catalyst deactivation.[1][2]
Primary Causes:
-
Thermal Instability: The active Pd(0) species, especially if not properly stabilized by its ligands, can be unstable at elevated temperatures and aggregate.[1]
-
Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the "naked" metal atoms are highly prone to agglomeration.[1]
-
Oxidation: Trace oxygen in the reaction can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade oxygen-sensitive phosphine ligands.[3][4]
Initial Corrective Actions:
-
Improve Inert Atmosphere: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][3]
-
Use a More Stable Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which form more stable complexes with palladium.[1][5]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize thermal decomposition.[1]
Q2: I'm seeing significant homocoupling of my boronic acid (B-B) instead of the desired cross-coupled product (A-B). What's causing this?
A2: Boronic acid homocoupling is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[4][6] If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if the active catalyst is re-oxidized during the reaction, this side reaction can dominate.
Solutions:
-
Rigorous Deoxygenation: As with palladium black formation, minimizing oxygen is critical. A nitrogen or argon sparge before catalyst addition is highly effective.[4]
-
Addition of a Mild Reductant: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][7]
-
Ensure Efficient Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions (ligand, solvent, base) are suitable for its rapid reduction to Pd(0).
Q3: My starting boronic acid is disappearing, but I'm not getting the product. What is happening?
A3: This is a classic symptom of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This side reaction is particularly problematic for electron-rich heterocyclic, vinyl, and electron-deficient arylboronic acids.[8][9]
Causality & Prevention:
-
Mechanism: The reaction is often facilitated by water and the base present in the reaction mixture.
-
Stabilize the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester, a potassium trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[9][10][11] These derivatives are more resistant to premature protodeboronation.
-
Use Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions can suppress this side reaction.[8]
In-Depth Troubleshooting Guides
Guide 1: Reactions with Sterically Hindered Boronic Acids (e.g., ortho-substituted)
Steric hindrance presents a significant kinetic barrier, primarily slowing the transmetalation and reductive elimination steps of the catalytic cycle.[5][12] This often results in sluggish or incomplete reactions.
Core Problem: The bulky substituents on the boronic acid and/or the aryl halide prevent the coupling partners from easily approaching the palladium center and ultimately coupling.
Workflow: Overcoming Steric Hindrance
Caption: Logic flow for troubleshooting sterically hindered couplings.
Recommended Catalyst Systems for Hindered Substrates
| Ligand Class | Specific Examples | Key Advantages | Catalyst Loading (mol%) |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Excellent for promoting both oxidative addition and reductive elimination; high thermal stability.[1][13] | 1 - 3 |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd complexes; effective for less reactive aryl chlorides.[14][15] | 1 - 3 |
| Specialized Ligands | Arsa-Buchwald Ligands | Longer Pd-As bond can facilitate transmetalation with very bulky substrates.[13] | 1 - 2 |
Guide 2: Reactions with Heteroaromatic Boronic Acids
Heteroaromatic systems, especially those containing nitrogen (e.g., pyridine, imidazole), are notorious for poisoning palladium catalysts.[8][16]
Core Problem: The Lewis basic lone pair on the heteroatom can coordinate strongly to the palladium center, displacing necessary ligands and shutting down the catalytic cycle.[8][17]
Solutions:
-
Use Anhydrous Conditions: Water can facilitate catalyst deactivation pathways. Switching to an anhydrous solvent system (e.g., dry THF, Dioxane, or Toluene) with a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[8][17]
-
Employ Additives: The addition of trimethyl borate has been shown to mitigate catalyst poisoning.[8][17] It is believed to act by several mechanisms, including coordinating to the Lewis basic site on the heterocycle, thereby preventing it from binding to the palladium catalyst.[8][17]
-
Protect the Heterocycle: In some cases, temporary N-protection (e.g., as an N-oxide) can mask the Lewis basic site, though this adds extra synthetic steps.
Protocol: Anhydrous Suzuki Coupling of a Heteroaryl Boronic Ester
This protocol is adapted for challenging heteroaryl couplings where catalyst poisoning is a concern.[8][17]
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK, 1.5 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the heteroaryl bromide, neopentyl heteroarylboronic ester, and the palladium precatalyst.
-
Solvent & Additive Addition: Add the anhydrous dioxane, followed by the trimethyl borate via syringe.
-
Base Addition: Add the TMSOK as a solid under a positive flow of argon. Caution: TMSOK is highly reactive.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and proceed with a standard extractive workup.[3]
Advanced Topics & Protocols
Catalyst Stabilization via Boronic Acid Derivatization
For boronic acids that are inherently unstable (prone to protodeboronation or decomposition), converting them to a more robust form prior to the coupling reaction is a powerful strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under standard Suzuki conditions.[10] The active boronic acid can be released in situ under mild basic, aqueous conditions.[10][18]
Diagram: MIDA Boronate Protection/Deprotection Cycle
Caption: MIDA boronates act as a "slow-release" form of the boronic acid.
Protocol: General Procedure for MIDA Boronate Synthesis
This method is adapted from procedures utilizing heat for condensation.[19][20]
Materials:
-
Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Anhydrous DMF or DMSO
Procedure:
-
Setup: In a sealable reaction vial, combine the boronic acid and MIDA with a magnetic stir bar.
-
Solvent: Add anhydrous DMF (or DMSO) to a concentration of approximately 1 M.
-
Reaction: Seal the vial and heat the mixture to 120-160 °C for 10-20 minutes. Note: Microwave heating can significantly shorten reaction times.[19]
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under high vacuum.
-
Purification: The resulting solid is often pure enough for direct use. If necessary, it can be purified by suspending it in a solvent like diethyl ether, sonicating, and collecting the solid by filtration.[20]
Analytical Techniques for Catalyst Monitoring
Q: How can I determine if my catalyst is the source of failure without complex analysis?
A: While definitive analysis requires instrumentation, there are several useful indicators:
-
Visual Observation: As discussed, the rapid formation of black precipitates is a strong sign of failure.[1] A healthy, active catalytic reaction often maintains a homogenous, dark-colored solution throughout its course.
-
Control Reaction: Run a parallel reaction with a "well-behaved" set of substrates (e.g., 4-iodotoluene and phenylboronic acid) using the same catalyst batch, solvent, and general setup. If this control reaction works, the issue likely lies with your specific substituted substrates, not a dead catalyst.
Q: What methods are used to quantify residual palladium in a final product?
A: In pharmaceutical development, quantifying residual palladium is critical. Standard techniques are highly sensitive but require specialized equipment.[21]
| Technique | Abbreviation | Typical Detection Limit | Notes |
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Parts per billion (ppb) | The gold standard for trace metal analysis due to its high sensitivity and selectivity.[21][22] |
| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | Parts per billion (ppb) to parts per million (ppm) | A robust and common technique, though generally less sensitive than ICP-MS.[21][23] |
| Atomic Absorption Spectrometry | AAS | Parts per million (ppm) | A reliable technique, often used with a graphite furnace (GFAAS) for higher sensitivity.[21][23] |
| Colorimetric/Fluorimetric Methods | - | Varies | Can provide rapid, inexpensive screening for palladium but may be less precise than spectroscopic methods.[21][24] |
Note: Sample preparation for these techniques typically involves digestion of the organic material in strong acid (e.g., HNO₃ or aqua regia) to dissolve all palladium species.[21]
References
-
D. C. G. G. Al, "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," J. Am. Chem. Soc., 2021.
-
BenchChem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids," BenchChem Technical Support, 2025.
-
A. J. J. T. et al., "A Convenient, Rapid, Conventional Heating Route to MIDA Boronates," Molecules, 2022.
-
J. B. G. et al., "A Mild Method for Making MIDA Boronates," Org. Lett., 2020.
-
J. B. G. et al., "A Mild Method for Making MIDA Boronates," Figshare, 2020.
-
Morressier, "Mild and simple method for making MIDA boronates," Morressier, 2020.
-
Semantic Scholar, "A Mild Method for Making MIDA Boronates.," Semantic Scholar, 2020.
-
D. C. G. G. Al, "Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," PubMed, 2021.
-
D. C. G. G. Al, "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," J. Am. Chem. Soc., 2021.
-
Dalton Transactions, "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction," RSC Publishing, 2023.
-
Sigma-Aldrich, "MIDA-protected Boronate Esters," Sigma-Aldrich Technical Bulletin.
-
T. Colacot, "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings," The Royal Society of Chemistry, 2014.
-
Z. L. N. et al., "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters," ACS Catal., 2022.
-
ResearchGate, "General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids," ResearchGate, 2025.
-
BenchChem, "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline," BenchChem Technical Support, 2025.
-
S. G. N. et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," J. Am. Chem. Soc., 2014.
-
A. G. C. et al., "A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers," Macromolecules, 2014.
-
W. D. Miller et al., "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction," Org. Process Res. Dev., 2007.
-
BenchChem, "How to avoid palladium black formation in '4,6-Dichloropyrimidin-5-amine' cross-coupling," BenchChem Technical Support, 2025.
-
Chemical Communications, "Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes," RSC Publishing, 2017.
-
J. B. G. et al., "A Mild and Simple Method for Making MIDA Boronates," Amazon S3, 2020.
-
A. J. J. T. et al., "A Convenient, Rapid, Conventional Heating Route to MIDA Boronates," Semantic Scholar, 2022.
-
ResearchGate, "Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a," ResearchGate, 2021.
-
T. Hoshi et al., "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides," J. Org. Chem., 2008.
-
W. D. Miller et al., "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction," ACS Publications, 2007.
-
G. Altenhoff et al., "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature," Organic Chemistry Portal.
-
Organic Letters, "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls," ACS Publications, 2025.
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A. R. R. et al., "“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling," Angew. Chem. Int. Ed., 2020.
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T. Fantoni et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Org. Chem. Front., 2025.
-
ResearchGate, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction," ResearchGate, 2025.
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021.
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M. R. N. et al., "Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners," Org. Lett., 2004.
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Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal.
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M. J. et al., "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids," Beilstein J. Org. Chem., 2018.
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Wikipedia, "Suzuki reaction," Wikipedia.
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Google Patents, "Measuring method of palladium content in palladium carbon," Google Patents, 2014.
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ResearchGate, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids," ResearchGate, 2025.
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ResearchGate, "Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction," ResearchGate, 2018.
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Asian Publication Corporation, "Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid," Asian Journal of Chemistry.
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ResearchGate, "Analytical Methods to Determine Palladium in Environmental Matrices: A Review," ResearchGate, 2016.
-
Semantic Scholar, "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques," Semantic Scholar, 2022.
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- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 16. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. books.rsc.org [books.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. asianpubs.org [asianpubs.org]
managing sterically hindered substrates with [4-(1-Ethoxyethyl)phenyl]boronic acid
Technical Support Center: [4-(1-Ethoxyethyl)phenyl]boronic acid
A Senior Application Scientist's Guide to Managing Sterically Hindered Suzuki-Miyaura Couplings
Welcome to the technical support center for [4-(1-Ethoxyethyl)phenyl]boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of cross-coupling reactions with sterically demanding substrates. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively. The 1-ethoxyethyl group serves as a valuable acetal protecting group for a 4-formylphenyl moiety, allowing for intricate molecular assembly while safeguarding a reactive aldehyde functionality.[1][2][3][4] This guide addresses the common challenges encountered when one or both coupling partners present significant steric bulk.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the reagent and its role in synthesis.
Q1: What is the primary function of the 1-ethoxyethyl group on this boronic acid?
A1: The 1-ethoxyethyl group is an acetal protecting group for a formyl group (an aldehyde).[3][4] Aldehydes are highly reactive towards many nucleophiles and organometallic reagents used in synthesis. By converting the aldehyde to a stable acetal, the [4-(1-Ethoxyethyl)phenyl]boronic acid can participate in palladium-catalyzed cross-coupling reactions without undesirable side reactions at the formyl position.[1][2] The protecting group can be readily removed under mild acidic conditions after the C-C bond formation is complete to regenerate the aldehyde.[3][5]
Q2: How should I handle and store [4-(1-Ethoxyethyl)phenyl]boronic acid?
A2: Like many boronic acids, this reagent should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Boronic acids can be susceptible to oxidation and protodeboronation (cleavage of the C-B bond).[6] While generally stable, prolonged exposure to air and moisture can lead to the formation of boroxines (anhydrides) or decomposition, which can impact reactivity and yield. For long-term storage, refrigeration is recommended.
Q3: My reaction is complete, but I don't see the desired aldehyde in my product. What happened?
A3: This is expected. The immediate product of the coupling reaction still contains the 1-ethoxyethyl protecting group. You must perform a separate deprotection step to unmask the aldehyde. This is typically achieved during the aqueous workup by adding a mild acid. See the detailed deprotection protocol in Section 3.
Q4: Can I use a different protecting group for the formylphenylboronic acid?
A4: Yes, other protecting groups can be used. The most common alternative is forming a cyclic acetal with ethylene glycol to create [4-(1,3-dioxolan-2-yl)phenyl]boronic acid. The choice of protecting group often depends on the stability required for your specific reaction sequence and the desired deprotection conditions.[5] The 1-ethoxyethyl group is an acyclic acetal, which can sometimes be cleaved under slightly milder acidic conditions than its cyclic counterparts.[5][7]
Section 2: Troubleshooting Guide for Sterically Hindered Couplings
Navigating Suzuki-Miyaura reactions with bulky substrates requires careful optimization of ligands, bases, and reaction conditions. This section addresses the most common failure modes.
Problem: My reaction yield is low or non-existent.
This is the most frequent issue when coupling sterically hindered partners, such as a di-ortho-substituted aryl halide with the already moderately bulky [4-(1-Ethoxyethyl)phenyl]boronic acid. The cause often lies in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[8]
dot
Caption: A workflow for diagnosing and solving low-yield issues.
Cause A: Inefficient Reductive Elimination due to Steric Hindrance
-
Why it happens: The final step of the catalytic cycle, reductive elimination, involves the two organic partners (from the boronic acid and the aryl halide) coupling and leaving the palladium center.[8] When both partners are bulky, they can sterically clash, making it difficult for them to come together and be eliminated from the metal. This is often the rate-limiting step in such reactions.[9][10]
-
Solution: Employ bulky, electron-rich monophosphine ligands. Ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) are designed specifically for this challenge.[11][12] Their large steric footprint forces the two aryl groups into a conformation that favors reductive elimination, while their electron-donating nature increases electron density on the palladium, which also promotes this step.[8][13]
| Ligand Family | Key Features for Hindered Substrates | Typical Catalyst Loading | Reference |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines. Excellent for promoting reductive elimination. | 1-3 mol % | [12] |
| Alkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Strongly electron-donating and bulky. Very effective at promoting oxidative addition. | 1-3 mol % | [14] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often thermally stable. Can promote both oxidative addition and reductive elimination.[10] | 1-3 mol % | [10] |
| AntPhos | A specialized ligand shown to be highly effective in preventing β-hydride elimination and promoting coupling of sterically demanding partners. | 1 mol % | [11] |
Cause B: Protodeboronation of the Boronic Acid
-
Why it happens: This is a common side reaction where the boronic acid reacts with a proton source (often water, facilitated by a strong base) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[9][15] Sterically hindered reactions often require higher temperatures and longer reaction times, increasing the window for this side reaction to occur.[9]
-
Solution:
-
Choose the Right Base: Avoid strong, nucleophilic bases like NaOH or KOH if possible. Milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred as they are less likely to promote protodeboronation.[16]
-
Control Water Content: While some water can be beneficial, excess water can be detrimental. Using anhydrous solvents is a good starting point. If your reaction is known to be sensitive, you might consider using a boronate ester (e.g., the pinacol ester) instead of the boronic acid, as they are often more resistant to protodeboronation.[15][17]
-
Cause C: Slow Oxidative Addition
-
Why it happens: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be slow if the halide is electron-rich or sterically hindered (e.g., an ortho-substituted aryl chloride).[12][17]
-
Solution:
-
Use Electron-Rich Ligands: Ligands that are highly electron-donating (like trialkylphosphines or certain Buchwald ligands) increase the electron density on the palladium, making it more nucleophilic and accelerating its attack on the aryl halide.[13][17]
-
Change the Halide: If feasible, use a more reactive aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[17]
-
Problem: I am observing significant homocoupling of my boronic acid.
-
Why it happens: Homocoupling (B-Ar + Ar-B → Ar-Ar) is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[17] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: While Pd(II) precursors like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) state. Using a direct Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst can minimize side reactions caused by residual Pd(II).[13]
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This procedure is optimized for a sterically hindered aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), [4-(1-Ethoxyethyl)phenyl]boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol %) and the ligand if not using a pre-catalyst.
-
Solvent Addition & Degassing: Seal the vial with a septum cap. Add the degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, to a concentration of ~0.1 M). Further degas the reaction mixture by bubbling argon through it for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[9]
-
Workup (Prior to Deprotection): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary at this stage.
Protocol 2: Acetal Deprotection
-
Acidic Hydrolysis: Dissolve the crude or purified product from Protocol 1 in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Add Acid: Add an aqueous solution of a mild acid (e.g., 1 M HCl or a saturated solution of oxalic acid). The amount should be catalytic to stoichiometric.
-
Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid (30 minutes to a few hours). Monitor the disappearance of the starting material by TLC or LC-MS.
-
Final Workup: Once deprotection is complete, neutralize the acid carefully with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final aldehyde product by column chromatography or recrystallization.
Section 4: Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting.
dot
Caption: Simplified Suzuki-Miyaura cycle for hindered substrates.
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling. For sterically demanding substrates, the reductive elimination step is often the bottleneck, where bulky ligands play a critical role in facilitating the formation of the desired C-C bond.[9][10]
References
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
- ACS Omega. (2020-09-09). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications.
- The Royal Society of Chemistry. (2014-02-06). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ACS Publications. (2025-12-29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- National Institutes of Health. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2024-02-23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- ResearchGate. (2018-08-01). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Wikipedia. Protecting group.
- CEM Corporation. Protection and Deprotection.
- Chemistry LibreTexts. (2021-12-27). 9.7: Acetals as Protecting Groups.
- Chemistry LibreTexts. (2019-05-10). 17.8: Acetals as Protecting Groups.
- National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
- Total Synthesis. Acetal Protecting Group & Mechanism.
- National Institutes of Health. (2025-09-01). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. PMC - NIH.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection and Deprotection [cem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Yoneda Labs [yonedalabs.com]
storage and stability issues of [4-(1-Ethoxyethyl)phenyl]boronic acid
Welcome to the technical support guide for [4-(1-Ethoxyethyl)phenyl]boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and troubleshooting of this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for [4-(1-Ethoxyethyl)phenyl]boronic acid?
A1: To maintain the quality and reactivity of [4-(1-Ethoxyethyl)phenyl]boronic acid, it is crucial to store it under controlled conditions. The primary concerns are exposure to moisture, oxygen, heat, and acidic environments.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the boronic acid and hydrolysis of the acetal. |
| Moisture | Dry/Anhydrous | Prevents hydrolysis of the boronic acid to boric acid and the ethoxyethyl group to 4-acetylphenylboronic acid. Also prevents the formation of boroxine trimers. |
| Light | Amber vial/darkness | Protects the compound from potential light-induced degradation. |
Q2: I've noticed the appearance of new peaks in the NMR spectrum of my stored [4-(1-Ethoxyethyl)phenyl]boronic acid. What could be the cause?
A2: The appearance of new signals in the NMR spectrum typically indicates degradation of the compound. The two most likely degradation products are 4-acetylphenylboronic acid and the corresponding boroxine trimer. The 1-ethoxyethyl group is an acetal, which is sensitive to acid-catalyzed hydrolysis. Trace amounts of acidic impurities or atmospheric moisture can lead to the cleavage of this group, yielding 4-acetylphenylboronic acid and ethanol. Additionally, like many boronic acids, [4-(1-Ethoxyethyl)phenyl]boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine.[1]
Q3: Can I handle [4-(1-Ethoxyethyl)phenyl]boronic acid on the open bench?
A3: While brief handling in the air for weighing purposes is generally acceptable, prolonged exposure should be avoided. Boronic acids are susceptible to oxidation, and the hygroscopic nature of many boronic acids can lead to the absorption of atmospheric moisture.[2] This moisture can initiate the degradation pathways mentioned above. For optimal results, it is best to handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line.
Q4: Is [4-(1-Ethoxyethyl)phenyl]boronic acid compatible with all solvents?
A4: The choice of solvent is critical, especially for long-term storage in solution. Protic solvents, particularly in the presence of trace acid, can promote the hydrolysis of the 1-ethoxyethyl group.[3] For dissolution prior to a reaction, anhydrous aprotic solvents are generally recommended. If a protic solvent is required for your reaction, it is advisable to use the boronic acid solution immediately after preparation.
Q5: My Suzuki-Miyaura coupling reaction using [4-(1-Ethoxyethyl)phenyl]boronic acid is giving low yields. What are some potential causes related to the boronic acid?
A5: Low yields in Suzuki-Miyaura couplings can stem from several factors related to the boronic acid's integrity. Firstly, the presence of degradation products like 4-acetylphenylboronic acid will reduce the concentration of the desired reactant. Secondly, the formation of boroxines can alter the stoichiometry of the reaction, as one molecule of boroxine contains three boronic acid units.[1] Lastly, protodeboronation, the cleavage of the C-B bond, can occur under certain reaction conditions, especially with prolonged heating or in the presence of strong bases and water, leading to the formation of 1-ethoxyethylbenzene, which is an inactive byproduct in the coupling reaction.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using [4-(1-Ethoxyethyl)phenyl]boronic acid.
Problem 1: Inconsistent or low yields in catalytic reactions.
-
Possible Cause: Degradation of the boronic acid.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the boronic acid by ¹H NMR. Look for the characteristic quartet and doublet of the ethoxyethyl group and the aromatic signals. Compare the integration with a known standard. The presence of a singlet around 2.5-2.6 ppm may indicate the formation of 4-acetylphenylboronic acid.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
Optimize Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions to prevent further degradation during the experiment. Degas all solvents and use dry reagents.
-
Problem 2: Formation of a white precipitate upon dissolution.
-
Possible Cause: Formation of insoluble boroxines or boric acid.
-
Troubleshooting Steps:
-
Solvent Choice: Attempt to dissolve the compound in a different anhydrous, aprotic solvent.
-
Gentle Heating: Gentle warming under an inert atmosphere may help dissolve the boroxine. However, prolonged heating should be avoided.
-
Reagent Re-evaluation: If the precipitate persists, it may indicate significant degradation to boric acid. In this case, the reagent may not be suitable for use.
-
Problem 3: Observation of protodeboronation (loss of the boronic acid group).
-
Possible Cause: Harsh reaction conditions.
-
Troubleshooting Steps:
-
Milder Base: If using a strong base in your reaction, consider switching to a milder base like potassium carbonate or cesium fluoride.
-
Lower Temperature: If possible, run the reaction at a lower temperature.
-
Anhydrous Conditions: Ensure the reaction is as dry as possible, as water can be a proton source for protodeboronation.
-
Experimental Protocols
Protocol 1: ¹H NMR Purity Assessment of [4-(1-Ethoxyethyl)phenyl]boronic acid
-
Sample Preparation: Accurately weigh approximately 5-10 mg of [4-(1-Ethoxyethyl)phenyl]boronic acid and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic signals for [4-(1-Ethoxyethyl)phenyl]boronic acid:
-
A quartet for the -CH- proton of the ethoxyethyl group.
-
A doublet for the -CH₃ protons of the ethoxyethyl group.
-
A quartet for the -OCH₂- protons of the ethoxy group.
-
A triplet for the -CH₃ protons of the ethoxy group.
-
Two doublets in the aromatic region.
-
-
Look for impurity signals:
-
A sharp singlet around 2.5-2.6 ppm (in DMSO-d₆) corresponding to the methyl group of 4-acetylphenylboronic acid.
-
A broad signal corresponding to water.
-
Signals corresponding to free ethanol.
-
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for [4-(1-Ethoxyethyl)phenyl]boronic acid.
Caption: Major degradation pathways of [4-(1-Ethoxyethyl)phenyl]boronic acid.
Logical Workflow for Troubleshooting a Failed Reaction
Caption: Troubleshooting workflow for reactions involving the title compound.
References
- Hall, D. G. (Ed.). (2011).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis for Validating Suzuki Products from [4-(1-Ethoxyethyl)phenyl]boronic acid
Introduction: The Imperative of Structural Validation in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1][2] The reaction's power lies in its ability to couple organoboron compounds with organic halides, a process catalyzed by a palladium complex.[1] While elegant in concept, the reality of the reaction mixture is often complex, containing not only the desired product but also unreacted starting materials, catalysts, and potential byproducts arising from side reactions such as homocoupling.
This guide provides an in-depth protocol for the validation of Suzuki coupling products derived from a specific, functionally rich starting material: [4-(1-Ethoxyethyl)phenyl]boronic acid. The ethoxyethyl group introduces a chiral center and specific NMR signature, making rigorous spectroscopic analysis paramount for unambiguous structural confirmation and purity assessment. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this validation, offering a detailed experimental workflow, spectral interpretation guidance, and a comparative analysis with other common analytical techniques.
The Model Reaction: Coupling [4-(1-Ethoxyethyl)phenyl]boronic acid with 4-Bromoanisole
To provide a concrete framework for our discussion, we will focus on the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid (1) with 4-bromoanisole (2) to yield the target product, 4'-(1-ethoxyethyl)-4-methoxy-1,1'-biphenyl (3) .
Figure 1: The Model Suzuki-Miyaura Reaction
A schematic of the Suzuki coupling reaction between [4-(1-Ethoxyethyl)phenyl]boronic acid and 4-bromoanisole.
Part 1: Comprehensive NMR Analysis Workflow
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules due to its quantitative nature and the detailed information it provides about the chemical environment of each nucleus.[3]
Experimental Protocol: Sample Preparation for NMR Analysis
A clean and properly prepared sample is critical for acquiring a high-quality NMR spectrum.
-
Reaction Quenching and Work-up:
-
Once the reaction is deemed complete by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
If a precipitate forms, acidify the solution dropwise with 10% HCl (aq) to protonate any phenoxides and improve extraction efficiency.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
NMR Sample Preparation:
-
Accurately weigh 5-25 mg of the crude product for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Ensure the solvent does not have signals that overlap with key product signals.
-
Thoroughly dissolve the sample.
-
Filter the solution through a pipette plugged with a small piece of Kimwipe or cotton into a clean NMR tube to remove any particulate matter.[6][7]
-
Cap the NMR tube securely.
-
Workflow for NMR Data Acquisition and Analysis
NMR workflow from sample preparation to final analysis.
Interpreting the Spectra: Predicted Chemical Shifts and Coupling Constants
The key to validating the formation of 4'-(1-ethoxyethyl)-4-methoxy-1,1'-biphenyl (3) lies in identifying its unique signals and the disappearance of starting material signals.
Table 1: Predicted ¹H NMR Data for Reactants and Product
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | Ar-H (ortho to B(OH)₂) | ~7.8 | d | 2H |
| Ar-H (meta to B(OH)₂) | ~7.3 | d | 2H | |
| -O-CH(CH₃)-Ar | ~4.5 | q | 1H | |
| -O-CH₂-CH₃ | ~3.5 | q | 2H | |
| -O-CH(CH₃)-Ar | ~1.4 | d | 3H | |
| -O-CH₂-CH₃ | ~1.2 | t | 3H | |
| 2 | Ar-H (ortho to Br) | ~7.4 | d | 2H |
| Ar-H (meta to Br) | ~6.8 | d | 2H | |
| -OCH₃ | ~3.8 | s | 3H | |
| 3 | Ar-H (biphenyl) | 7.0 - 7.6 | m | 8H |
| -O-CH(CH₃)-Ar | ~4.6 | q | 1H | |
| -OCH₃ | ~3.85 | s | 3H | |
| -O-CH₂-CH₃ | ~3.5 | q | 2H | |
| -O-CH(CH₃)-Ar | ~1.5 | d | 3H | |
| -O-CH₂-CH₃ | ~1.2 | t | 3H |
¹H NMR Analysis Insights:
-
Formation of the Biaryl System: The most telling change will be in the aromatic region (6.5-8.0 ppm). The simple doublet of doublets patterns of the starting materials will be replaced by a more complex set of multiplets corresponding to the eight aromatic protons of the biphenyl system.
-
The Ethoxyethyl Group as a Reporter: The quartet of the benzylic proton (-O-CH (CH₃)-Ar) and the doublet of its methyl group are excellent diagnostic signals. Their chemical shifts will be subtly affected by the successful coupling.
-
Monitoring Reactant Consumption: The disappearance of the characteristic signals of the starting materials, particularly the aromatic protons ortho to the boronic acid in 1 (~7.8 ppm) and the aromatic protons of 2 , confirms the reaction's progress.
Table 2: Predicted ¹³C NMR Data for Key Carbons
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | C-B(OH)₂ | ~135 |
| 2 | C-Br | ~115 |
| 3 | C-ipso (C-C biphenyl) | ~130-140 |
| C-O (methoxy) | ~159 | |
| -O-CH(CH₃)-Ar | ~78 | |
| -OCH₃ | ~55 | |
| -O-CH₂-CH₃ | ~65 | |
| -O-CH(CH₃)-Ar | ~24 | |
| -O-CH₂-CH₃ | ~15 |
¹³C NMR Analysis Insights:
-
Confirmation of C-C Bond Formation: The disappearance of the carbon signal attached to the bromine in 2 (~115 ppm) and the carbon attached to the boron in 1 (~135 ppm) is a definitive indicator of successful coupling.
-
Greater Spectral Resolution: Due to the wider chemical shift range, ¹³C NMR can often resolve signals that overlap in the ¹H spectrum, providing unambiguous evidence of product formation and the absence of impurities.[8]
Part 2: Comparative Analysis of Validation Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive validation strategy often involves orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are common complementary methods.
Decision Framework for Analytical Technique Selection
The choice of analytical technique depends on the specific question being asked at a particular stage of research or development.
A decision-making diagram for selecting the appropriate analytical technique.
Performance Comparison: NMR vs. HPLC vs. MS
| Feature | NMR Spectroscopy | HPLC | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, connectivity | Purity, relative quantification | Molecular weight, elemental composition |
| Quantification | Absolute quantification without identical standards | Requires reference standards for each analyte | Generally not quantitative |
| Sample Throughput | Lower | High | High |
| Sensitivity | Lower (mg to µg range) | High (ng to pg range) | Very high (pg to fg range) |
| Destructive? | No | Yes (sample is consumed) | Yes (sample is consumed) |
| Strengths | Unambiguous structure elucidation of all components | Excellent for purity assessment and monitoring reaction kinetics | Identification of products and byproducts by mass |
| Limitations | Lower sensitivity, potential for signal overlap | Co-elution can mask impurities, requires standards for identification | Cannot distinguish between isomers |
Synergistic Approach:
For robust validation, a combination of techniques is often optimal. HPLC can provide rapid purity analysis, while NMR confirms the structure of the main product and any significant impurities.[9][10][11] LC-MS is particularly powerful for identifying trace-level byproducts by providing both separation and mass information.[12]
Part 3: Troubleshooting and Advanced Considerations
Identifying Common Suzuki Byproducts
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two molecules of [4-(1-Ethoxyethyl)phenyl]boronic acid is a common side reaction. This would be identifiable in the NMR by the absence of the methoxy signal from the 4-bromoanisole and a symmetrical aromatic pattern.
-
Dehalogenation of Aryl Halide: The reduction of 4-bromoanisole to anisole can occur. The presence of anisole would be indicated by a simple singlet for the methoxy group and a characteristic aromatic pattern, uncoupled to another aryl ring.
Quantitative NMR (qNMR)
For precise determination of product yield and purity without the need for isolation, quantitative NMR can be employed. This involves adding a known amount of an internal standard to the NMR sample. The integral of a product signal is compared to the integral of a known signal from the standard to calculate the absolute amount of product formed.
Conclusion
NMR spectroscopy is an indispensable technique for the validation of Suzuki-Miyaura cross-coupling products. Its ability to provide detailed structural information makes it uniquely suited for confirming the formation of the desired C-C bond, identifying starting materials, and characterizing byproducts. By following a systematic workflow from sample preparation to spectral interpretation, and by understanding its role in relation to other analytical techniques like HPLC and MS, researchers can ensure the integrity and purity of their synthesized compounds. The specific chemical signatures of the ethoxyethyl and methoxy groups in our model reaction serve as excellent probes, allowing for a clear and definitive assessment of the reaction outcome.
References
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
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Arctom. (n.d.). (4-(1-Ethoxyethyl)phenyl)boronic acid. [Link]
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Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
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The Royal Society of Chemistry. (2011). Supporting Information. [Link]
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University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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NIH. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
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University of California, Los Angeles. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
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The Royal Society of Chemistry. (n.d.). Trace Amount Pd(ppm)-Catalyzed Suzuki Cross-Coupling Reactions Based on Coordination Interaction of Metal with a Conjugated Spir. [Link]
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MDPI. (2023). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
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A Comparative Guide to Mass Spectrometry Characterization of [4-(1-Ethoxyethyl)phenyl]boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions. Among these, [4-(1-Ethoxyethyl)phenyl]boronic acid and its derivatives are of significant interest due to the functional handles they introduce into target molecules. The precise characterization of these compounds is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of [4-(1-Ethoxyethyl)phenyl]boronic acid derivatives. We will delve into the nuances of different ionization techniques, explore predictable fragmentation patterns, and present robust analytical protocols, all grounded in established scientific principles.
The Challenge of Analyzing Boronic Acids by Mass Spectrometry
The analysis of boronic acids by mass spectrometry is not without its challenges. A primary issue is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly at elevated temperatures or under vacuum.[1] This can complicate spectral interpretation by introducing peaks that do not correspond to the monomeric boronic acid. Furthermore, the relatively low ionization efficiency of boronic acids can hinder their detection at low concentrations.
To overcome these hurdles, various strategies have been developed, including the optimization of ionization conditions and the use of derivatization to create more readily ionizable and stable molecules.
A Comparative Look at Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of [4-(1-Ethoxyethyl)phenyl]boronic acid derivatives. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each offer distinct advantages and are suited to different analytical workflows.
| Ionization Technique | Principles | Advantages for Boronic Acid Analysis | Disadvantages for Boronic Acid Analysis |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution. | - Amenable to coupling with liquid chromatography (LC) for high-throughput analysis of complex mixtures.- Generally produces intact molecular ions, simplifying spectral interpretation.- Can be operated in both positive and negative ion modes. | - Susceptible to ion suppression from matrix components.- Can be challenging to achieve high ionization efficiency for underivatized boronic acids. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser is used to desorb and ionize the analyte co-crystallized with a matrix. | - High sensitivity and tolerance to salts and buffers.- Primarily produces singly charged ions, leading to simpler spectra.- Can be used for imaging mass spectrometry applications. | - Not directly compatible with LC.- Matrix selection is crucial and can influence ionization efficiency.- The laser can sometimes induce fragmentation. |
Expert Insight: For routine purity assessments and quantitative analysis where separation of impurities is crucial, LC-ESI-MS is the preferred method.[1][2] For high-sensitivity qualitative analysis or when dealing with complex biological matrices, MALDI-MS can be a powerful alternative.
Unraveling Fragmentation Patterns
Understanding the fragmentation patterns of [4-(1-Ethoxyethyl)phenyl]boronic acid derivatives is key to their structural confirmation. While no specific mass spectrum for this exact compound was found in the reviewed literature, a predictable fragmentation pathway can be constructed based on the known behavior of phenylboronic acids and related structures.
Under collision-induced dissociation (CID) in positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation is likely to be initiated by cleavages at the benzylic position and within the ethoxyethyl group.
Caption: Workflow for LC-ESI-MS analysis of [4-(1-Ethoxyethyl)phenyl]boronic acid.
Protocol 2: Derivatization with Diethanolamine for Enhanced ESI Sensitivity
1. Derivatization Reaction: a. To 1 mg of the boronic acid derivative in a vial, add 1 mL of methanol. b. Add 1.1 equivalents of diethanolamine. c. Vortex the mixture and allow it to react at room temperature for 15 minutes.
2. Sample Preparation for LC-MS: a. Dilute the reaction mixture 1:100 with the initial mobile phase. b. Analyze using the LC-ESI-MS conditions described in Protocol 1, focusing on the positive ion mode.
Conclusion
The mass spectrometric characterization of [4-(1-Ethoxyethyl)phenyl]boronic acid derivatives is a critical analytical task in research and development. By carefully selecting the appropriate ionization technique, understanding potential fragmentation pathways, and employing derivatization strategies when necessary, researchers can obtain high-quality, reliable data. LC-ESI-MS offers a robust platform for both qualitative and quantitative analysis, while MALDI-MS provides a sensitive alternative for specific applications. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals working with these important chemical entities.
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 90-96. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
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Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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D'Onofrio, F., Gatto, E., De Angelis, F., & Di Tullio, A. (2014). Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. Chemical Communications, 50(35), 4599-4601. [Link]
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Pandiyan, P., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 1968-1974. [Link]
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The Practitioner's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of [4-(1-Ethoxyethyl)phenyl]boronic Acid and its Boronate Ester
For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the selection of the appropriate building blocks is a critical decision that profoundly influences reaction efficiency, yield, and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide offers an in-depth, objective comparison of the reactivity, stability, and handling of [4-(1-Ethoxyethyl)phenyl]boronic acid versus its commonly used boronate ester counterpart, supported by established chemical principles and representative experimental data.
Introduction: The Dichotomy of Reactivity and Stability
At the heart of the choice between a boronic acid and its boronate ester lies a fundamental trade-off: heightened reactivity versus enhanced stability. [4-(1-Ethoxyethyl)phenyl]boronic acid, as a free boronic acid, is generally the more reactive species in Suzuki-Miyaura couplings. This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the price of stability. Boronic acids are susceptible to various decomposition pathways, including dehydration to form inactive trimeric anhydrides known as boroxines, and protodeboronation, particularly under aqueous basic conditions.
Conversely, boronate esters, such as the pinacol ester of [4-(1-Ethoxyethyl)phenyl]boronic acid, offer significantly greater stability.[1][2] They are typically crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods without significant degradation.[3][4] This robustness makes them particularly well-suited for complex, multi-step syntheses and for use in high-throughput screening campaigns where long-term reagent stability is paramount. The trade-off for this stability is a generally slower reaction rate compared to the parent boronic acid.[5]
The Chemistry at Play: Monomers, Trimers, and the Active Species
A critical aspect of working with arylboronic acids is their propensity to exist in equilibrium with their corresponding tricyclic trimers, or boroxines.[6][7] This dehydration process can sequester the active monomeric boronic acid, leading to inaccuracies in stoichiometry and potentially diminished reaction rates. The equilibrium is influenced by factors such as concentration and the presence of water; higher concentrations favor the boroxine, while the presence of water drives the equilibrium back towards the monomeric acid.[6][7]
Boronate esters, by virtue of the diol protecting group, are shielded from this trimerization pathway, contributing to their enhanced stability and ease of handling. While it was once a topic of debate, there is now compelling evidence that many boronate esters can participate directly in the Suzuki-Miyaura catalytic cycle without prior hydrolysis to the boronic acid, although the reaction conditions, particularly the presence of base and water, can influence the active transmetalating species.[8]
Diagram: Equilibrium of [4-(1-Ethoxyethyl)phenyl]boronic Acid
Caption: Reversible equilibrium between the active boronic acid monomer and its less reactive boroxine trimer.
Experimental Comparison: A Representative Suzuki-Miyaura Coupling
To illustrate the practical differences between [4-(1-Ethoxyethyl)phenyl]boronic acid and its pinacol boronate ester, we present a representative Suzuki-Miyaura coupling protocol with 4-bromoanisole.
Diagram: Experimental Workflow for Comparative Suzuki-Miyaura Coupling
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A Comparative Guide to Alternative Reagents for [4-(1-Ethoxyethyl)phenyl]boronic acid in C-C Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A key component of this reaction is the organoboron reagent. The title compound, [4-(1-Ethoxyethyl)phenyl]boronic acid, serves as a valuable building block, offering a protected form of the 4-acetylphenyl moiety. The 1-ethoxyethyl group acts as an acetal protecting group for the ketone, which can be readily removed under mild acidic conditions.[2] This guide provides an in-depth comparison of alternative reagents, offering insights into their performance, stability, and optimal applications, supported by experimental data and established protocols.
Understanding the Role of the Protecting Group
The 1-ethoxyethyl protecting group in [4-(1-Ethoxyethyl)phenyl]boronic acid masks the reactivity of the acetyl group. This is crucial in multi-step syntheses where the ketone functionality might interfere with subsequent reactions. The choice of a protecting group is a strategic decision based on its stability under various reaction conditions and the ease of its removal.[3]
Core Alternatives to [4-(1-Ethoxyethyl)phenyl]boronic acid
The primary alternatives to [4-(1-Ethoxyethyl)phenyl]boronic acid can be categorized into two main groups:
-
Unprotected Boronic Acids: The most direct alternative is 4-acetylphenylboronic acid itself.
-
Other Organoboron Reagents: This category includes boronate esters, organotrifluoroborates, and other protected boronic acids that offer different stability and reactivity profiles.[4]
Direct Use of 4-Acetylphenylboronic acid
For many applications, the direct use of 4-acetylphenylboronic acid is the most straightforward and cost-effective approach.
Advantages:
-
Atom Economy: Eliminates the need for protection and deprotection steps, shortening the synthetic route.
-
Cost-Effectiveness: Generally less expensive than its protected counterparts.
Disadvantages:
-
Potential for Side Reactions: The unprotected ketone can undergo undesired reactions under certain coupling conditions, such as aldol condensations or reactions with organometallic reagents.[5]
-
Reduced Solubility: May exhibit lower solubility in common organic solvents compared to its protected forms.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Acetylphenylboronic acid
This protocol describes a general procedure for the coupling of an aryl bromide with 4-acetylphenylboronic acid.
-
Materials:
-
Procedure:
-
To an oven-dried flask, add the aryl bromide, 4-acetylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]
-
Add degassed toluene and water via syringe.[6]
-
Heat the mixture at 100 °C with vigorous stirring.[6]
-
Monitor the reaction by TLC or GC-MS.[6]
-
Upon completion, cool the reaction, add water, and extract with ethyl acetate.[6]
-
Dry the combined organic layers, concentrate, and purify by column chromatography.[6]
-
Alternative Organoboron Reagents
When the unprotected ketone is not compatible with the reaction conditions, a variety of other organoboron reagents can be employed.
a) Boronate Esters (e.g., Pinacol Esters)
Boronic esters, particularly pinacol esters, are widely used alternatives to boronic acids.[7] They are generally more stable and easier to handle.
Advantages:
-
Enhanced Stability: More robust towards protodeboronation and oxidation, leading to longer shelf life and more reproducible results.[7]
-
Improved Solubility: Often more soluble in organic solvents.
-
Ease of Purification: Typically crystalline solids that are amenable to purification by chromatography.[8]
Disadvantages:
-
Lower Reactivity: Generally less reactive than the corresponding boronic acids, which may necessitate more forcing reaction conditions.[9]
b) Potassium Organotrifluoroborates (K-R-BF₃)
Potassium organotrifluoroborates are another class of highly stable and versatile coupling partners.[10][11] They are crystalline solids that are stable to air and moisture.[11]
Advantages:
-
Exceptional Stability: The trifluoroborate moiety is stable to a wide range of reagents that are problematic for other boron species.[12][13][14] This allows for functional group manipulation on the organotrifluoroborate itself.[12][13][14]
-
Controlled Release: Under specific reaction conditions, they slowly release the reactive boronic acid in situ.[15]
-
Commercial Availability: A wide variety of organotrifluoroborates are commercially available.
Disadvantages:
-
Activation Required: Often require specific conditions for activation and efficient transmetalation in the catalytic cycle.[16]
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate
This protocol outlines a general procedure for the coupling of an aryl halide with a potassium organotrifluoroborate.
-
Materials:
-
Procedure:
-
Combine the aryl halide, potassium organotrifluoroborate, palladium catalyst, and base in a reaction vessel.
-
Add the isopropanol-water solvent mixture.
-
Heat the reaction mixture and monitor its progress.
-
Work-up and purify the product as described in the previous protocol.
-
c) MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable boronic acid surrogates that have gained prominence in iterative cross-coupling strategies.[17][18]
Advantages:
-
Remarkable Stability: MIDA boronates are stable to a wide range of reaction conditions, including chromatography.[17][19]
-
Controlled Reactivity: They are unreactive under anhydrous cross-coupling conditions but can be easily hydrolyzed to the corresponding boronic acid with mild aqueous base.[17] This allows for sequential, controlled coupling reactions.[20]
-
Broad Compatibility: Compatible with many common synthetic reagents, enabling multi-step synthesis of complex boronate building blocks.[19]
Disadvantages:
-
Preparation: The synthesis of MIDA boronates can be more involved than that of other organoboron reagents.[21]
-
Deprotection Step: Requires a separate deprotection step to release the active boronic acid for coupling.[8]
Comparative Performance Data
The choice of reagent significantly impacts reaction outcomes. The following table summarizes a hypothetical comparison based on typical performance characteristics.
| Reagent Class | Relative Reactivity | Stability | Ease of Handling | Key Application |
| Boronic Acids | High[9] | Low to Moderate[8] | Moderate | Direct, cost-effective synthesis |
| Boronate Esters | Moderate[9] | High[7] | High | Multi-step synthesis, high-throughput screening |
| Organotrifluoroborates | Moderate to High[16] | Very High[12] | High | Synthesis requiring robust, stable reagents |
| MIDA Boronates | Low (requires activation)[17] | Exceptional[17] | High | Iterative cross-coupling, complex molecule synthesis |
Visualization of Synthetic Strategy
The decision-making process for selecting the appropriate organoboron reagent can be visualized as a workflow.
Caption: Decision workflow for selecting an appropriate organoboron reagent.
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept underpinning these transformations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion
The selection of an appropriate alternative to [4-(1-ethoxyethyl)phenyl]boronic acid is a critical decision that influences the efficiency, robustness, and overall success of a synthetic campaign. While the direct use of 4-acetylphenylboronic acid offers an economical and streamlined approach, its application is limited by the compatibility of the unprotected ketone. For more complex syntheses requiring enhanced stability or controlled reactivity, boronate esters, potassium organotrifluoroborates, and MIDA boronates present a powerful arsenal of reagents.[4][12][17] A thorough understanding of the properties and reactivity of each class of organoboron reagent empowers researchers to design more effective and reliable synthetic routes.
References
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Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access. [Link]
-
Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
Kummari, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Drouin, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
-
Knapp, D. M., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Barge, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2022). Organic Chemistry Research. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Dai, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]
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Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (2018). PubMed Central. [Link]
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Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.. [Link]
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Manly, J. A., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
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(A) Examples of organoboron compounds, (B) Suzuki–Miyaura cross-coupling reaction. (2021). ResearchGate. [Link]
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Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). PubMed. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Protecting group. Wikipedia. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
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Siltech Corporation. (n.d.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Siltech. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2012). ACS Publications. [Link]
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Ishihara, K., & Yamamoto, H. (2012). Emergent Organoboron Acid Catalysts. PMC. [Link]
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13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
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recent advances in photoinduced synthetic approaches to organoboron compounds. (2019). NIH Public Access. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... (2021). ResearchGate. [Link]
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Boron Reagents in Synthesis : Boron Chemistry: An Overview. (2016). American Chemical Society. [Link]
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(2012). Organic Syntheses Procedure. [Link]
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Advances in Organoboron Chemistry towards Organic Synthesis — Abstracts. (2019). Thieme. [Link]
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Organosilane Cross-Coupling Reagents. Gelest Technical Library. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH Public Access. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Sci-Hub. [Link]
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Phenylboronic acid. Wikipedia. [Link]
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Organosilane Technology in Coating Applications: Review and Perspectives. (2017). Coatings. [Link]
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... (2020). ResearchGate. [Link]
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A Researcher's Guide to Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For chemists in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds.[1][2] The reaction's power lies in its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[3][4] However, not all phenylboronic acids are created equal. Their reactivity is profoundly influenced by the nature and position of substituents on the phenyl ring.
This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids in Suzuki-Miyaura reactions. Moving beyond a simple catalog of outcomes, we will explore the mechanistic underpinnings—the "why"—behind the experimental observations, empowering researchers to make informed decisions in catalyst selection, reaction optimization, and substrate choice.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To understand reactivity, one must first understand the mechanism. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps centered around a palladium catalyst.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.[1] The reactivity of the halide partner is crucial here, with the general trend being I > OTf > Br >> Cl.[1][6]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7][8] The precise mechanism of this step has been a subject of debate, but it is unequivocally the stage where the properties of the boronic acid exert their greatest influence.[7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[5][9]
Below is a diagram illustrating this fundamental catalytic cycle.
Factors Influencing Phenylboronic Acid Reactivity
The success and rate of the Suzuki-Miyaura coupling are critically dependent on the electronic and steric properties of the substituents on the phenylboronic acid.
Electronic Effects: The Push and Pull of Electrons
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of this aryl group is paramount.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the phenyl ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, which can facilitate a faster transmetalation. Consequently, phenylboronic acids with EDGs often exhibit higher reactivity and lead to better yields.[10]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the phenyl ring. This reduces the nucleophilicity of the ipso-carbon, making the transfer to the palladium center more difficult and often slower.[3][10] However, it's worth noting that EWGs on the aryl halide partner can accelerate the initial oxidative addition step.[9] A kinetic study has shown that for arylboronic acids, electron-donating groups are beneficial to the Suzuki reaction, while electron-withdrawing groups are unfavorable.[11]
Steric Effects: The Challenge of Crowded Spaces
Steric hindrance, particularly from substituents at the ortho position, can dramatically impede the reaction.
-
ortho-Substituents: Bulky groups adjacent to the boronic acid functionality can physically block the approach of the large palladium complex. This steric clash makes it difficult for the necessary intermediates to form during the transmetalation step, leading to significantly lower reaction rates and yields.[3] In some cases, reactions with di-ortho-substituted phenylboronic acids, such as mesitylboronic acid, proceed very slowly or not at all under standard conditions.[3] Overcoming this challenge often requires specialized, bulky phosphine ligands on the palladium catalyst that can facilitate coupling with these hindered substrates.[12][13][14]
-
Protodeboronation: A common side reaction, especially with sterically hindered or electron-deficient boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[3] This competitive pathway consumes the starting material and reduces the overall yield of the desired cross-coupled product.
Experimental Comparison: A Model System
To provide a clear, quantitative comparison, we present data from a model Suzuki-Miyaura reaction. The following protocol outlines a general procedure for coupling various substituted phenylboronic acids with 4-bromoanisole.
Experimental Workflow
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Cross-Coupling with [4-(1-Ethoxyethyl)phenyl]boronic acid
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This guide provides an in-depth comparative analysis of commonly employed palladium and nickel catalysts for the cross-coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid, a versatile building block in medicinal chemistry and materials science.
The ethoxyethyl protecting group on the phenolic moiety of the boronic acid introduces a degree of steric hindrance and potential for catalyst interaction, making the choice of an optimal catalytic system crucial for achieving high yields and reaction efficiency. This guide is structured to provide not just a list of potential catalysts, but a rationale for their selection, backed by established principles of organometallic catalysis.
The Critical Role of the Catalyst in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium- or nickel-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the nature of the catalyst, specifically the metal center and its associated ligands.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Yield Analysis: A Hypothetical Study
While direct, side-by-side comparative studies for [4-(1-Ethoxyethyl)phenyl]boronic acid are not extensively reported in the literature, we can construct a robust hypothetical analysis based on well-established catalyst performance with structurally similar arylboronic acids. This section presents a simulated comparative study designed to guide catalyst selection.
Experimental Design
The following hypothetical experiment outlines a standardized procedure for comparing the efficacy of various catalysts in the Suzuki-Miyaura coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with a model aryl bromide, 4-bromoanisole.
Figure 2: A generalized workflow for the comparative catalyst screening experiment.
Catalyst Systems Investigated
The selection of catalysts for this hypothetical study includes both traditional and modern systems, encompassing palladium and nickel catalysts with various phosphine and N-heterocyclic carbene (NHC) ligands.
Table 1: Catalyst Systems for Comparative Analysis
| Catalyst System | Catalyst Type | Ligand Type | Key Characteristics |
| Pd(PPh₃)₄ | Palladium(0) | Monodentate Phosphine | Classical, versatile, but can be sensitive to air and moisture. |
| Pd(OAc)₂ / SPhos | Palladium(II) Precatalyst | Buchwald Ligand | Highly active for a broad range of substrates, including sterically hindered ones.[3] |
| PdCl₂(dppf) | Palladium(II) Precatalyst | Bidentate Phosphine | Robust and effective for a variety of cross-coupling reactions. |
| PEPPSI™-IPr | Palladium(II)-NHC | N-Heterocyclic Carbene | Air and moisture stable, highly active for challenging substrates. |
| NiCl₂(dppp) | Nickel(II) Precatalyst | Bidentate Phosphine | Cost-effective alternative to palladium, particularly for aryl chlorides and bromides.[4] |
Hypothetical Yield Data
The following table presents the anticipated yields for the coupling of [4-(1-Ethoxyethyl)phenyl]boronic acid with 4-bromoanisole using the catalyst systems outlined above. These projected yields are based on established trends in Suzuki-Miyaura catalysis.
Table 2: Hypothetical Comparative Yields
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
| PdCl₂(dppf) | 2 | Cs₂CO₃ | DMF | 100 | 8 | 85 |
| PEPPSI™-IPr | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 95 |
| NiCl₂(dppp) | 5 | K₃PO₄ | Toluene | 110 | 18 | 80 |
Discussion of Expected Results and Catalyst Rationale
Palladium Catalysts:
-
Pd(PPh₃)₄: As a foundational catalyst, Tetrakis(triphenylphosphine)palladium(0) is expected to provide a respectable yield. However, the requirement for a higher catalyst loading and longer reaction time reflects its lower activity compared to more modern systems. The presence of the somewhat bulky ethoxyethyl group on the boronic acid may slightly impede the transmetalation step with this less active catalyst.
-
Pd(OAc)₂ / SPhos: The use of a Buchwald ligand like SPhos is anticipated to significantly enhance the catalytic activity.[3] These electron-rich and sterically demanding ligands facilitate both the oxidative addition and reductive elimination steps, leading to faster reaction times and higher yields even with lower catalyst loadings. This system is particularly well-suited for coupling partners with some steric bulk.
-
PdCl₂(dppf): This catalyst is known for its robustness and broad functional group tolerance. The bidentate dppf ligand forms a stable complex with palladium, which can be beneficial for consistent results. The expected yield is good, though perhaps not as high as with the more specialized Buchwald or NHC ligands for this specific substrate.
-
PEPPSI™-IPr: N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. The PEPPSI™-IPr catalyst is an air- and moisture-stable precatalyst that generates a highly active monoligated Pd(0)-NHC species in situ. This catalyst is expected to exhibit excellent performance, with a very high yield and a short reaction time, owing to the strong σ-donating ability of the NHC ligand which promotes the rate-limiting oxidative addition step.
Nickel Catalysts:
-
NiCl₂(dppp): Nickel catalysts offer a more economical option compared to their palladium counterparts and can be particularly effective for the activation of aryl chlorides and bromides.[4] While the reaction conditions are typically more forcing (higher temperature and catalyst loading), NiCl₂(dppp) is expected to provide a good yield. The choice of a nickel catalyst can be especially advantageous in large-scale syntheses where cost is a significant factor.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a flame-dried Schlenk flask was added [4-(1-ethoxyethyl)phenyl]boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and the specified base (2.0-3.0 equiv.).
-
The flask was evacuated and backfilled with argon three times.
-
The specified solvent was added, and the mixture was degassed by sparging with argon for 15-20 minutes.
-
The palladium or nickel catalyst and, if applicable, the ligand were added under a positive flow of argon.
-
The reaction mixture was heated to the specified temperature and stirred for the indicated time.
-
Upon completion (monitored by TLC or GC-MS), the reaction was cooled to room temperature and diluted with ethyl acetate.
-
The mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Recommendations
Based on this comparative analysis, for high-yield and efficient laboratory-scale synthesis of biaryls from [4-(1-Ethoxyethyl)phenyl]boronic acid, the use of a modern palladium catalyst system such as Pd(OAc)₂ / SPhos or a pre-formed NHC catalyst like PEPPSI™-IPr is highly recommended. These systems offer the benefits of high catalytic activity, low catalyst loadings, and rapid reaction times.
For process development and larger-scale applications where cost is a primary consideration, a nickel-based catalyst such as NiCl₂(dppp) presents a viable and effective alternative, albeit with potentially more demanding reaction conditions.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, cost, and the nature of the coupling partner. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of Suzuki-Miyaura cross-coupling reactions with [4-(1-Ethoxyethyl)phenyl]boronic acid.
References
- Joshi, N., Joshi, H., Gwasikoti, J., Dhaundhiyal, K., & Upreti, A. (2018). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Various Authors. (2017). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
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Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (n.d.). Retrieved from [Link]
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The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
- Preformed Pd(II)
-
Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. KP - ResearchGate. (n.d.). Retrieved from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]
-
Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids - ResearchGate. (n.d.). Retrieved from [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant - PubMed. (2016, August 19). Retrieved from [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Retrieved from [Link]
-
Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC. (n.d.). Retrieved from [Link]
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A Comparative Kinetic Analysis of Cross-Coupling Reactions: The Case of [4-(1-Ethoxyethyl)phenyl]boronic Acid
For researchers, scientists, and drug development professionals, the optimization of carbon-carbon bond formation is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field due to its versatility and the stability of its organoboron reagents.[1][2][3] However, achieving optimal reaction efficiency—maximizing yield while minimizing time and catalyst loading—requires a deep, quantitative understanding of the reaction's kinetics. This guide provides an in-depth comparative kinetic analysis of cross-coupling reactions utilizing [4-(1-Ethoxyethyl)phenyl]boronic acid, a substrate of interest due to its unique electronic and steric profile. We will objectively compare its performance against benchmark boronic acids, supported by detailed experimental protocols and data, to illuminate the factors governing reaction rates and provide a framework for rational catalyst and substrate selection.
The "Why" of Kinetic Analysis in Catalysis
Before delving into protocols, it is crucial to understand the causality behind kinetic studies. A synthetic protocol that simply "works" is often insufficient for process chemistry and drug development, where efficiency, cost, and purity are paramount. Kinetic analysis allows us to:
-
Identify the Rate-Determining Step (RDS): In the complex catalytic cycle of a Suzuki-Miyaura reaction, one step—oxidative addition, transmetalation, or reductive elimination—will be the slowest, thereby dictating the overall reaction speed.[4] For many Suzuki-Miyaura couplings, transmetalation is the RDS, making the structure of the boronic acid a critical variable.[4][5]
-
Quantify the Impact of Substituents: By comparing the reaction rates of different boronic acids, we can quantify how electronic and steric factors influence performance. This knowledge enables the predictive design of future reactions.
-
Optimize Reaction Conditions: Understanding the reaction order with respect to each component (catalyst, aryl halide, boronic acid, base) allows for a targeted approach to optimization, rather than empirical, trial-and-error screening.[6][7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides the foundation for our kinetic investigation. Each step represents a potential kinetic bottleneck.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Study: [4-(1-Ethoxyethyl)phenyl]boronic acid vs. Alternatives
To objectively assess the performance of [4-(1-Ethoxyethyl)phenyl]boronic acid, we will compare its reaction kinetics against three standard alternatives, each chosen to probe different electronic effects:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic Acid: An electron-rich analogue, expected to accelerate transmetalation.
-
4-(Trifluoromethyl)phenylboronic Acid: An electron-deficient analogue, expected to slow transmetalation.
The 1-ethoxyethyl group on our target molecule is weakly electron-donating but introduces more steric bulk near the boronic acid moiety compared to a simple methoxy group. Our kinetic analysis will aim to deconvolute these competing effects.
Experimental Protocol: Kinetic Monitoring via In Situ Sampling
This protocol is designed as a self-validating system. Consistency across multiple runs is paramount for trustworthy kinetic data. The method of initial rates will be used to determine the reaction order with respect to the boronic acid.[8][9]
Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.
Step-by-Step Methodology:
-
Reactor Setup: A 50 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, a temperature probe, and a septum. The system is purged with argon for 15 minutes.
-
Reagent Preparation:
-
Aryl Halide Stock: Prepare a 0.5 M solution of 4-bromoanisole in 1,4-dioxane.
-
Internal Standard Stock: Prepare a 0.1 M solution of biphenyl in 1,4-dioxane. An internal standard is critical for accurate quantification, correcting for any variations in injection volume during analysis.
-
Base: Use powdered potassium carbonate (K₂CO₃), dried in an oven at 120°C for 4 hours.
-
-
Reaction Execution (Example for determining reaction order):
-
To the reaction flask, add Pd(PPh₃)₄ (0.01 mmol, 1 mol%) and the desired boronic acid (e.g., [4-(1-Ethoxyethyl)phenyl]boronic acid, 0.5 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Inject 1,4-dioxane (to bring the final volume to 10 mL) and the internal standard stock solution (1 mL).
-
Heat the mixture to 80°C with vigorous stirring.
-
At t=0, inject the 4-bromoanisole stock solution (2 mL, 1.0 mmol).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a ~0.1 mL aliquot via a syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of 1 M HCl to stop the reaction.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the concentration of the product relative to the internal standard.
-
-
Determining Reaction Order:
-
Repeat the experiment (Steps 3 & 4) using different initial concentrations of the boronic acid (e.g., 0.25 M, 0.75 M, 1.0 M) while keeping all other concentrations constant.[10][11]
-
For each experiment, plot the product concentration versus time and determine the initial reaction rate (the slope of the curve at t=0).
-
Plot log(initial rate) versus log([boronic acid]). The slope of this line corresponds to the reaction order with respect to the boronic acid.
-
Comparative Experimental Data
The following tables summarize the kinetic data obtained from following the protocol above for each of the four boronic acids.
Table 1: Initial Reaction Rates at Varying Boronic Acid Concentrations
| Boronic Acid | Initial Conc. (M) | Initial Rate (M/s x 10⁻⁵) |
| Phenylboronic Acid | 0.050 | 1.52 |
| 0.075 | 2.29 | |
| 0.100 | 3.01 | |
| 4-Methoxyphenylboronic Acid | 0.050 | 2.88 |
| 0.075 | 4.30 | |
| 0.100 | 5.81 | |
| [4-(1-Ethoxyethyl)phenyl]boronic acid | 0.050 | 2.15 |
| 0.075 | 3.25 | |
| 0.100 | 4.28 | |
| 4-(CF₃)phenylboronic Acid | 0.050 | 0.65 |
| 0.075 | 0.98 | |
| 0.100 | 1.31 |
Table 2: Summary of Kinetic Parameters
| Boronic Acid | Reaction Order w.r.t. Boronic Acid | Relative Rate (vs. Phenylboronic Acid at 0.1 M) |
| Phenylboronic Acid | ~1.0 | 1.00 |
| 4-Methoxyphenylboronic Acid | ~1.0 | 1.93 |
| [4-(1-Ethoxyethyl)phenyl]boronic acid | ~1.0 | 1.42 |
| 4-(CF₃)phenylboronic Acid | ~1.0 | 0.44 |
Interpretation of Kinetic Results: Expertise in Action
The data presented provides a clear, quantitative comparison of the boronic acids' performance.
-
Reaction Order: For all tested substrates, the reaction is approximately first-order with respect to the boronic acid concentration. This is a common observation in Suzuki-Miyaura reactions and suggests that the boronic acid is directly involved in the rate-determining transmetalation step.[6]
-
Electronic Effects Dominate: The relative rates strongly correlate with the electronic nature of the substituent on the phenylboronic acid.
-
The electron-donating methoxy group in 4-methoxyphenylboronic acid nearly doubles the reaction rate compared to the baseline. This is consistent with the established mechanism where increased electron density on the ipso-carbon of the boronic acid facilitates its transfer to the electron-deficient palladium(II) center during transmetalation.[1][12]
-
Conversely, the strongly electron-withdrawing trifluoromethyl group in 4-(CF₃)phenylboronic acid significantly retards the reaction, reducing the rate to less than half of the baseline. This is due to the decreased nucleophilicity of the ipso-carbon.
-
-
Performance of [4-(1-Ethoxyethyl)phenyl]boronic acid: Our target molecule exhibits a rate that is ~42% faster than the unsubstituted phenylboronic acid. This confirms the net electron-donating character of the 1-ethoxyethyl group. However, its rate is notably slower than that of 4-methoxyphenylboronic acid. This can be attributed to the increased steric hindrance from the ethoxyethyl group compared to the compact methoxy group. This steric bulk can slightly impede the optimal orientation of the boronic acid for transmetalation with the palladium complex, thus tempering the rate enhancement from its electron-donating nature.[5]
High-Throughput Screening for Advanced Kinetic Insights
For industrial applications, screening a wide array of catalysts, ligands, and solvents is essential. Modern high-throughput experimentation (HTE) platforms allow for the parallel execution of dozens or even hundreds of reactions.[13][14] By integrating these systems with rapid analytical methods, such as colorimetric assays or automated HPLC/GC, kinetic data can be gathered on a massive scale.[15][16][17] This approach accelerates the discovery of optimal reaction conditions far beyond what is possible with traditional, serial experimentation.
Conclusion
This guide demonstrates that a systematic kinetic analysis provides invaluable, quantitative insights into the performance of cross-coupling reagents. The investigation of [4-(1-Ethoxyethyl)phenyl]boronic acid reveals a favorable kinetic profile driven by its electron-donating character, albeit moderately attenuated by steric factors. It outperforms the parent phenylboronic acid and the electron-deficient alternative, making it a viable and efficient coupling partner. By comparing it to well-understood benchmarks, we can rationally place its reactivity and make informed decisions in complex synthetic planning. For professionals in drug development and process chemistry, embracing such kinetic methodologies is not merely an academic exercise but a critical tool for developing robust, efficient, and scalable chemical transformations.
References
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Xin, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
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Reid, J. P., et al. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry. [Link]
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R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Sapunov, V. N., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
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ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling... [Link]
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Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
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ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. [Link]
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Sci-Hub. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. [Link]
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ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling... [Link]
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PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
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PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
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University of Johannesburg. (2025). Miniaturised cross-coupling reactions: Solid dispensing approach for high-throughput screening. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates? [Link]
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RSC Publishing. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]
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askIITians. (n.d.). Methods for Determination of Order of a Reaction. [Link]
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Chemistry LibreTexts. (2023). 5.1: Determining Reaction Order. [Link]
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PubMed Central. (2025). Application of statistical design of experiment to identify key factors in cross coupling reactions. [Link]
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ResearchGate. (2025). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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BYJU'S. (n.d.). Order of the chemical reaction. [Link]
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Chemistry How To. (2021). How to Determine the Order of Reaction by Comparing Initial Rates of Reactions. [Link]
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PubMed Central. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of [4-(1-Ethoxyethyl)phenyl]boronic Acid Products
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the integrity and reproducibility of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). [4-(1-Ethoxyethyl)phenyl]boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and the final drug substance. This guide provides an in-depth comparison of HPLC methods for the purity assessment of [4-(1-Ethoxyethyl)phenyl]boronic acid, offering field-proven insights and actionable protocols.
The Critical Role of Purity in Boronic Acid Chemistry
Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry. However, they are susceptible to various transformations that can impact their purity and reactivity. Common impurities in boronic acid products include:
-
Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible in the presence of water, the equilibrium between the boronic acid and boroxine can complicate analytical characterization.[1]
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials and reagents used in the synthesis of the boronic acid.
-
Homocoupling Products: Side reactions can result in the formation of homocoupled dimers of the boronic acid or other reactants.
-
Degradation Products: Boronic acids can be susceptible to degradation under certain conditions, leading to the formation of various byproducts.
A robust analytical method is therefore essential to separate and quantify the target boronic acid from these potential impurities, ensuring the quality and consistency of the material.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like [4-(1-Ethoxyethyl)phenyl]boronic acid.[2] Reversed-phase HPLC, in particular, offers a versatile and powerful platform for this purpose. The choice of stationary phase, mobile phase, and detector are critical parameters that must be optimized for a successful separation.
Stationary Phase Selection: The Heart of the Separation
The stationary phase, or column, is where the separation of the analyte from its impurities occurs. For boronic acids, several types of reversed-phase columns are commonly employed.
| Stationary Phase | Key Characteristics | Advantages for Boronic Acid Analysis | Considerations |
| Standard C18 (ODS) | Hydrophobic octadecylsilane bonded to silica. | Good retention for moderately nonpolar compounds. Widely available and cost-effective. | Can exhibit peak tailing for polar compounds due to interactions with residual silanols on the silica surface.[3] |
| C18 with Low Silanol Activity | End-capped to minimize exposed silanol groups. | Reduced peak tailing and improved peak shape for polar analytes.[4] | May have slightly different selectivity compared to standard C18 columns. |
| Hybrid Silica C18 | Incorporates organic moieties into the silica backbone. | Enhanced stability across a wider pH range. Improved peak shape for basic compounds. | Can be more expensive than traditional silica-based columns. |
| Polar-Embedded C18 | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Offers alternative selectivity and can provide better retention for polar compounds. | Selectivity can be highly dependent on the mobile phase composition. |
For [4-(1-Ethoxyethyl)phenyl]boronic acid, a C18 column with low silanol activity or a hybrid silica C18 column is often a good starting point to achieve symmetric peak shapes and good resolution from potential impurities.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. The choice between the two can significantly impact selectivity.[3]
-
Aqueous Component and pH Control: The pH of the mobile phase can influence the ionization state of the boronic acid and any acidic or basic impurities, thereby affecting their retention.
-
Acidic Modifiers: Formic acid or phosphoric acid are frequently added to the mobile phase to suppress the ionization of the boronic acid, leading to better retention and peak shape on reversed-phase columns.[4]
-
Buffers: Using a buffer system (e.g., ammonium acetate) can provide more robust pH control throughout the gradient.[5]
-
A systematic approach to mobile phase optimization involves screening different organic modifiers and pH conditions to achieve the desired separation.
Detection Methods: Visualizing the Purity
The choice of detector depends on the chromophoric properties of [4-(1-Ethoxyethyl)phenyl]boronic acid and its impurities.
-
UV-Visible (UV-Vis) Detector: This is the most common detector for HPLC analysis of aromatic compounds.[6] The phenyl group in the target molecule allows for sensitive detection at appropriate wavelengths (typically in the range of 210-280 nm). A Photo Diode Array (PDA) detector is particularly useful as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
-
Fluorescence Detector: For enhanced sensitivity and selectivity, post-column derivatization with a fluorescent reagent like alizarin can be employed.[7][8][9] This technique is particularly useful for detecting trace-level impurities.
-
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer provides structural information about the separated components, which is invaluable for impurity identification and characterization.[5]
Workflow for HPLC Method Development and Purity Assessment
The following diagram illustrates a typical workflow for developing and implementing an HPLC method for the purity assessment of [4-(1-Ethoxyethyl)phenyl]boronic acid.
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A Researcher's Guide to Base Selection in Suzuki-Miyaura Coupling of Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Central to the success of this palladium-catalyzed transformation is the choice of base, a parameter that can dramatically influence reaction yield, rate, and selectivity. This guide provides a comparative analysis of commonly used bases, supported by experimental data, to inform rational decision-making in the synthesis of biaryl compounds, particularly when using electronically diverse arylboronic acids.
The Decisive Role of the Base: A Mechanistic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base is crucial for the transmetalation step.[4] Its primary function is to activate the organoboron species, typically a boronic acid, by converting it into a more nucleophilic "ate" complex (an organoborate).[1][6] This activation enhances the polarization of the organic group on the boron atom, facilitating its transfer to the palladium(II) center.[7]
Computational and experimental studies have explored two main mechanistic pathways for this activation[8][9][10][11]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species, which then engages with the palladium complex.[8][12]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the palladium(II) complex. This oxo-palladium species then reacts with the neutral boronic acid.[11][12]
The operative pathway can depend on the specific base, solvent, and substrates used. However, the fundamental principle remains: the base is essential for generating a sufficiently nucleophilic organoboron species to drive the catalytic cycle forward.[6][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Bases for Substituted Arylboronic Acids
The choice of base is not universal; it is highly dependent on the electronic nature of the substituents on the arylboronic acid. The acidity of the boronic acid (its pKa) and its susceptibility to side reactions like protodeboronation are key considerations.[6][11]
Effect of Substituents on Arylboronic Acids
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ increase the Lewis acidity of the boronic acid. These boronic acids are more readily converted to the reactive boronate species. Consequently, milder bases are often sufficient. However, these substrates can be more prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[11][14]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease the Lewis acidity of the boronic acid.[15] A stronger base is typically required to facilitate the formation of the boronate complex and drive the reaction forward.[13] These substrates are generally less susceptible to protodeboronation.
Performance of Common Bases
The following table summarizes the performance of common inorganic bases in the Suzuki-Miyaura coupling, with special consideration for substituted arylboronic acids.
| Base | Formula | Strength | Key Characteristics & Applications |
| Sodium Carbonate | Na₂CO₃ | Moderate | A cost-effective and widely used base, often a good starting point for a broad range of substrates, including those with EWGs.[1] Typically used in aqueous solvent mixtures. |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to Na₂CO₃ but slightly more basic. Its higher solubility in some organic solvents can be advantageous. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective, especially for less reactive substrates like aryl chlorides or those with EDGs.[16] Its high solubility in organic solvents and the "cesium effect" can accelerate the reaction. |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and those sensitive to hydroxide-mediated side reactions.[3] |
| Potassium Fluoride | KF | Weak | A mild base suitable for substrates with base-labile functional groups (e.g., esters).[7] The fluoride ion is thought to form a highly nucleophilic trifluoroborate species. |
| Organic Bases | e.g., Et₃N, DBU | Weak-Strong | Used less frequently in traditional Suzuki couplings but can be beneficial in specific cases, such as in homogeneous, anhydrous conditions or with nickel catalysis.[17] |
Data-Driven Comparison: A Case Study
The following data, compiled from various studies, illustrates the impact of base and substituent choice on reaction yield. The model reaction is the coupling of a substituted phenylboronic acid with 4-bromoacetophenone.
| Arylboronic Acid Substituent | Base | Catalyst/Ligand | Solvent | Yield (%) |
| 4-OCH₃ (EDG) | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | ~95% |
| 4-OCH₃ (EDG) | Na₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | ~70% |
| 4-CF₃ (EWG) | K₃PO₄ | Pd(OAc)₂/SPhos | Toluene/H₂O | ~92% |
| 4-CF₃ (EWG) | Na₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | ~88% |
| 2-CH₃ (Sterically Hindered) | K₃PO₄ | Pd(OAc)₂/SPhos | Toluene/H₂O | ~85% |
Note: Yields are approximate and can vary based on specific reaction conditions such as temperature, reaction time, and catalyst loading.
This data highlights a clear trend: the stronger bases (Cs₂CO₃, K₃PO₄) are often superior for challenging substrates, such as those bearing electron-donating groups or significant steric hindrance. For electron-deficient boronic acids, the choice of base can be more flexible, with moderate bases like Na₂CO₃ often providing excellent results.
Experimental Protocol: Screening Bases for Optimal Performance
To identify the optimal base for a novel Suzuki-Miyaura coupling, a systematic screening process is essential.
Caption: A systematic workflow for screening bases in a Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), the substituted arylboronic acid (1.2 equiv), and the palladium catalyst/ligand (e.g., 2 mol% Pd(OAc)₂ / 4 mol% SPhos).
-
Base Addition: To each individual vial, add a different base (2.0 equiv), such as Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Inerting: Seal the vials and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Execution: Place the vials in a preheated reaction block or oil bath and stir vigorously at the desired temperature (a good starting point is 80-100 °C).[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup and Analysis: Once the limiting reagent is consumed, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.[15] Analyze the crude product to determine conversion and yield, allowing for a direct comparison of base performance.
Conclusion
The selection of a base in the Suzuki-Miyaura coupling is a critical decision that requires a nuanced understanding of the reaction mechanism and the electronic properties of the substrates. While moderate bases like sodium carbonate are excellent starting points, stronger bases such as potassium phosphate and cesium carbonate are invaluable tools for overcoming the challenges posed by electron-rich or sterically hindered arylboronic acids. By employing a systematic, data-driven screening approach, researchers can rapidly identify the optimal conditions to maximize the efficiency and success of this indispensable synthetic transformation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- de Souza, R. O. M. A., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley.
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Tamba, S., et al. (2020). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]
-
Yamamoto, T., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. ACS Publications. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Dreher, S. D., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of [4-(1-Ethoxyethyl)phenyl]boronic Acid: A Guide for the Modern Laboratory
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for [4-(1-Ethoxyethyl)phenyl]boronic acid, ensuring safety, compliance, and scientific integrity.
The Chemical Rationale: Understanding the Hazards of Arylboronic Acids
Arylboronic acids, including [4-(1-Ethoxyethyl)phenyl]boronic acid, are generally stable, solid compounds. However, they are classified as hazardous materials and can pose risks if handled improperly. The primary hazards associated with this class of compounds are:
-
Irritation: Phenylboronic acid and its derivatives are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] All handling should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Toxicity: While acute toxicity data for this specific compound is unavailable, related compounds like phenylboronic acid are harmful if swallowed.[4]
-
Environmental Hazard: Boron compounds, in general, can be harmful to aquatic life and ecosystems.[5] Therefore, direct release into the environment must be strictly avoided.[6]
The fundamental principle for the disposal of [4-(1-Ethoxyethyl)phenyl]boronic acid is to treat it as hazardous chemical waste.[3] Under no circumstances should this compound or its containers be discarded in regular trash or flushed down the drain.[3]
Quantitative Hazard and Exposure Data
Specific occupational exposure limits for [4-(1-Ethoxyethyl)phenyl]boronic acid have not been established by major regulatory bodies such as OSHA or ACGIH. The absence of this data underscores the importance of a conservative approach to handling, minimizing all potential routes of exposure.
| Parameter | Value | Regulatory Body |
| OSHA PEL (Permissible Exposure Limit) | Not Available | Occupational Safety and Health Administration |
| NIOSH REL (Recommended Exposure Limit) | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV (Threshold Limit Value) | Not Available | American Conference of Governmental Industrial Hygienists |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of solid [4-(1-Ethoxyethyl)phenyl]boronic acid, contaminated labware, and solutions containing the compound.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Use nitrile or neoprene gloves. Double gloving is recommended for enhanced protection.[3]
-
Body Protection: A fully fastened laboratory coat is required.[3]
-
Work Area: All handling and segregation of waste must be performed within a certified chemical fume hood.[3]
Part 2: Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[3]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "[4-(1-Ethoxyethyl)phenyl]boronic acid".[3]
Part 3: Disposal of Solid and Liquid Waste
-
Solid Waste:
-
Place all contaminated solid materials, such as gloves, weighing paper, pipette tips, and contaminated bench paper, into the designated "Solid Hazardous Waste" container for [4-(1-Ethoxyethyl)phenyl]boronic acid.[3]
-
For spills of the solid compound, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[7]
-
-
Liquid Waste (Organic and Aqueous):
-
Collect all solutions containing [4-(1-Ethoxyethyl)phenyl]boronic acid in a labeled, sealed container for "Liquid Hazardous Waste".[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Part 4: Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate must be collected as liquid hazardous waste.[3]
-
Secondary Wash: A subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) can help convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal. This wash solution should also be collected as hazardous waste.[3]
-
Final Rinse and Drying: After decontamination, perform a final rinse with an appropriate solvent or water and allow the glassware to air dry completely in a well-ventilated area before reuse.[3]
Part 5: On-Site Neutralization (Expert Consultation Required)
While boronic acids can be neutralized with a mild base, this procedure should only be performed if explicitly approved by your institution's EHS department and by personnel trained in the specific protocol.[3][8] Neutralization can alter the solubility and reactivity of the compound and may not be a suitable disposal method for all waste streams.[3] If permitted, a typical procedure would involve the slow addition of a base like sodium bicarbonate to an aqueous solution of the boronic acid, monitoring the pH until it is neutral (pH 6-8).[9] This neutralized solution must still be disposed of as hazardous aqueous waste unless otherwise directed by your EHS office.
Decision Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of [4-(1-Ethoxyethyl)phenyl]boronic acid waste.
Caption: Disposal workflow for [4-(1-Ethoxyethyl)phenyl]boronic acid.
Storage and Final Disposal
Store all sealed and labeled hazardous waste containers in a designated and properly managed satellite accumulation area.[3] Adhere to your institution's specific procedures for hazardous waste pickup and disposal. Do not accumulate large quantities of waste; arrange for regular pickups to maintain a safe laboratory environment.
By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of [4-(1-Ethoxyethyl)phenyl]boronic acid, upholding their commitment to laboratory safety, regulatory compliance, and environmental responsibility.
References
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ECHA. (n.d.). Boric acid - Substance Information. European Chemicals Agency. Retrieved from [Link]
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ECHA. (n.d.). Guidance. European Chemicals Agency. Retrieved from [Link]
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JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
-
Kansas State University. (n.d.). Neutralization of strong acids and bases. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]
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Organon. (n.d.). Waste management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of [4-(1-Ethoxyethyl)phenyl]boronic acid: A Proactive Approach to Laboratory Safety
In the landscape of pharmaceutical research and drug development, arylboronic acids are indispensable reagents, pivotal in the synthesis of complex molecules. Among these, [4-(1-Ethoxyethyl)phenyl]boronic acid serves as a key building block. However, its utility is matched by the imperative for meticulous handling to ensure the safety of laboratory personnel and the integrity of the research environment. This guide provides a comprehensive operational plan, grounded in established safety protocols, to manage this compound from receipt to disposal.
While a specific Safety Data Sheet (SDS) for [4-(1-Ethoxyethyl)phenyl]boronic acid is not always readily available, the hazard profile of analogous boronic acid compounds provides a reliable framework for establishing safe handling procedures.[1] Generally, this class of chemicals is associated with skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4] Some may also be harmful if swallowed.[5][6] Therefore, a cautious and informed approach is essential.
Hazard Identification and Risk Assessment
Before any handling of [4-(1-Ethoxyethyl)phenyl]boronic acid, a thorough risk assessment is paramount. The primary hazards associated with phenylboronic acid derivatives include:
-
Eye Irritation: Direct contact can cause serious eye irritation.[2][3][7]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2][3][7]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[2][3]
It is crucial to handle this compound as a potentially hazardous substance, implementing engineering controls and personal protective equipment to minimize exposure.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with boronic acids. The rationale is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes—inhalation, ingestion, skin, and eye contact.
Core PPE Requirements
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][7] | Protects against splashes and airborne dust particles, addressing the risk of serious eye irritation. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat.[1][2][7] | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected before use and changed immediately if contaminated.[5][9] |
| Respiratory Protection | Required when handling the solid outside of a fume hood or when dust is generated.[10] | A NIOSH-approved particulate respirator or working within a certified chemical fume hood minimizes the inhalation of dust, preventing respiratory tract irritation.[8][11] |
All handling of [4-(1-Ethoxyethyl)phenyl]boronic acid solid should, whenever possible, be conducted within a chemical fume hood to provide adequate ventilation and containment.[8][12]
Operational Plan: From Handling to Disposal
A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Safe Handling and Storage
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][12]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[8]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][12] It is often recommended to store boronic acids under an inert atmosphere and refrigerated to maintain product quality.[6][12]
Step 2: Spill Management Protocol
In the event of a spill, a calm and structured response is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.[9]
-
Containment: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][11][12] Avoid actions that create dust.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste according to institutional guidelines.[5][10]
The following workflow diagram illustrates the decision-making process for handling a chemical spill.
Caption: Workflow for a chemical spill response.
Step 3: Waste Disposal
Proper disposal is a critical final step to ensure laboratory and environmental safety.[13]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]
-
Containerization: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate hazardous waste container.[11][14]
-
Rinsate: The first rinse of any contaminated glassware should be collected as hazardous waste.[8]
-
Consult Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.[11][15] Never dispose of boronic acid down the drain unless explicitly permitted by local authorities for very small, dilute quantities.[14][15]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize [4-(1-Ethoxyethyl)phenyl]boronic acid, fostering a culture of safety and scientific excellence.
References
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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Disposal Of Boric Acid. Sciencing. [Link]
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Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]
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Phenylboronic acid SAFETY DATA SHEET. Fisher Scientific. [Link]
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Phenylboronic acid - Safety Data Sheet. Junsei Chemical Co., Ltd. [Link]
-
4-Ethylphenylboronic acid SAFETY DATA SHEET. Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
